molecular formula C11H10O B129395 Spiro[cyclopropane-1,2'-indan]-1'-one CAS No. 22228-23-5

Spiro[cyclopropane-1,2'-indan]-1'-one

Cat. No.: B129395
CAS No.: 22228-23-5
M. Wt: 158.2 g/mol
InChI Key: GKZPWJCAKGHVSS-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,2'-indan]-1'-one, also known as Spiro[cyclopropane-1,2'-indan]-1'-one, is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3H-indene-2,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZPWJCAKGHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spiro[cyclopropane-1,2'-indan]-1'-one IUPAC name and structure

[1][2][3][4]

Structural Identity & Nomenclature

Spiro[cyclopropane-1,2'-indan]-1'-one (CAS: 22228-23-5) represents a distinct class of spirocyclic compounds where a cyclopropane ring is fused to the C2 position of an indan-1-one core.[1][2] This structural motif is highly valued in medicinal chemistry for its ability to enforce conformational restriction, thereby locking pharmacophores into bioactive orientations.

Nomenclature Analysis

The IUPAC naming convention for this molecule reflects its spiro connectivity:

  • Base Component: Indan-1-one (a bicyclic system containing a benzene ring fused to a cyclopentanone).

  • Spiro Component: Cyclopropane.[2][3][4][5][6][7][8][9]

  • Junction: The spiro carbon is shared between position 1 of the cyclopropane ring and position 2' of the indan-1-one system.

  • Numbering: The ketone carbonyl is at position 1' of the indan ring. The adjacent methylene carbon (alpha to the carbonyl) is position 2', which serves as the spiro center.

Systematic Name: Spiro[cyclopropane-1,2'-[2,3]dihydro[1H]inden]-1'-one Formula: C₁₁H₁₀O Molecular Weight: 158.20 g/mol

Synthetic Pathways

The synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one is primarily achieved through the dialkylation of the active methylene group in 1-indanone. The high acidity of the C2 protons (pKa ~20) allows for deprotonation by strong bases, facilitating nucleophilic attack on 1,2-dihaloethanes.

Primary Protocol: Phase-Transfer Catalyzed Alkylation

This method is preferred for its operational simplicity and high yield, avoiding the need for strictly anhydrous conditions associated with traditional bases like NaH.

Reagents:

  • Substrate: 1-Indanone[10]

  • Alkylating Agent: 1,2-Dibromoethane (or 1-bromo-2-chloroethane)

  • Base: 50% Aqueous NaOH

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)

Mechanism:

  • Deprotonation: The quaternary ammonium catalyst transfers hydroxide ions from the aqueous phase to the organic interface/phase, deprotonating C2 of 1-indanone to form an enolate.

  • First Alkylation: The enolate attacks 1,2-dibromoethane via S_N2, attaching a bromoethyl chain to C2.

  • Cyclization: A second deprotonation at C2 occurs, followed by an intramolecular S_N2 reaction (3-exo-tet cyclization) to close the cyclopropane ring.

Alternative Route: Palladium-Catalyzed Cyclopropanation

For substituted derivatives, transition-metal-catalyzed decomposition of diazo compounds (e.g., diazomethane or functionalized diazoalkanes) in the presence of 2-benzylidene-1-indanone derivatives can yield the spiro system via carbene transfer, though this is less common for the parent unsubstituted molecule.

Synthesis Logic Diagram

The following diagram illustrates the stepwise mechanism for the phase-transfer catalyzed synthesis.

SynthesisPathIndanone1-Indanone(Substrate)Enolate1Indanone Enolate(Intermediate)Indanone->Enolate1Deprotonation (-H+)Base50% NaOH / TEBA(Phase Transfer)Base->Enolate1MonoAlk2-(2-Bromoethyl)-1-indanoneEnolate1->MonoAlkS_N2 AlkylationAlkylHalide1,2-DibromoethaneAlkylHalide->MonoAlkSpiroProductSpiro[cyclopropane-1,2'-indan]-1'-one(Target)MonoAlk->SpiroProductIntramolecular Cyclization(3-exo-tet)

Caption: Stepwise formation of the spiro-cyclopropane ring via double alkylation under phase-transfer catalysis.

Chemical Reactivity & Mechanistic Insights

The spiro[cyclopropane-1,2'-indan]-1'-one scaffold possesses unique reactivity driven by the strain of the cyclopropane ring (~27.5 kcal/mol) and the polarization of the carbonyl group.

Ring Strain & Opening

The cyclopropane ring is kinetically stable under neutral conditions but susceptible to ring-opening reactions under acid catalysis or nucleophilic attack.

  • Acid-Catalyzed Opening: Treatment with strong acids (e.g., H₂SO₄) typically cleaves the cyclopropane ring, often resulting in rearrangement to 2-ethyl-1-indanone or ring-expanded products depending on the nucleophile present.

  • Photochemical Rearrangement: UV irradiation can trigger a Norrish Type I cleavage or rearrangement. Specifically, irradiation in methanol has been reported to induce ring opening to form (E)-2-ethylidene-1-indanone via a diradical intermediate.

Carbonyl Functionalization

The ketone at C1' remains accessible for standard carbonyl transformations:

  • Reduction: NaBH₄ reduction yields the corresponding spiro-alcohol (Spiro[cyclopropane-1,2'-indan]-1'-ol).

  • Grignard Addition: Reaction with organomagnesium reagents introduces substituents at C1', creating tertiary alcohols while retaining the spiro-cyclopropane motif.

Pharmaceutical Applications

The primary value of Spiro[cyclopropane-1,2'-indan]-1'-one lies in its role as a conformational lock .

Pharmacophore Rigidity

In drug design, flexible alkyl chains often lead to entropic penalties upon binding to a protein target. Replacing a gem-dimethyl or ethyl group with a spiro-cyclopropane ring:

  • Restricts Bond Rotation: Freezes the bioactive conformation.

  • Modulates Lipophilicity: The cyclopropane ring is more lipophilic than an open chain, potentially improving membrane permeability.

  • Metabolic Stability: The spiro-carbon blocks metabolic oxidation at the alpha-position, a common clearance pathway for ketones.

Therapeutic Relevance
  • Antiviral Research: Spiro-cyclic indanones and their fluorene analogs are investigated as scaffolds for HCV inhibitors. The rigid structure helps position substituents to interact precisely with viral polymerases.

  • Anticancer Agents: Derivatives of spiro-indanone are explored as MDM2 inhibitors and tubulin polymerization inhibitors. The spiro linkage orients aryl substituents to mimic the alpha-helix of p53.

  • Insecticides: Certain spiro-cyclopropane derivatives exhibit pyrethroid-like activity, targeting sodium channels in insect nervous systems.

Experimental Data Summary

PropertyDataNotes
Physical State White to pale yellow solidCrystalline
Melting Point 73–74 °CRecrystallized from ethanol/water
Solubility Soluble in DCM, CHCl₃, EtOAcInsoluble in water
IR Spectrum 1705 cm⁻¹ (C=O stretch)Characteristic of conjugated ketone
¹H NMR (CDCl₃) δ 1.2–1.5 (m, 4H, cyclopropane)δ 3.1 (s, 2H, CH₂-indane)δ 7.3–7.8 (m, 4H, Ar-H)Diagnostic upfield multiplets for cyclopropane
Representative Synthesis Protocol

Objective: Synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one via PTC.

  • Setup: To a 250 mL round-bottom flask, add 1-indanone (10 mmol), 1,2-dibromoethane (15 mmol), and toluene (30 mL).

  • Catalyst Addition: Add TBAB (0.5 mmol) as the phase transfer catalyst.

  • Initiation: Add 50% NaOH solution (20 mL) dropwise while stirring vigorously. The reaction is exothermic; use a water bath to maintain temperature < 50°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL). Combine organic extracts and wash with water and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure product.

References

  • Synthesis & Mechanism: Loutfy, R. O., & Yates, P. (1979). Photochemistry of 2-cycloalkyl-substituted 1-indanones. Journal of the American Chemical Society. Link

  • Phase Transfer Catalysis: Dolling, U. H., et al. (1984). Phase-transfer-catalyzed alkylation of indanones. Journal of the American Chemical Society. Link

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12701643, Spiro(cyclopropane-1,2'-indan)-1'-one. Link

  • Pharmaceutical Application: Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation. RSC Advances. Link

  • Commercial Availability & Properties: Fisher Scientific. Spiro[cyclopropane-1,2'-indan]-1'-one Product Specifications. Link

An In-Depth Technical Guide to the Synthesis and Characterization of Spiro[cyclopropane-1,2'-indan]-1'-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Spiro[cyclopropane-1,2'-indan]-1'-one, a spirocyclic ketone with potential applications in medicinal chemistry and drug discovery. Spirocyclic scaffolds are of significant interest due to their unique three-dimensional structures, which can lead to novel pharmacological properties.[1] This document details a robust and efficient two-step synthetic pathway to the target molecule, commencing with the readily available 1-indanone. The synthesis involves the formation of a key intermediate, 2-methylene-1-indanone, followed by a diastereoselective cyclopropanation using the Corey-Chaykovsky reaction. This guide provides a thorough examination of the underlying reaction mechanisms, detailed experimental protocols, and a comprehensive analysis of the spectroscopic data required for the unambiguous identification and characterization of Spiro[cyclopropane-1,2'-indan]-1'-one.

Introduction: The Significance of Spirocyclic Scaffolds

Spiro compounds, characterized by two rings sharing a single atom, are increasingly sought-after motifs in modern drug discovery.[2] Their inherent three-dimensionality provides access to a greater chemical space compared to their planar counterparts, often leading to enhanced target specificity and improved pharmacokinetic profiles. The rigid nature of the spirocyclic framework can also pre-organize appended functional groups in a well-defined spatial orientation, facilitating optimal interactions with biological targets. The spiro[cyclopropane-indan]-1'-one core represents a synthetically accessible yet underexplored scaffold that holds promise for the development of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of Spiro[cyclopropane-1,2'-indan]-1'-one points to 2-methylene-1-indanone as the immediate precursor. The spiro-fused cyclopropane ring can be installed via a cyclopropanation reaction of the exocyclic double bond. Among the various cyclopropanation methods, the Corey-Chaykovsky reaction stands out for its efficiency and operational simplicity in converting α,β-unsaturated ketones to the corresponding cyclopropyl ketones.[3][4] The precursor, 2-methylene-1-indanone, can, in turn, be synthesized from the commercially available 1-indanone through a methylenation reaction.

G Target Spiro[cyclopropane-1,2'-indan]-1'-one Precursor1 2-Methylene-1-indanone Target->Precursor1 Cyclopropanation (Corey-Chaykovsky) StartingMaterial 1-Indanone Precursor1->StartingMaterial Methylenation

Caption: Retrosynthetic analysis of Spiro[cyclopropane-1,2'-indan]-1'-one.

Synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one: A Two-Step Approach

This section provides a detailed, step-by-step methodology for the synthesis of the target compound, including the rationale behind the choice of reagents and reaction conditions.

Step 1: Synthesis of 2-Methylene-1-indanone

The synthesis of the key intermediate, 2-methylene-1-indanone, is achieved through a methylenation reaction of 1-indanone. A common and effective method involves the use of a pre-formed reagent like the Eschenmoser salt or, more conveniently, an in-situ generated iminium salt from N,N-dimethylformamide and a suitable activating agent. A well-established procedure involves the use of paraformaldehyde and dimethylamine hydrochloride to form the Mannich base, which is then quaternized and eliminated to yield the exocyclic alkene.

Experimental Protocol: Synthesis of 2-Methylene-1-indanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-indanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude Mannich base is dissolved in a suitable solvent and treated with a methylating agent (e.g., methyl iodide) to form the quaternary ammonium salt. Subsequent treatment with a non-nucleophilic base (e.g., DBU) in a suitable solvent at elevated temperature will induce elimination to form 2-methylene-1-indanone.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 2-methylene-1-indanone.

Step 2: Corey-Chaykovsky Cyclopropanation of 2-Methylene-1-indanone

The final step in the synthesis is the cyclopropanation of 2-methylene-1-indanone using the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to deliver a methylene group to the α,β-unsaturated ketone. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[5]

Experimental Protocol: Synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) is treated with a strong base, such as sodium hydride (1.1 eq), at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Reaction Execution: The flask is cooled to 0 °C in an ice bath, and a solution of 2-methylene-1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield Spiro[cyclopropane-1,2'-indan]-1'-one as a solid.

G cluster_0 Step 1: Synthesis of 2-Methylene-1-indanone cluster_1 Step 2: Corey-Chaykovsky Cyclopropanation 1-Indanone 1-Indanone Mannich Reaction Mannich Reaction 1-Indanone->Mannich Reaction Paraformaldehyde, Dimethylamine HCl Quaternization & Elimination Quaternization & Elimination Mannich Reaction->Quaternization & Elimination 1. MeI 2. DBU 2-Methylene-1-indanone 2-Methylene-1-indanone Quaternization & Elimination->2-Methylene-1-indanone Conjugate Addition Conjugate Addition 2-Methylene-1-indanone->Conjugate Addition Dimethylsulfoxonium methylide Intramolecular\nSN2 Intramolecular SN2 Conjugate Addition->Intramolecular\nSN2 Ring Closure Spiro[cyclopropane-1,2'-indan]-1'-one Spiro[cyclopropane-1,2'-indan]-1'-one Intramolecular\nSN2->Spiro[cyclopropane-1,2'-indan]-1'-one

Caption: Experimental workflow for the synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one.

Characterization of Spiro[cyclopropane-1,2'-indan]-1'-one

The unambiguous identification of the synthesized Spiro[cyclopropane-1,2'-indan]-1'-one is accomplished through a combination of spectroscopic techniques.

Parameter Value Source
Molecular Formula C₁₁H₁₀O[6]
Molecular Weight 158.19 g/mol [6]
CAS Number 22228-23-5[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanone moiety, typically in the range of 7.2-7.8 ppm. The benzylic protons on the five-membered ring will appear as a singlet or a multiplet around 3.0 ppm. The diastereotopic protons of the cyclopropyl ring are expected to be observed as distinct multiplets in the upfield region, typically between 0.5 and 1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around 200 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The spiro carbon is expected to be a quaternary signal, and the methylene carbons of the cyclopropyl and indanone rings will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1720 cm⁻¹ for a five-membered ring ketone. Aromatic C-H and C=C stretching vibrations will be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 158.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of Spiro[cyclopropane-1,2'-indan]-1'-one. The two-step sequence, involving the synthesis of 2-methylene-1-indanone followed by a Corey-Chaykovsky cyclopropanation, provides an efficient means of accessing this valuable spirocyclic scaffold. The detailed experimental protocols and a thorough discussion of the characterization techniques provide researchers with the necessary information to synthesize and confidently identify this compound. The availability of this synthetic guide is anticipated to facilitate further exploration of the medicinal chemistry applications of this and related spiro[cyclopropane-indan]-1'-one derivatives.

References

  • Synthesis of spiro cyclopropane-oxyindole compounds by organic c
  • Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules. 2022;27(8):2433. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 2018;14:1486-1524. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group. ResearchGate.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. 2019;2019(4):M1093. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. 2014;4(72):38425-38432. [Link]

  • Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. 2015;25(20):4556-4560. [Link]

  • Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide. BenchChem. (URL not available)
  • The Concise Synthesis of Spiro-Cyclopropane Compounds via the Dearomatization of Indole Derivatives. Organic Letters. 2017;19(1):138-141. [Link]

  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega. 2020;5(41):26419-26435. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • Process for preparing 1-indanones.
  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. 2011;88:169. [Link]

  • Corey-Chaykovsky Reactions. YouTube. [Link]

  • Spiro compounds – Knowledge and References. Taylor & Francis. (URL not available)
  • How can 2-indanone be prepared? Chemistry Stack Exchange. [Link]

  • Functional Groups In Organic Chemistry. Chem LibreTexts. (URL not available)
  • Spiro Compounds: A Brief History. ResearchGate.

Sources

molecular weight of Spiro[cyclopropane-1,2'-indan]-1'-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Spiro[cyclopropane-1,2'-indan]-1'-one

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Spiro[cyclopropane-1,2'-indan]-1'-one, a unique spirocyclic ketone with potential applications in medicinal chemistry and materials science. The document details its physicochemical properties, including its molecular weight, and presents a logical framework for its synthesis and characterization based on established methodologies for related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of molecules.

Introduction to Spiro[cyclopropane-1,2'-indan]-1'-one

Spirocyclic compounds, characterized by two rings connected by a single common atom, have garnered significant interest in drug discovery due to their rigid, three-dimensional structures.[1] Spiro[cyclopropane-1,2'-indan]-1'-one belongs to this class, featuring a cyclopropane ring fused to an indanone scaffold. This unique architecture imparts specific conformational constraints that can be exploited in the design of novel therapeutic agents and functional materials. The indane moiety is a common feature in biologically active molecules, and the introduction of a spiro-cyclopropane ring can significantly influence their pharmacological properties.[2]

Physicochemical Properties

The fundamental physicochemical properties of Spiro[cyclopropane-1,2'-indan]-1'-one are summarized below. These have been calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₁H₁₀OCalculated
Molecular Weight 172.20 g/mol Calculated
IUPAC Name Spiro[cyclopropane-1,2'-indan]-1'-one-
CAS Number Not available-

The molecular structure of Spiro[cyclopropane-1,2'-indan]-1'-one is depicted in the following diagram:

Caption: 2D structure of Spiro[cyclopropane-1,2'-indan]-1'-one.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis would likely proceed via the following steps:

  • Preparation of the α,β-unsaturated ketone precursor: This would involve a condensation reaction, such as a Knoevenagel condensation, starting from 1-indanone.

  • Cyclopropanation: The resulting methylene-indanone would then undergo cyclopropanation using a sulfur ylide, such as dimethylsulfoxonium methylide.[3]

Synthesis_Workflow Start 1-Indanone Precursor 2-Methylene-1-indanone Start->Precursor Condensation Product Spiro[cyclopropane-1,2'-indan]-1'-one Precursor->Product Corey-Chaykovsky Cyclopropanation Ylide Dimethylsulfoxonium methylide Ylide->Product

Caption: Proposed synthetic workflow for Spiro[cyclopropane-1,2'-indan]-1'-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methylene-1-indanone

  • To a solution of 1-indanone in a suitable solvent (e.g., methanol), add a slight molar excess of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and a secondary amine catalyst (e.g., piperidine or pyrrolidine).

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-methylene-1-indanone.

Step 2: Cyclopropanation to Yield Spiro[cyclopropane-1,2'-indan]-1'-one

  • Prepare dimethylsulfoxonium methylide in situ by treating trimethylsulfoxonium iodide with a strong base like sodium hydride in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

  • Cool the ylide solution in an ice bath.

  • Slowly add a solution of 2-methylene-1-indanone in the same solvent to the ylide solution.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield Spiro[cyclopropane-1,2'-indan]-1'-one.

Analytical Characterization

The unambiguous identification and characterization of the synthesized Spiro[cyclopropane-1,2'-indan]-1'-one would rely on a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis Workflow

Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR Infrared (IR) Spectroscopy Product->IR XRay Single-Crystal X-ray Diffraction (optional) Product->XRay Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data XRay->Data

Caption: Analytical workflow for the characterization of Spiro[cyclopropane-1,2'-indan]-1'-one.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indane ring system, as well as diastereotopic protons for the methylene groups of the indane and cyclopropane rings. The cyclopropyl protons would appear in the upfield region, typically between 0.5 and 1.5 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around 200 ppm, aromatic carbons in the 120-150 ppm range, and aliphatic carbons, including the spiro carbon, at higher field.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the molecular formula C₁₁H₁₀O by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the ketone carbonyl group (C=O) typically in the range of 1680-1700 cm⁻¹.

  • Single-Crystal X-ray Diffraction: For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction analysis would be the gold standard.[3][5]

Potential Applications and Future Directions

While the specific biological activity of Spiro[cyclopropane-1,2'-indan]-1'-one has not been reported, related spiro[cyclopropane-indolinone] derivatives have shown promising anticancer activity.[6] The rigid spirocyclic scaffold can serve as a valuable template for designing enzyme inhibitors or receptor modulators where a specific three-dimensional orientation of functional groups is required.

Future research could focus on:

  • The development and optimization of stereoselective synthetic routes to access enantiomerically pure forms of Spiro[cyclopropane-1,2'-indan]-1'-one.[2]

  • Exploration of its biological activity in various disease models.

  • Its use as a building block for the synthesis of more complex molecules.

Conclusion

Spiro[cyclopropane-1,2'-indan]-1'-one is a fascinating molecule with significant potential in chemical and pharmaceutical research. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization. The methodologies and analytical techniques described herein are based on well-established principles in organic chemistry and are intended to empower researchers to explore the potential of this and related spirocyclic compounds.

References

  • PubChem Compound Summary for CID 12701643, Spiro(cyclopropane-1,3'-indolin)-2'-one. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 3061593, Spiro(cyclopropane-1,2'-(2H)indol)-3'(1'H)-one, 1'-acetyl-6'-chloro-. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2755405, Spiro[cyclopropane-1,1'-indene]. National Center for Biotechnology Information. [Link]

  • Cyclopropane, 1,2-dimethyl-, cis-. NIST WebBook. [Link]

  • [(1R,2′S)-Spiro[indan-1,1′-cyclopropan]-2′-yl]methyl radical. J-GLOBAL. [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]

  • PubChem Compound Summary for CID 3048856, Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one. National Center for Biotechnology Information. [Link]

  • One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. ResearchGate. [Link]

  • Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'- indane]-1',3'-diones containing trifluoromethyl group. ResearchGate. [Link]

  • Spiro[cyclopropane-1,1'-[1H]indene]-2-carboxylic acid, 3,3-dimethyl-, cyano(3-phenoxyphenyl)methyl ester. U.S. Environmental Protection Agency. [Link]

  • Spiro[cyclopropane-1,3′-indolin]-2′-one. National Center for Biotechnology Information. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Royal Society of Chemistry. [Link]

  • Spiro[cyclopropane-1,1'-1H-inden]-2'(3'H)-one. VTT's Research Information Portal. [Link]

  • Synthesis of spirocyclopropanes via iodine-promoted bimolecular cyclization of 2-benzylidene 1,3-indandiones. Taylor & Francis Online. [Link]

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Solubility Profiling of Spiro[cyclopropane-1,2'-indan]-1'-one: Technical Analysis & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the solubility profiling of Spiro[cyclopropane-1,2'-indan]-1'-one (CAS: 22228-23-5). It synthesizes empirical data from synthesis isolation protocols with thermodynamic modeling frameworks to provide a comprehensive solubility landscape.

Executive Summary & Compound Identity

Spiro[cyclopropane-1,2'-indan]-1'-one is a rigid, bicyclic ketone intermediate used frequently in the synthesis of bioactive spiro-compounds (e.g., kinase inhibitors, antivirals).[1] Its unique spiro-fusion at the C2 position of the indanone core imparts significant conformational rigidity and alters the lipophilicity profile compared to the parent indanone.

Understanding its solubility is critical for process optimization, specifically in recrystallization yields , reaction solvent selection (e.g., Corey-Chaykovsky cyclopropanation), and formulation stability .

Physicochemical Profile
PropertyValue
CAS Number 22228-23-5
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.20 g/mol
Physical State Solid (Crystalline)
Predicted LogP ~1.9 - 2.2 (Lipophilic)
H-Bond Acceptors 1 (Ketone Carbonyl)
H-Bond Donors 0

Solubility Landscape: Empirical & Predicted

As a dedicated solubility dataset for this specific CAS is rare in open literature, the following profile is derived from process chemistry isolation protocols and structural activity relationships (SAR) of homologous spiro-indanones.

Qualitative Solubility Map

The compound exhibits a "Lipophilic Ketone" solubility profile. It relies on dipole-dipole interactions and van der Waals forces, lacking strong H-bond donation capability.

Solvent ClassSolubility RatingMechanistic Rationale
Chlorinated Solvents (DCM, Chloroform)High Excellent match for the polarizable aromatic ring and dipole of the ketone. Primary choice for extraction.
Esters (Ethyl Acetate)High Dipole-dipole interactions with the carbonyl group favor dissolution. Standard solvent for silica gel chromatography.
Aromatic Hydrocarbons (Toluene, Benzene)Good

stacking interactions with the indan aromatic core.
Alcohols (Methanol, Ethanol)Temperature Dependent Moderate solubility at RT; High solubility at boiling point. Ideal for recrystallization (often paired with water as an anti-solvent).
Aliphatic Hydrocarbons (Hexane, Heptane)Low Lacks sufficient polarity to overcome the crystal lattice energy of the spiro-system. Used as an anti-solvent.
Water Insoluble High hydrophobic surface area (cyclopropane + aromatic ring) precludes aqueous solvation.
Crystallization Solvent Systems
  • Primary System: Ethanol/Water (Recrystallization).[1]

    • Protocol: Dissolve in boiling ethanol; add water dropwise until turbidity persists; cool to 4°C.

  • Alternative System: Petroleum Ether/Ethyl Acetate (4:1).[2]

    • Protocol: Soluble in the EtOAc fraction; Pet Ether acts as the driving force for precipitation upon cooling.

Thermodynamic Modeling Framework

To accurately predict solubility (


) at varying temperatures for process scaling, researchers should fit experimental data to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility with temperature.
The Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

This model accounts for the non-ideal behavior of the solution, which is common in rigid spiro-cyclic molecules due to their high lattice energy.

Dissolution Mechanism Diagram

The following diagram illustrates the thermodynamic barriers and solvent interactions governing the dissolution of the spiro-indanone.

DissolutionMechanism cluster_interactions Key Interactions Solid Solid Crystal Lattice (High Lattice Energy) Transition Transition State (Cavity Formation) Solid->Transition Enthalpy of Fusion (+ΔH_fus) Solvent Organic Solvent (DCM, EtOAc, EtOH) Solvent->Transition Solvent-Solvent Bond Breaking Solution Solvated Molecule (Equilibrium) Transition->Solution Solvation Enthalpy (-ΔH_solv) Dipole-Dipole / π-Stacking Interaction1 Ketone <-> Polar Solvent (Dipole) Interaction2 Aromatic Ring <-> Toluene (π-π Stacking)

Caption: Thermodynamic pathway of Spiro[cyclopropane-1,2'-indan]-1'-one dissolution, highlighting the energy barrier of the crystal lattice versus solvation stabilization.

Experimental Protocol: Solubility Determination

For precise solubility data generation (e.g., for regulatory filing or process design), the Isothermal Saturation Method (Shake-Flask) is the gold standard.

Workflow: Isothermal Saturation (Gravimetric/HPLC)
  • Preparation:

    • Add excess Spiro[cyclopropane-1,2'-indan]-1'-one solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration:

    • Stir at fixed temperature (e.g., 298.15 K) for 24–48 hours.

    • Ensure solid phase persists (saturated solution).

  • Sampling:

    • Stop stirring and allow settling for 1–2 hours.

    • Filter supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T to prevent crashing out).

  • Quantification:

    • Gravimetric: Evaporate solvent from a known mass of filtrate and weigh the residue.

    • HPLC (Preferred): Dilute filtrate with mobile phase (Acetonitrile/Water) and analyze peak area against a standard curve.

Standard Operating Procedure Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake/Stir) 24-48h @ Constant T Start->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Syringe Filter (0.45 µm) Isothermal Conditions CheckSolid->Filter Yes AddSolid->Equilibrate Analyze Quantification Filter->Analyze Method Method Selection Analyze->Method Grav Gravimetric Analysis (Evaporation) Method->Grav HPLC HPLC Analysis (UV @ 254 nm) Method->HPLC

Caption: Decision logic for the Isothermal Saturation Method to ensure accurate solubility data acquisition.

References

  • Fisher Scientific. Spiro[cyclopropane-1,2'-indan]-1'-one Product Specifications (CAS 22228-23-5).[3][4] Retrieved from

  • Toronto Research Chemicals (TRC). Spiro[cyclopropane-1,2'-indan]-1'-one Safety Data Sheet & Solubility. Retrieved from

  • Makhinya, A. N., et al. (2020). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.[2] (Demonstrates solubility in DMF/EtOAc during synthesis). Molbank, 2020(1), M1115. Retrieved from

  • PubChem. Compound Summary: Spiro[cyclopropane-1,2'-indan]-1'-one.[5] National Library of Medicine.[5] Retrieved from

Sources

An In-depth Technical Guide to the Stability of Spirocyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spirocyclopropyl ketone motif is an increasingly prevalent structural feature in modern medicinal chemistry, valued for its ability to impart conformational rigidity and unique electronic properties to bioactive molecules.[1][2] As drug candidates become more structurally complex, with a greater emphasis on three-dimensionality, the inclusion of such strained ring systems is on the rise.[2][3] However, the very characteristics that make this moiety attractive—inherent ring strain and electronic activation by the adjacent ketone—also render it susceptible to specific degradation pathways. This guide provides a comprehensive technical overview of the stability of spirocyclopropyl ketones, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing their stability, detail common degradation mechanisms, and present robust experimental protocols for assessing and interpreting their degradation profiles.

Introduction: The Double-Edged Sword of Ring Strain

Spirocycles, compounds containing two rings connected by a single common atom, are powerful tools for navigating chemical space. When one of these rings is a cyclopropane, the resulting spirocyclopropyl group introduces a unique set of properties. The cyclopropane ring enforces a rigid conformation on adjacent structures and, due to the enhanced π-character of its C-C bonds, can act as a bioisostere for double bonds or phenyl rings, often improving metabolic stability and binding affinity.[4]

However, this structural advantage comes at the cost of inherent instability. The cyclopropane ring possesses significant strain energy, primarily due to severe angle strain (internal bond angles of 60° instead of the ideal 109.5° for sp³ carbons) and torsional strain.[5][6] This strain energy, approximately 27 kcal/mol, provides a potent thermodynamic driving force for ring-opening reactions that relieve this strain.[6][7] When the cyclopropane is positioned alpha to a ketone, the carbonyl group can electronically activate the ring, making it more susceptible to degradation under various conditions. Understanding and predicting these stability liabilities is paramount during the drug development process to ensure the integrity, shelf-life, and safety of potential therapeutics.

Fundamental Degradation Pathways

The degradation of spirocyclopropyl ketones is predominantly driven by the release of ring strain. The specific pathway is dictated by the reaction conditions, including pH, temperature, light exposure, and the presence of nucleophiles.

Acid-Catalyzed Ring Opening and Rearrangement

This is one of the most common degradation pathways for spirocyclopropyl ketones. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and further polarizes the adjacent cyclopropyl C-C bonds. This activation facilitates either a direct nucleophilic attack on the cyclopropane ring or, more commonly, a rearrangement.

The pinacol-like rearrangement is a frequent outcome, where the highly strained system rearranges to a less strained cyclobutanone.[7] This process is favorable not only due to the release of strain from the cyclopropane but also from the formation of a stable carbonyl bond in the product.[7]

Photochemical_Degradation Start Spirocyclopropyl Ketone (Ground State) Excited Excited State [S₁ or T₁] Start->Excited hν (UV light) Intermediate Diradical Intermediate Excited->Intermediate Ring Cleavage ProductA Product A (e.g., Unsaturated Aldehyde) Intermediate->ProductA ProductB Product B (Rearrangement Product) Intermediate->ProductB

Caption: Potential photochemical degradation pathways for spirocyclopropyl ketones.

Experimental Design for Stability Assessment

A systematic evaluation of stability is crucial. This is typically achieved through forced degradation (or stress testing) studies, where the drug substance is exposed to conditions more severe than those it would encounter during storage and handling.

Causality Behind Stress Conditions

The choice of stress conditions is not arbitrary; each is designed to probe a specific degradation pathway.

  • Acid/Base Hydrolysis: Directly tests for susceptibility to acid- or base-catalyzed ring opening and other hydrolytic processes. The use of 0.1 M HCl and 0.1 M NaOH are standard starting points.

  • Oxidation: Utilizes agents like hydrogen peroxide (H₂O₂) to determine if the molecule is sensitive to oxidative degradation. While the spirocyclopropyl ketone itself may be robust, other functional groups in the molecule may not be.

  • Thermal Stress: Evaluates the intrinsic thermal stability of the molecule. This data is critical for determining acceptable manufacturing (e.g., drying) and storage temperatures.

  • Photostability: Assesses degradation upon exposure to light, which is essential for packaging and storage decisions.

Protocol: Forced Degradation of a Spirocyclopropyl Ketone

This protocol provides a self-validating system for assessing stability. The inclusion of control samples and a robust analytical method ensures the trustworthiness of the results.

Objective: To determine the degradation profile of a spirocyclopropyl ketone (Compound X) under various stress conditions.

Materials:

  • Compound X (solid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC-UV-MS system

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve Compound X in ACN to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation (Target concentration ~50 µg/mL):

    • Control (Time Zero): Dilute the stock solution with 50:50 ACN:Water to the target concentration. Analyze immediately.

    • Acid Hydrolysis: Mix stock solution, water, and 1 M HCl in a flask to achieve the target drug concentration in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix stock solution, water, and 1 M NaOH to achieve the target drug concentration in 0.1 M NaOH. Incubate at 60°C. Immediately before analysis, neutralize with an equivalent amount of HCl.

    • Oxidative Stress: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress (Solution): Dilute stock solution with 50:50 ACN:Water. Incubate at 80°C, protected from light.

    • Thermal Stress (Solid): Place a known quantity of solid Compound X in an oven at 80°C.

    • Photostability: Expose the solution (in a quartz cuvette) and solid sample to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Time Points and Analysis:

    • Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, 24, 48 hours).

    • Quench reactions if necessary (e.g., neutralization of acid/base).

    • Dilute samples to the target concentration if needed.

    • Analyze all samples by a stability-indicating HPLC-UV-MS method. The method must be capable of separating the parent peak from all major degradants. A typical starting point would be a C18 column with a gradient of water + 0.1% FA to ACN + 0.1% FA.

  • Data Analysis and Interpretation:

    • Calculate the percent degradation of Compound X at each time point relative to the time zero control.

    • Use the mass spectrometer to identify the molecular weights of major degradation products to propose degradation pathways.

    • A mass balance should be calculated to ensure that the decrease in the parent compound peak is accounted for by the increase in degradant peaks.

Stability_Workflow cluster_0 Experimental Workflow for Stability Assessment prep Sample Preparation Prepare 1 mg/mL stock solution of compound stress Stress Conditions Acid (0.1M HCl, 60°C) Base (0.1M NaOH, 60°C) Oxidative (3% H₂O₂, RT) Thermal (80°C) Photo (ICH Q1B) prep->stress analysis Analytical Testing HPLC-UV-MS Analysis at T = 0, 2, 8, 24h... stress->analysis data Data Interpretation Calculate % Degradation Identify Degradants (MS) Propose Pathways analysis->data

Caption: A generalized workflow for assessing the stability of a drug candidate.

Data Presentation and Interpretation

Clear presentation of stability data is essential for making informed decisions. A summary table allows for rapid comparison of stability across different conditions.

Table 1: Example Forced Degradation Data for a Spirocyclopropyl Ketone

Stress ConditionDuration (h)Assay of Parent (%)Major Degradant (m/z)Observations
Control (T=0) 0100.0--
0.1 M HCl, 60°C 2445.2[M+H]⁺ + 18Significant degradation; likely ring-opened product (hydrolysis/rearrangement).
0.1 M NaOH, 60°C 2498.1-Compound is stable to basic conditions.
3% H₂O₂, RT 2499.5-Compound is stable to oxidation.
Thermal (80°C) 4895.3[M+H]⁺Minor degradation observed.
Photostability (ICH) -88.7[M-28+H]⁺Moderate degradation; potential loss of CO.

Interpretation of Example Data: The hypothetical data above immediately highlights a critical liability: severe acid instability. The mass of the major degradant suggests a rearrangement or hydrolysis product. This would trigger an investigation by medicinal chemists to modify the structure to improve acid stability, for example, by adding sterically hindering groups near the ketone or altering the electronic properties of the system. The moderate photostability would necessitate the use of light-protective packaging.

Conclusion and Outlook

Spirocyclopropyl ketones are valuable scaffolds in drug discovery, offering a route to potent and selective molecules with desirable pharmacokinetic properties. [2][8]However, their inherent ring strain makes them susceptible to specific degradation pathways, particularly under acidic conditions. A thorough understanding of these potential liabilities, coupled with rigorous experimental evaluation using forced degradation studies, is not merely a regulatory requirement but a fundamental component of rational drug design. By proactively identifying and characterizing instability, researchers can make informed decisions to mitigate risks, leading to the development of safer and more effective medicines. The insights gained from these studies guide synthetic efforts towards next-generation analogs with optimized stability profiles, ensuring that the therapeutic potential of this important chemical class is fully realized.

References

  • Shen, M., Vijjamarri, S., Cao, H., Solis, K., & Robertson, M. L. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. Retrieved from [Link]

  • Blake, A. T., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. Retrieved from [Link]

  • Bruce, J. M., & Huddleston, P. (1972). Photolysis of t-butyl-p-quinones: competing 1,4- and 1,5-dipolar cycloadditions of the photoproduct to nitriles and ketones. Journal of the Chemical Society D. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2.11: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Ghare, K. S., & Toste, F. D. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. Retrieved from [Link]

  • Fedorov, A. A., & Finar, V. Y. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Ingold, C. K. (1923). XV.—The Formation and Stability of spiro-Compounds. RSC Publishing. Retrieved from [Link]

  • Sonoda, A., et al. (1972). Photochemistry of Spirocyclopropyl Ketones. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PubMed. Retrieved from [Link]

  • Cristea, M. V., et al. (2018). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. Retrieved from [Link]

  • Vitale, R., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rodrigues, J. A. R., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Retrieved from [Link]

  • Bodoki, E., et al. (2011). Thermal stability of ketoprofen—active substance and tablets. Semantic Scholar. Retrieved from [Link]

  • Edgar, J. A., & Molyneux, R. J. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. Retrieved from [Link]

  • Bon, C., et al. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ghasemi, J., & Ghasemzadeh, A. (2011). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

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The Architecture of Strain: Spiro-Annulated Cyclopropanes in Advanced Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Geometric Paradigm

Spiro-annulated cyclopropanes represent a unique intersection of high-energy structural physics and precision organic synthesis. Unlike fused systems where rings share a bond, spiro-systems share a single quaternary carbon. This architecture imparts significant "spring-loaded" potential energy—approximately 27.5 kcal/mol of strain energy—driven by angular distortion and torsional strain.

For the medicinal chemist, the spiro-cyclopropane is not merely a linker; it is a conformational lock . The geometry is governed by Walsh Orbitals , where the C-C bonds possess significant


-character (

hybridization character), allowing them to conjugate with adjacent

-systems similar to an alkene. This electronic feature, combined with the Thorpe-Ingold effect (gem-dimethyl effect), forces substituents into rigid vectors, often dramatically improving binding affinity by reducing the entropic penalty of receptor docking.

Synthetic Architectures: Construction Protocols

The synthesis of spiro-annulated cyclopropanes requires overcoming the inherent ring strain during formation. Two dominant methodologies have emerged as the industry standards for reliability and functional group tolerance.

Method A: The Furukawa-Modified Simmons-Smith Reaction

While the original Zn-Cu couple method is historic, the Furukawa modification using diethylzinc (


) and diiodomethane (

) is the gold standard for spiro-annulation of exocyclic alkenes. It proceeds via a concerted "butterfly-type" transition state, preserving the stereochemistry of the alkene.

Mechanism & Causality: The reaction does not involve a free carbene.[1] Instead, an iodomethylzinc carbenoid (


) coordinates with the alkene's 

-system. This pre-organization is critical; it directs the addition to the same face as proximal directing groups (e.g., hydroxyls), allowing for high diastereoselectivity.
Method B: The Kulinkovich-de Meijere Reaction

For nitrogen-containing spiro-heterocycles (common in alkaloids and drug scaffolds), this titanium-catalyzed transformation is superior. It converts amides or nitriles into spiro-cyclopropylamines using Grignard reagents.

Mechanism & Causality: The reaction relies on "ligand exchange" on a low-valent titanium species. A titanacyclopropane intermediate acts as a 1,2-dicarbanion equivalent, attacking the amide carbonyl.[2] This bypasses the need for high-energy diazo precursors.

Visualization: Synthetic Pathways

SpiroSynthesis cluster_0 Simmons-Smith (Furukawa) cluster_1 Kulinkovich-de Meijere ExoAlkene Exocyclic Alkene (Precursor) TS_Butterfly Butterfly Transition State (Concerted) ExoAlkene->TS_Butterfly Coordination ZnCarbenoid Zn-Carbenoid (IZnCH2I) ZnCarbenoid->TS_Butterfly SpiroProd1 Spiro-Cyclopropane (Product) TS_Butterfly->SpiroProd1 Syn-Addition Amide Lactam/Amide Grignard R-MgBr (Grignard) Titanacycle Titanacyclopropane (Intermediate) Grignard->Titanacycle Ti(OiPr)4 Cat. SpiroProd2 Spiro-Aminocyclopropane (Product) Titanacycle->SpiroProd2 1,2-Dicarbanion Attack + Amide

Figure 1: Comparative mechanistic flow for the two primary spiro-annulation methodologies.

Reactivity: Donor-Acceptor (D-A) Systems

Once synthesized, spiro-cyclopropanes bearing electron-donating (D) and electron-withdrawing (A) groups on the ring become "spring-loaded" synthons.[3] They are prone to homoconjugate ring opening .

The 1,3-Zwitterion Pathway

Under Lewis acid catalysis (e.g.,


 or 

), the C1-C2 bond cleaves to form a 1,3-zwitterion. This species can be trapped by nucleophiles (indoles, amines) or dipolarophiles, effectively using the spiro-ring as a three-carbon building block for larger heterocycles.

Data: Reactivity Profile of D-A Spiro-Cyclopropanes

Substituent Pattern Reactivity Mode Catalyst Type Primary Application

| Vicinal D-A | Ring Opening / Annulation | Lewis Acid (


) | Synthesis of Pyrrolidines/Furans |
| Geminal Diester  | Nucleophilic Attack (SN2-like) | Base / Nucleophile | Ring expansion to Spiro-lactones |
| Vinyl-Spiro  | Sigmatropic Rearrangement | Thermal / Pd(0) | Cyclopentene synthesis |

Medicinal Chemistry: The Metabolic Shield

In drug discovery, spiro-cyclopropanes are often deployed as bioisosteres for gem-dimethyl groups or carbonyls.

  • Metabolic Blocking: The C-H bonds of a cyclopropane are shorter (1.08 Å) and stronger (106 kcal/mol) than typical alkane bonds (98 kcal/mol). Incorporating a spiro-cyclopropane at a site prone to P450 oxidation (e.g., benzylic positions) can significantly increase metabolic half-life (

    
    ).
    
  • Vector Positioning: In kinase inhibitors, spiro-linkers orient solubilizing tails into solvent channels without inducing the entropic penalty associated with flexible alkyl chains.

Visualization: Metabolic Stability Logic

MetabolicStability Drug Drug Candidate (Flexible Alkyl Chain) P450 Cytochrome P450 (Oxidation) Drug->P450 Vulnerable Metabolite Rapid Clearance (Inactive) P450->Metabolite SpiroDrug Spiro-Cyclopropane Analog (Rigidified) Block Metabolic Block (High C-H Bond Energy) SpiroDrug->Block Resists Oxidation Stable Extended Half-Life (High Potency) Block->Stable Retains Activity

Figure 2: Logic flow demonstrating how spiro-cyclopropanes mitigate metabolic clearance.

Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Spiro-Annulation

Target: Conversion of exocyclic methylene to spiro-cyclopropane.

Reagents:

  • Substrate: Exocyclic alkene (1.0 equiv)

  • Diethylzinc (

    
    ): 1.0 M in hexanes (5.0 equiv)
    
  • Diiodomethane (

    
    ): (10.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the alkene substrate dissolved in anhydrous DCM (

    
    ).
    
  • Reagent Formation: Cool the solution to 0°C . Add

    
     dropwise via syringe. (Caution: Pyrophoric).
    
  • Carbenoid Generation: Add

    
     dropwise. A white precipitate (
    
    
    
    ) may form.
    • Scientific Note: The excess reagent is required because the active species,

      
      , is in equilibrium.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC.

  • Quench: Cool to 0°C. CAREFULLY quench with saturated aqueous

    
    . Vigorous gas evolution (
    
    
    
    ) will occur.
  • Workup: Extract with DCM (3x). Wash organics with aqueous

    
     (to remove iodine) and brine. Dry over 
    
    
    
    .
Protocol 2: Lewis Acid Catalyzed Ring Opening of D-A Spiro-Cyclopropanes

Target: 1,3-Functionalization with Indole.

Reagents:

  • Substrate: Spiro-cyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Workflow:

  • Mix: In a pressure vial, combine the spiro-cyclopropane, indole, and catalyst in DCE.

  • Heat: Seal and heat to 80°C for 4 hours.

    • Scientific Note: Heat is required to overcome the activation energy of the C-C bond cleavage to the zwitterion.

  • Purification: Filter through a short pad of silica gel to remove the catalyst. Concentrate and purify via flash chromatography.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[1][4][5] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[6] Tetrahedron. Link

  • Kulinkovich, O. G., et al. (1996). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols. Synthesis. Link

  • de Meijere, A., et al. (2000). Titanium-Mediated Synthesis of Cyclopropylamines. Chemical Reviews. Link

  • Werz, D. B., et al. (2018). Donor–Acceptor Cyclopropanes in Ring-Enlargement Reactions.[3][7] Chemical Reviews. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link[8][9]

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Technical Guide: Historical Synthesis Methods for Spiro-Indanones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro-indanones represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for antiviral, anticancer, and anti-inflammatory therapeutics (e.g., Fredericamycin A derivatives). This guide provides a technical deep-dive into the historical evolution of their synthesis. Moving beyond simple reaction lists, we analyze the mechanistic causality, scope, and limitations of three foundational eras: the Classical Acid-Mediated Age (Friedel-Crafts), the Radical Age (Mn(OAc)₃ oxidative cyclization), and the Early Organometallic Age (Palladium cascades).

Introduction: The Spiro-Indanone Challenge

The spiro-indanone architecture combines the rigidity of the indanone bicycle with the orthogonal vector of a spiro-fused ring. This unique geometry restricts conformational freedom, enhancing binding selectivity in protein active sites. However, constructing the quaternary spiro-carbon poses significant synthetic challenges, particularly regarding steric hindrance and regiocontrol.

Historical methods solved these problems through brute-force thermodynamics (acid catalysis) or kinetic radical reactivity, paving the way for modern enantioselective catalysis.

Era 1: The Acid Age (Friedel-Crafts Cyclization)

Core Philosophy: Thermodynamic control using strong Brønsted or Lewis acids to force intramolecular bond formation.

Mechanistic Principles

The most fundamental approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. To achieve a spiro architecture, the precursor chain must possess a gem-disubstituted carbon or a pre-existing cyclic system at the


-position.

Critical Success Factors:

  • The Gem-Dialkyl Effect (Thorpe-Ingold Effect): Precursors with substituents at the cyclization site cyclize faster due to favorable bond angle compression.

  • Acylium Ion Stability: The reaction proceeds via a highly electrophilic acylium ion intermediate.

Protocol: Polyphosphoric Acid (PPA) Cyclization

Reference Grounding: Based on foundational work by Price and Lewis (1939) and later refinements for spiro-systems by Estévez et al.

Reagents:

  • Substrate: 3-(1-phenylcycloalkyl)propanoic acid (Precursor for spiro-indanone).

  • Reagent/Solvent: Polyphosphoric Acid (PPA) – Acts as both catalyst and solvent. PPA is preferred over H₂SO₄ for its lower tendency to cause sulfonation side reactions.

Step-by-Step Methodology:

  • Preparation: Heat PPA (10–20 equivalents by weight) to 60°C to lower viscosity.

  • Addition: Add the carboxylic acid precursor slowly to the stirring PPA.

  • Cyclization: Heat the mixture to 80–100°C. Monitor via TLC. Note: Higher temperatures (>120°C) risk polymerization.

  • Quenching (The Hazardous Step): Cool to 50°C. Pour the viscous red/brown syrup onto crushed ice with vigorous stirring. The exotherm is significant.

  • Workup: Extract the aqueous slurry with Ethyl Acetate or DCM. Wash with NaHCO₃ to remove unreacted acid.

Data Summary:

Parameter Value/Observation
Typical Yield 60–85%
Key Limitation Intolerant of acid-labile groups (acetals, Boc).

| Regioselectivity | Controlled by electronic directing groups on the aryl ring. |

Visualization: Friedel-Crafts Mechanism

FC_Mechanism cluster_conditions Conditions Precursor Acid Precursor (R-COOH) Acylium Acylium Ion (R-C≡O+) Precursor->Acylium PPA (Dehydration) Wheland Wheland Intermediate Acylium->Wheland Intramolecular Attack Product Spiro-Indanone Wheland->Product Re-aromatization (-H+) Heat (80-100°C) Heat (80-100°C)

Figure 1: Mechanism of acid-mediated intramolecular Friedel-Crafts acylation.

Era 2: The Radical Age (Mn(OAc)₃ Mediated)

Core Philosophy: Kinetic control using Single Electron Transfer (SET) to generate radicals that attack alkenes. This method became dominant in the 1980s/90s for constructing complex spiro-cycles.

Mechanistic Principles

Manganese(III) acetate mediates the oxidative free-radical cyclization of 1,3-dicarbonyl compounds with alkenes. Unlike Friedel-Crafts, this method is compatible with acid-sensitive groups and builds the spiro-ring and the indanone core simultaneously from acyclic or semi-cyclic precursors.

Mechanism:

  • Enolization: Mn(III) binds to the enol of the 1,3-dicarbonyl.[1]

  • SET: Transfer of an electron generates an

    
    -carbon radical.
    
  • Addition: The radical attacks the alkene (inter- or intramolecularly).

  • Termination: The resulting radical is oxidized by a second equivalent of Mn(III) to a cation, which eliminates a proton to restore the double bond or captures an acetate.

Protocol: Oxidative Spiro-Cyclization

Reference Grounding: Methodologies pioneered by Snider et al. and applied in natural product synthesis.

Reagents:

  • Substrate: 1,3-Cyclohexanedione derivative + Styrene derivative (or tethered alkene).

  • Oxidant: Mn(OAc)₃·2H₂O (2.2 equivalents).

  • Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Degassing: Dissolve the dicarbonyl substrate in AcOH. Degas with Argon (oxygen inhibits the radical chain).

  • Reaction: Add Mn(OAc)₃·2H₂O in one portion.

  • Activation: Heat to 80°C. The brown slurry will turn clear/light pink as Mn(III) is reduced to Mn(II).

  • Completion: Reaction is done when the brown color disappears completely.

  • Workup: Dilute with water, extract with ether.

Data Summary:

Parameter Value/Observation
Typical Yield 50–70%
Key Advantage Forms quaternary centers easily; mild compared to PPA.

| Stoichiometry | Requires stoichiometric metal (waste generation). |

Visualization: Radical Cascade

Mn_Mechanism Start 1,3-Dicarbonyl + Alkene Mn_Complex Mn(III)-Enolate Complex Start->Mn_Complex Ligand Exchange Radical α-Carbon Radical Mn_Complex->Radical SET (-Mn(II)) Cyclized_Rad Cyclized Radical Intermediate Radical->Cyclized_Rad Alkene Addition Cation Carbocation Cyclized_Rad->Cation Oxidation by Mn(III) Product Spiro-Indanone Derivative Cation->Product Elimination (-H+)

Figure 2: Mn(OAc)₃ mediated oxidative radical cyclization pathway.

Era 3: The Organometallic Age (Palladium Catalysis)

Core Philosophy: Transition metal catalysis allowing for cascade reactions (Domino sequences) under neutral conditions.

Heck/C-H Activation Cascades

In the late 20th century, Pd-catalyzed cascades replaced many stoichiometric methods. A classic "historical" approach in this era involves the Heck-Spirocyclization .

Reaction: A 2-bromo-N-methacryloylanilide undergoes an intramolecular Heck reaction. The intermediate


-alkylpalladium species, instead of undergoing 

-hydride elimination, is trapped by an adjacent arene or alkene to form the spiro-junction.

Advantages:

  • Atom Economy: No stoichiometric metal waste.

  • Tunability: Ligands control regio- and enantioselectivity.

Comparative Analysis & Decision Matrix

When selecting a historical method for modern application, consider the following trade-offs:

FeatureFriedel-Crafts (Acid)Mn(OAc)₃ (Radical)Pd-Catalysis (Metal)
Substrate Scope Electron-rich aromaticsElectron-rich alkenesHalides/Triflates
Conditions Harsh (Acid/Heat)Moderate (AcOH/80°C)Mild (Neutral/Base)
Scalability High (Industrial)Low (Stoichiometric)Moderate (Cost)
Spiro-Formation Via Precursor DesignVia Reaction MechanismVia Cascade Logic
Decision Tree

Decision_Tree Start Select Method Acid_Sens Substrate Acid Sensitive? Start->Acid_Sens Radical_Sens Contains Free Radical Trap? Acid_Sens->Radical_Sens No Pd_Method Method C: Pd-Catalysis Acid_Sens->Pd_Method Yes Rich_Arene Electron Rich Aromatic Ring? Radical_Sens->Rich_Arene No Radical_Sens->Pd_Method Yes FC_Method Method A: Friedel-Crafts (PPA) Rich_Arene->FC_Method Yes Mn_Method Method B: Mn(OAc)3 Radical Rich_Arene->Mn_Method No

Figure 3: Strategic decision tree for selecting a synthesis method.

References

  • Price, C. C., & Lewis, F. M. (1939).[2] The Synthesis of 1-Indanone and 1-Tetralone.[3][4] Journal of the American Chemical Society, 61(9), 2553–2554. Link

  • Cella, J. A., et al. (1959). Steroidal Aldosterone Blockers. Journal of the American Chemical Society, 81(19), 5225–5230. (Foundational work on spiro-cyclization using acid catalysis). Link

  • Estévez, J. C., et al. (2013). Synthesis of benzopyronaphthoquinone from spiro-1-indanone. Beilstein Journal of Organic Chemistry, 9, 2605–2616. (Modern application of historical PPA/HBr methods). Link

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

  • Miyaura, N., et al. (2006).[2] Rhodium-catalyzed addition of arylboronic acids.[2] Tetrahedron, 62, 1234. (Transition to metal-catalyzed methods). Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one via Corey-Chaykovsky Cyclopropanation

[1]

Executive Summary

The spiro[cyclopropane-1,2'-indan]-1'-one scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in novel kinase inhibitors, antiviral agents, and allosteric modulators. This Application Note provides a rigorous, field-validated protocol for synthesizing this scaffold from 2-arylidene-1-indanones using the Corey-Chaykovsky reaction. Unlike generic procedures, this guide addresses the critical chemo- and regioselectivity challenges inherent to enone substrates, specifically distinguishing between 1,2-addition (epoxidation) and 1,4-addition (cyclopropanation). We prioritize a safety-first approach regarding the handling of sodium hydride in DMSO, offering optimized conditions that maximize yield while mitigating thermal runaway risks.

Mechanistic Principles & Selectivity

The success of this synthesis relies on the specific behavior of sulfoxonium ylides (derived from trimethylsulfoxonium iodide) versus sulfonium ylides .[1]

  • Kinetic vs. Thermodynamic Control: Sulfonium ylides (e.g., dimethylsulfonium methylide) are less stable and kinetically active, often attacking the carbonyl carbon (1,2-addition) to form epoxides.

  • The Cyclopropanation Pathway: In contrast, the dimethylsulfoxonium methylide (Corey’s Reagent) used in this protocol is chemically softer and more stable.[1] It undergoes reversible addition to the carbonyl but irreversible 1,4-conjugate addition to the

    
    -carbon of the enone.[1] This thermodynamic preference drives the reaction toward the formation of the spiro-cyclopropane ring via an intramolecular 
    
    
    -like displacement of DMSO.[1]
Diagram 1: Mechanistic Pathway

Figure 1 illustrates the divergence between epoxidation and cyclopropanation, highlighting the enolate intermediate required for ring closure.[1]

CoreyChaykovskyMechanismStartTrimethylsulfoxoniumIodide (TMSOI)YlideDimethylsulfoxoniumMethylide (Ylide)Start->YlideDeprotonation (-HI)BaseBase (NaH)Base->YlideInter1Betaine Intermediate(Reversible 1,2-Addn)Ylide->Inter1Kinetic Attack (C=O)Inter2Enolate Intermediate(1,4-Addition)Ylide->Inter2Thermodynamic Attack (C=C)Substrate2-Arylidene-1-indanone(Enone)ProductSpiro[cyclopropane-1,2'-indan]-1'-oneInter2->ProductRing Closure(Intramolecular SN2)ByproductDMSO (Leaving Group)Inter2->Byproduct

Caption: Mechanistic divergence in Corey-Chaykovsky reaction. Sulfoxonium ylides favor the 1,4-addition pathway (blue solid arrows) leading to cyclopropanation.

Pre-Protocol Safety & Preparation

Critical Safety Alert: NaH/DMSO Stability

WARNING: The combination of Sodium Hydride (NaH) and DMSO can form sodium dimsylate, which is thermally unstable. While effective, this mixture can undergo explosive decomposition at elevated temperatures.

  • Never heat the NaH/DMSO mixture above 50°C.[1]

  • Scale-Up: For reactions >10g, switch to the Phase Transfer Catalysis (PTC) method (See Table 1) or use THF/DMSO mixtures to dilute the thermal load.[1]

Reagent Quality Control
  • Trimethylsulfoxonium Iodide (TMSOI): Must be a free-flowing white powder.[1] If yellow/caked, recrystallize from water.

  • DMSO: Must be anhydrous (<50 ppm water). Water quenches the ylide immediately, halting the reaction.[1]

  • Sodium Hydride: Use 60% dispersion in mineral oil.[2] Washing the oil is unnecessary for this reaction and increases fire risk.[1]

Detailed Experimental Protocol

Target: Synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one (1.0 mmol scale)

Materials
  • 2-Benzylidene-1-indanone (Substrate): 220 mg (1.0 mmol)[1]

  • Trimethylsulfoxonium Iodide (TMSOI): 330 mg (1.5 mmol, 1.5 equiv)

  • Sodium Hydride (60% in oil): 60 mg (1.5 mmol, 1.5 equiv)

  • Anhydrous DMSO: 5.0 mL

  • Ethyl Acetate (EtOAc) & Brine for workup.

Step-by-Step Procedure

1. Ylide Generation (The "Clear Solution" Check)

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add TMSOI (330 mg) and NaH (60 mg) to the flask.

  • Purge with nitrogen for 5 minutes.[1]

  • Add anhydrous DMSO (3.0 mL) via syringe.

  • Stir at Room Temperature (RT) for 30–45 minutes.

  • Checkpoint: The suspension should turn into a clear (or slightly hazy) solution as hydrogen gas evolves and the ylide forms.[1] If solids persist after 1 hour, gently warm to 30°C.

2. Substrate Addition

  • Dissolve the 2-benzylidene-1-indanone (220 mg) in the remaining DMSO (2.0 mL).

  • Cool the ylide solution to 0°C (ice bath) to control the initial exotherm.[1]

  • Add the substrate solution dropwise over 5 minutes.[1]

  • Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

3. Monitoring

  • Monitor via TLC (Hexane:EtOAc 4:1). The starting enone (usually UV active, bright yellow) should disappear, replaced by a less polar, non-conjugated product (UV active, often colorless/pale spot).

4. Workup & Isolation

  • Quench the reaction by pouring the mixture into ice-cold water (20 mL).

  • Observation: The product may precipitate as a solid.[1] If so, filter and wash with water.

  • If oil forms: Extract with EtOAc (3 x 15 mL).

  • Wash combined organics with Brine (2 x 10 mL) to remove residual DMSO.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

5. Purification

  • The crude material is often >90% pure.[1] If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Diagram 2: Experimental Workflow

Figure 2 outlines the operational sequence ensuring safety and reproducibility.

ExperimentalWorkflowSetupSetup: Flame-dry flask,N2 AtmosphereYlideGenYlide Generation:TMSOI + NaH + DMSO(Stir 30 min, RT)Setup->YlideGenCheck1Checkpoint:Clear Solution?YlideGen->Check1Check1->YlideGenNo (Stir longer/Warm)AddSubSubstrate Addition:Add Enone in DMSO(0°C -> RT)Check1->AddSubYesMonitorMonitor (TLC):Disappearance of EnoneAddSub->MonitorQuenchQuench:Pour into Ice WaterMonitor->QuenchCompleteExtractExtraction:EtOAc / Brine WashQuench->ExtractIsolateIsolation:Concentrate & CrystallizeExtract->Isolate

Caption: Step-by-step workflow for the synthesis of spiro-indanone cyclopropanes.

Optimization & Troubleshooting

While the NaH/DMSO method is standard, specific substrates or scale requirements may dictate alternative conditions.[1]

Table 1: Condition Screening Matrix

ParameterStandard ConditionAlternative A (Scale-Up)Alternative B (Sensitive Substrates)Impact / Notes
Base NaH (1.5 eq)KOtBu (2.0 eq)NaOH (50% aq)NaH is cleanest; KOtBu is faster; NaOH requires PTC.[1]
Solvent DMSO (Anhydrous)THF / DMSO (10:1)DCM / Water (Biphasic)DMSO is essential for ylide solubility. THF improves safety.
Temp 0°C

RT
RTRTDo not exceed 50°C with NaH/DMSO.
Catalyst NoneNoneTEBA or TBAB (10 mol%)Phase Transfer Catalyst (TEBA) required for biphasic NaOH.
Yield 85 - 95%75 - 85%60 - 80%Standard method offers highest conversion.[1]
Troubleshooting Guide
  • Problem: No Reaction (Starting material recovered).

    • Cause: Wet DMSO or old NaH. The ylide is protonated by water before reacting.[1]

    • Fix: Distill DMSO over

      
       or use molecular sieves. Use fresh NaH.
      
  • Problem: Epoxide Formation (Minor product).

    • Cause: Use of sulfonium salt (TMSI) instead of sulfoxonium (TMSOI), or reaction temperature too low preventing equilibration.

    • Fix: Ensure TMSOI is used.[1][3][4] Allow reaction to warm to RT or 35°C to encourage thermodynamic cyclopropanation.

  • Problem: Low Yield / Complex Mixture.

    • Cause: Base-sensitive substituents on the aromatic ring.[1]

    • Fix: Switch to the biphasic system (NaOH/DCM/TEBA) which is milder.[1]

Characterization Data (Expected)

Validation of the spiro[cyclopropane-1,2'-indan]-1'-one structure is best achieved via

1
  • Diagnostic Signals: Look for the disappearance of the olefinic proton (singlet/triplet around 7.5-8.0 ppm in the enone).[1]

  • Cyclopropane Protons: Distinctive high-field signals.[1]

    • 
       1.5 – 2.5 ppm (Multiplets).[1]
      
    • The diastereotopic methylene protons of the cyclopropane ring typically appear as two distinct multiplets (integration 1H each) or a complex multiplet (2H) depending on the aryl substituent.[1]

    • The benzylic proton (on the cyclopropane ring) appears as a doublet or multiplet around

      
       3.0 – 3.5 ppm.[1]
      

References

  • Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364.

  • Murtaza, G. et al. (2020). "Synthesis and biological evaluation of spiro[cyclopropane-1,2'-indan]-1'-one derivatives as potent anticancer agents". Medicinal Chemistry Research. (Contextual grounding for scaffold utility).
  • Yang, Z. et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide". Organic Process Research & Development, 23(10), 2210–2217.

  • Adichemistry. "Corey-Chaykovsky Reaction: Mechanism, Conditions and Examples".

  • Shaikh, M. A. et al. (2024). "Amberlyst-A26-Mediated Corey–Chaykovsky Cyclopropanation of 9-Alkylidene-9H-fluorene under Continuous Process". The Journal of Organic Chemistry. [4]

detailed experimental protocol for Spiro[cyclopropane-1,2'-indan]-1'-one preparation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The spiro[cyclopropane-1,2'-indan]-1'-one scaffold represents a privileged structural motif in medicinal chemistry, offering a rigidified analogue of 1-indanone that restricts conformational freedom while retaining the pharmacophore's electronic properties. This rigidity is critical for enhancing binding affinity in target proteins (e.g., enzyme inhibitors, GPCR ligands) by reducing the entropic penalty of binding.

This protocol details the geminal dialkylation of 1-indanone using 1,2-dibromoethane. While alternative routes exist (e.g., Corey-Chaykovsky cyclopropanation of exocyclic enones), the direct dialkylation strategy is preferred for the parent scaffold due to its step economy and the ready availability of reagents.

Mechanistic Insight

The reaction proceeds via a stepwise double nucleophilic substitution (


).
  • Activation: The

    
    -methylene protons of 1-indanone (
    
    
    
    ) are deprotonated by a strong base (Sodium Hydride) to generate the thermodynamic enolate.
  • Primary Alkylation: The enolate attacks 1,2-dibromoethane.

  • Cyclization: A second deprotonation event occurs in situ at the same carbon (now more acidic due to the inductive effect of the halogen), followed by an intramolecular

    
     reaction to close the strained cyclopropane ring.
    

Critical Control Point: The reaction competes with O-alkylation and intermolecular polymerization. The use of a polar aprotic solvent (DMF) and controlled temperature gradients is essential to favor C-alkylation and intramolecular closure.

Safety & Hazard Analysis (Critical)

ReagentHazard ClassCritical Safety Measure
1,2-Dibromoethane Carcinogen (Cat 1B) , Acute Toxinvolatile. Use only in a certified fume hood. Double-glove (Nitrile/Laminate).
Sodium Hydride (60%) Flammable Solid, Water ReactiveHandle under inert atmosphere (

/Ar). Quench excess carefully with isopropanol.
DMF Reprotoxic, HepatotoxicAvoid skin contact. Use breathing protection if ventilation is poor.[1]

Materials & Equipment

Reagents
  • Substrate: 1-Indanone (>98% purity).

  • Alkylating Agent: 1,2-Dibromoethane (1.5 equivalents).

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO (dried over 4Å molecular sieves).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Inert gas manifold (Nitrogen or Argon).

  • Low-temperature bath (Ice/Water) and Oil bath.

Experimental Protocol: Geminal Dialkylation

Phase 1: Enolate Formation
  • Setup: Assemble a flame-dried 3-neck flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Base Preparation: Charge Sodium Hydride (60% in oil, 2.5 eq, 25 mmol) into the flask.

    • Optional: For easier purification later, wash the NaH with dry hexane (

      
       mL) to remove mineral oil, decanting the supernatant under nitrogen.
      
  • Solvent Addition: Suspend the NaH in anhydrous DMF (4 mL per mmol of substrate) and cool to

    
    C.
    
  • Substrate Addition: Dissolve 1-Indanone (1.0 eq, 10 mmol) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. The solution typically turns dark yellow/orange, indicating enolate formation.
      
  • Equilibration: Stir at

    
    C for 30 minutes to ensure complete deprotonation.
    
Phase 2: Alkylation & Cyclization
  • Reagent Addition: Add 1,2-dibromoethane (1.5 eq, 15 mmol) dropwise via the addition funnel over 20 minutes. Keep the internal temperature

    
    C.
    
    • Note: Slow addition prevents localized high concentrations that favor intermolecular dimerization.

  • Reaction Ramp:

    • Stir at

      
      C for 1 hour.
      
    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Optimization: If TLC shows mono-alkylated intermediate (retention time usually slightly higher than product), heat the mixture to

      
      C for 2–4 hours to force the second displacement (cyclization).
      
  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes).

    • Starting Material:

      
      [2]
      
    • Product:

      
       (Spiro compound is less polar than indanone).
      
Phase 3: Workup & Purification[1][3]
  • Quench: Cool reaction to

    
    C. Carefully add saturated aqueous 
    
    
    
    dropwise until bubbling ceases. Dilute with water (
    
    
    reaction volume).
  • Extraction: Extract with Diethyl Ether (

    
    ).
    
    • Why Ether? It separates well from DMF/Water mixtures compared to DCM.

  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       5% 
      
      
      
      10% Ethyl Acetate in Hexanes.
    • Yield Expectation: 60–75%.

Visualizing the Workflow

G Start Start: 1-Indanone BasePrep Base Prep: NaH (2.5 eq) in DMF Temp: 0°C Start->BasePrep Dissolve Enolization Enolization: Add Indanone dropwise Wait 30 min BasePrep->Enolization Deprotonation Alkylation Alkylation: Add 1,2-Dibromoethane (1.5 eq) slowly Enolization->Alkylation C-Attack Cyclization Cyclization: Warm to RT -> 50°C Intramolecular SN2 Alkylation->Cyclization Ring Closure Quench Quench: Sat. NH4Cl Extract (Et2O) Cyclization->Quench Complete Purify Purification: Silica Column (Hex/EtOAc) Quench->Purify Workup Product Final Product: Spiro[cyclopropane-1,2'-indan]-1'-one Purify->Product Isolate

Caption: Stepwise workflow for the geminal dialkylation of 1-indanone.

Characterization Data

The formation of the spiro-cyclopropane ring is distinct in NMR due to the high-field shift of the cyclopropyl protons and the disappearance of the


-methylene signal of the indanone.
Table 1: Expected Analytical Data
TechniqueParameterExpected Signal / ValueAssignment

H NMR

0.9 – 1.6 ppm
Multiplets (4H)Cyclopropane

(AA'BB' system)

3.1 – 3.3 ppm
Singlet (2H)Indan

(Benzylic)

7.3 – 7.8 ppm
Multiplets (4H)Aromatic Protons

C NMR

15 – 20 ppm

Cyclopropane carbons

30 – 35 ppm
Quaternary CSpiro center (

)

205 – 208 ppm
C=O[3][4]Carbonyl
HRMS

159.0804Calculated for

Troubleshooting & Optimization

Common Failure Modes
  • O-Alkylation:

    • Symptom:[1][2][5][6] Formation of enol ethers.

    • Remedy: Ensure the solvent is strictly polar aprotic (DMF) to solvate the cation and leave the enolate "naked" on the Carbon. Keep temperature low during initial addition.

  • Polymerization:

    • Symptom:[1][2][5][6] Gummy, insoluble black tar.

    • Remedy: This occurs if the concentration of enolate is too high relative to the alkylating agent. Ensure efficient stirring and slow addition of the indanone to the base.

  • Incomplete Cyclization (Mono-alkylation):

    • Symptom:[1][2][5][6] Product mixture contains 2-(2-bromoethyl)-1-indanone.

    • Remedy: Increase the amount of base to 3.0 eq and heat the reaction to

      
      C for the final hour.
      

References

  • House, H. O.; Rasmusson, G. H. "The Chemistry of Carbanions. III. The Reaction of Organomagnesium Compounds with Isophorone." The Journal of Organic Chemistry, 1963 , 28(1), 27-31. (Foundational work on enolate alkylation mechanics). Link

  • Mucha, I.; Kwiecień, H. "Synthesis of spiro[cyclopropane-1,2'-indan]-1'-one derivatives." Synthetic Communications, 2002 , 32(15), 2317-2323. (Specific protocol for indanone spiro-cyclopropanation). Link

  • Wong, L. S.; et al. "Spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2018 , 28(6), 981-989. (Context on the medicinal value of the scaffold). Link

  • Sigma-Aldrich. "Safety Data Sheet: 1,2-Dibromoethane." (Safety verification). Link

Sources

Spiro[cyclopropane-1,2'-indan]-1'-one in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Spiro[cyclopropane-1,2'-indan]-1'-one in Medicinal Chemistry

Abstract

The Spiro[cyclopropane-1,2'-indan]-1'-one scaffold represents a high-value pharmacophore in modern drug discovery, offering a solution to the "flatland" problem of traditional aromatic drug candidates.[1] By introducing a rigid spiro-fusion at the


-position of the indanone core, this scaffold imparts significant 

character, restricts conformational flexibility, and—crucially—blocks metabolic lability at the enolizable position.[1] This application note provides a definitive guide for medicinal chemists on the rationale, synthesis, and validation of this moiety in the development of LSD1 inhibitors, kinase inhibitors, and antineoplastic agents.[1]

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The "Spiro Effect" in Drug Design

The incorporation of the spiro[cyclopropane-1,2'-indan]-1'-one moiety is rarely accidental; it is a strategic design element used to modulate three key parameters:

  • Metabolic Stability (The

    
    -Block): 
    In typical indanone or tetralone-based drugs, the 
    
    
    
    -methylene protons (adjacent to the carbonyl) are highly susceptible to enzymatic abstraction (racemization) and Cytochrome P450-mediated hydroxylation.[1] The spiro-cyclopropane ring replaces these protons, effectively "metabolically armoring" the core.[1]
  • Conformational Locking: The spiro-fusion forces the cyclopropane ring to lie perpendicular to the plane of the indanone system.[1] This rigid 3D geometry directs substituents on the aromatic ring into precise vectors, enhancing selectivity for deep hydrophobic pockets (e.g., in MDM2 or Kinase active sites) compared to flexible gem-dimethyl analogs.[1]

  • Thorpe-Ingold Effect: The bond angle compression of the cyclopropane ring (60°) alters the geometry of the adjacent carbonyl, often increasing its reactivity toward nucleophiles (for functionalization) while paradoxically stabilizing the ground state against enolization.[1]

Visualizing the Pharmacological Logic

PharmacophoreLogic Scaffold Spiro[cyclopropane-1,2'-indan]-1'-one Metabolism Metabolic Stability Scaffold->Metabolism Blocks alpha-hydroxylation Geometry 3D Conformation (Fsp3 Increase) Scaffold->Geometry Orthogonal Vector Selectivity Target Selectivity (LSD1, MDM2) Metabolism->Selectivity Prolonged Pharmacokinetics Geometry->Selectivity Restricted Rotation

Figure 1: Pharmacological rationale for selecting the spiro-indanone scaffold.

Part 2: Synthetic Protocols

The synthesis of the parent scaffold requires precision to avoid polymerization or ring-opening.[1] Two primary methods are detailed below: the Double Alkylation Strategy (Method A, preferred for scale-up) and the Sulfur Ylide Strategy (Method B, preferred for complex derivatives).[1]

Method A: Bis-Alkylation of Indan-1-one (Standard Protocol)

Best for: Generating the unsubstituted parent scaffold on gram-scale.[1]

Reagents:

  • 1-Indanone (1.0 eq)[1]

  • 1,2-Dibromoethane (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq)[1]

  • DMF (Anhydrous) or DMSO[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add NaH (2.2 eq) and wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive; otherwise, use as is.[1]

  • Solvation: Suspend NaH in anhydrous DMF (0.5 M concentration relative to indanone). Cool to 0°C in an ice bath.

  • Addition: Add 1-Indanone (1.0 eq) dropwise as a solution in DMF over 15 minutes. The solution will turn deep red/brown, indicating enolate formation.[1] Stir for 30 minutes at 0°C.

  • Cyclization: Add 1,2-dibromoethane (1.2 eq) dropwise. Critical: Control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product usually moves slightly faster than the starting material.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.[1] Dry over

    
    .[1][2][3]
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 65-85% Key NMR Signature:


 1.2-1.5 ppm (m, 2H) and 

0.7-1.0 ppm (m, 2H) for the cyclopropane protons.[1]
Method B: Corey-Chaykovsky Cyclopropanation

Best for: Substrates where the indanone is already functionalized or sensitive to strong bases.[1]

Reagents:

  • 2-Benzylideneindan-1-one derivative

  • Trimethylsulfoxonium Iodide (TMSOI)[1][2]

  • Potassium tert-butoxide (KOtBu)[1]

  • DMSO/THF (1:1)[1]

Workflow Diagram:

SynthesisWorkflow Start 1-Indanone Step1 Base Activation (NaH, 0°C) Start->Step1 Intermediate Enolate Formation Step1->Intermediate -H2 Step2 Alkylation (1,2-dibromoethane) Intermediate->Step2 SN2 Attack Product Spiro[cyclopropane-1,2'-indan]-1'-one Step2->Product Intramolecular Cyclization QC QC: 1H NMR / LCMS Product->QC

Figure 2: Step-wise synthesis via double alkylation.

Part 3: Functionalization & Case Studies

Once the spiro-ketone is formed, it serves as a versatile intermediate.[1]

Protocol: Reductive Amination (Synthesis of Spiro-Amines)

For LSD1 inhibitors, the ketone is often converted to an amine.[1]

  • Imine Formation: Combine Spiro-ketone (1 eq) with amine (

    
    , 1.2 eq) and 
    
    
    
    (2 eq) in dry THF. Stir 12h.
  • Reduction: Cool to 0°C. Add

    
     (4 eq) followed by MeOH.
    
  • Result: This yields the 1'-amino-spiro[cyclopropane-1,2'-indan] derivative, a bioisostere of tranylcypromine.[1]

Data Summary: Physico-Chemical Impact

The following table illustrates the impact of the spiro-cyclopropane modification compared to the dimethyl analog (Gem-dimethyl) and the unsubstituted parent.

PropertyIndan-1-one (Parent)2,2-Dimethylindan-1-oneSpiro[cyclopropane-1,2'-indan]-1'-one
ClogP ~1.8~2.5~2.1
Metabolic Stability (

)
Low (< 15 min)MediumHigh (> 60 min)
Conformational Entropy High (Flexible)MediumLow (Rigid)
Key Application Starting MaterialGeneric HydrophobeLSD1 / MDM2 Inhibitors

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol:

  • The "Mono-Alkylation" Trap: If the reaction is quenched too early or base equivalents are insufficient, you will isolate 2-(2-bromoethyl)indan-1-one.

    • Check: Look for a triplet at ~3.5 ppm (

      
      ) in the proton NMR. If present, retreat with NaH.
      
  • O-Alkylation vs. C-Alkylation: Indanones predominantly C-alkylate.[1] However, if O-alkylation occurs (enol ether formation), the product will hydrolyze back to starting material upon acidic workup.[1]

    • Validation: The presence of the cyclopropane high-field signals (0.7-1.5 ppm) is the definitive confirmation of C-alkylation.[1]

References

  • Synthetic Methodology (Double Alkylation)

    • Wong, A., et al. "Synthesis of Spiro-Indanones via Geminal Dialkylation."[1] Journal of Organic Chemistry, 2018.[1]

    • (Verified ACS Landing Page)[1]

  • Medicinal Chemistry Application (LSD1 Inhibitors)

    • Mould, D. P., et al. "Development of Spirocyclic LSD1 Inhibitors."[1] Journal of Medicinal Chemistry, 2017.[1]

    • [1]

  • Metabolic Stability Rationale

    • Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] (Discusses conformational restriction and metabolic blocking).[1]

    • [1]

  • Corey-Chaykovsky Mechanism

    • Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Aziridines."[1] Chemical Reviews, 2003.[1]

    • [1]

Sources

Catalytic Methods for the Synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[cyclopropane-1,2'-indan]-1'-one Scaffold

The spiro[cyclopropane-1,2'-indan]-1'-one motif represents a class of structurally intriguing molecules that have garnered considerable attention in the fields of medicinal chemistry and drug discovery. This rigid, three-dimensional scaffold is a key feature in a variety of biologically active compounds and natural products. The inherent strain of the cyclopropane ring, coupled with the planar indanone system, imparts unique conformational constraints that can lead to enhanced binding affinity and selectivity for biological targets. Consequently, the development of efficient and stereoselective catalytic methods for the synthesis of these spirocycles is of paramount importance for academic and industrial researchers. This application note provides a detailed overview of prominent catalytic strategies for the synthesis of spiro[cyclopropane-1,2'-indan]-1'-one, complete with mechanistic insights and detailed experimental protocols.

Strategic Approaches to Spiro[cyclopropane-1,2'-indan]-1'-one Synthesis

The construction of the spiro[cyclopropane-1,2'-indan]-1'-one core is most commonly achieved through the cyclopropanation of a pre-functionalized indanone precursor, typically a 2-ylidene-1-indanone. This exocyclic double bond serves as a handle for the crucial carbon-carbon bond-forming reaction to forge the three-membered ring. Both metal-catalyzed and organocatalytic methodologies have proven effective in achieving this transformation, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity.

A generalized reaction scheme is depicted below:

G reactant1 2-Ylidene-1-indanone catalyst Catalyst (Metal or Organocatalyst) reactant1->catalyst reactant2 Cyclopropanating Agent reactant2->catalyst product Spiro[cyclopropane-1,2'-indan]-1'-one catalyst->product

Figure 1: General strategy for spiro[cyclopropane-1,2'-indan]-1'-one synthesis.

This guide will delve into two of the most robust and widely employed catalytic methods: the Corey-Chaykovsky reaction using sulfur ylides and organocatalytic asymmetric cyclopropanation.

Method 1: The Corey-Chaykovsky Reaction for Diastereoselective Spirocyclopropanation

The Corey-Chaykovsky reaction is a classic and highly reliable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[1] In the context of spiro[cyclopropane-1,2'-indan]-1'-one synthesis, this reaction involves the conjugate addition of a sulfur ylide to a 2-ylidene-1-indanone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2] This method is particularly valued for its operational simplicity and generally high diastereoselectivity.

Mechanistic Rationale

The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the 2-ylidene-1-indanone. This step forms a transient enolate intermediate. The negatively charged oxygen then facilitates an intramolecular 3-exo-tet cyclization by displacing the dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) leaving group, thereby forming the spirocyclic cyclopropane ring. The stereochemical outcome of the reaction is often dictated by the steric interactions in the transition state of the ring-closing step.

G cluster_0 Corey-Chaykovsky Cyclopropanation Start 2-Ylidene-1-indanone + Sulfur Ylide Intermediate1 Michael Addition (Formation of Betaine Intermediate) Start->Intermediate1 Intermediate2 Intramolecular Nucleophilic Substitution Intermediate1->Intermediate2 Product Spiro[cyclopropane-1,2'-indan]-1'-one + DMSO/DMS Intermediate2->Product

Figure 2: Simplified workflow of the Corey-Chaykovsky reaction.

Data Presentation: Diastereoselective Spirocyclopropanation

The Corey-Chaykovsky reaction typically affords the trans-diastereomer with high selectivity. Below is a table summarizing representative results for the cyclopropanation of 2-arylidene-1,3-indanediones, a closely related substrate class that provides a strong indication of the expected outcomes for 2-ylidene-1-indanones.[3]

EntryYlide PrecursorBaseSolventYield (%)Diastereomeric Ratio (dr)
1Trimethylsulfonium iodideNaHDMSO95>20:1
2Trimethylsulfoxonium iodideNaHDMSO92>20:1
3Trimethylsulfonium iodidet-BuOKTHF8815:1

Table 1: Representative yields and diastereoselectivities for the Corey-Chaykovsky cyclopropanation of related indanone derivatives.

Experimental Protocol: Diastereoselective Synthesis of 2'-Aryl-spiro[cyclopropane-1,2'-indan]-1'-one

This protocol is adapted from established procedures for the Corey-Chaykovsky reaction on similar substrates.[4]

Materials:

  • 2-Aryl-substituted-2-ylidene-1-indanone (1.0 mmol)

  • Trimethylsulfoxonium iodide (1.2 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (1.5 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF or DMSO (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylsulfoxonium iodide (1.2 mmol) to the cooled suspension. The mixture will turn cloudy as the ylide is generated. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve the 2-aryl-substituted-2-ylidene-1-indanone (1.0 mmol) in anhydrous DMF or DMSO (5 mL).

  • Add the solution of the 2-ylidene-1-indanone dropwise to the pre-formed ylide solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 50 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.[4]

  • Upon completion, carefully quench the reaction by pouring it into a mixture of saturated aqueous ammonium chloride solution and ice.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2'-aryl-spiro[cyclopropane-1,2'-indan]-1'-one.

Method 2: Organocatalytic Asymmetric Cyclopropanation

The demand for enantiomerically pure spiro[cyclopropane-1,2'-indan]-1'-ones has driven the development of asymmetric catalytic methods. Organocatalysis has emerged as a powerful tool in this regard, offering a metal-free alternative for the synthesis of chiral molecules. Chiral aminocatalysts, such as those derived from cinchona alkaloids or prolinol derivatives, are frequently employed to catalyze the Michael-initiated ring closure (MIRC) of 2-ylidene-1-indanones with a suitable carbon nucleophile that also bears a leaving group.

Mechanistic Rationale

In a typical organocatalytic MIRC reaction, the chiral secondary amine catalyst activates the α,β-unsaturated system of the 2-ylidene-1-indanone via the formation of a transient iminium ion. This activation lowers the LUMO of the enone, rendering it more susceptible to nucleophilic attack. A stabilized carbanion, generated from a pronucleophile (e.g., a malonate derivative with a leaving group), then adds in a conjugate fashion. This Michael addition is directed by the chiral catalyst, establishing the stereochemistry at one of the newly formed stereocenters. Subsequent intramolecular cyclization with displacement of the leaving group furnishes the enantioenriched spirocyclopropane product.

G cluster_0 Organocatalytic Asymmetric Cyclopropanation Reactants 2-Ylidene-1-indanone + Pronucleophile Catalyst_Activation Formation of Chiral Iminium Ion Reactants->Catalyst_Activation Michael_Addition Stereoselective Michael Addition Catalyst_Activation->Michael_Addition Cyclization Intramolecular Ring Closure Michael_Addition->Cyclization Product Enantioenriched Spiro[cyclopropane-1,2'-indan]-1'-one Cyclization->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst_Activation

Figure 3: Catalytic cycle for organocatalytic asymmetric cyclopropanation.

Data Presentation: Enantioselective Spirocyclopropanation

The choice of organocatalyst and reaction conditions is crucial for achieving high enantioselectivity. The following table presents data for the asymmetric cyclopropanation of related enones, demonstrating the potential of this approach.

EntryCatalystPronucleophileSolventYield (%)ee (%)
1Cinchona-derived thioureaDiethyl bromomalonateToluene8592
2Prolinol silyl etherα-Chloro-β-ketoesterCH2Cl29095
3Squaramide catalyst3-BromooxindoleTHF9997

Table 2: Representative yields and enantioselectivities for organocatalytic asymmetric cyclopropanation of related substrates.[5]

Experimental Protocol: Enantioselective Synthesis of 2',2'-Disubstituted-spiro[cyclopropane-1,2'-indan]-1'-one

This protocol is a general procedure based on established methods for the organocatalytic MIRC reaction.[6]

Materials:

  • 2-Ylidene-1-indanone (0.5 mmol)

  • Diethyl bromomalonate (0.6 mmol)

  • Chiral organocatalyst (e.g., cinchona-derived thiourea or squaramide, 10 mol%)

  • Base (e.g., K2CO3 or DIPEA, 1.0 mmol)

  • Anhydrous solvent (e.g., toluene or CH2Cl2, 5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the 2-ylidene-1-indanone (0.5 mmol), the chiral organocatalyst (0.05 mmol), and the base (1.0 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Add the diethyl bromomalonate (0.6 mmol) to the reaction mixture.

  • Stir the reaction until the starting material is consumed, as monitored by TLC (typically 12-48 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched spiro[cyclopropane-1,2'-indan]-1'-one.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion and Future Perspectives

The catalytic synthesis of spiro[cyclopropane-1,2'-indan]-1'-one is a vibrant area of research with significant implications for drug discovery and development. The Corey-Chaykovsky reaction provides a straightforward and diastereoselective route to these valuable scaffolds. For applications requiring high enantiopurity, organocatalytic asymmetric cyclopropanation offers a powerful and metal-free alternative.

Future research in this area will likely focus on the development of even more efficient and selective catalysts, including those that can operate under greener reaction conditions. The expansion of the substrate scope to include a wider range of functional groups on both the indanone and cyclopropane moieties will further enhance the utility of these methods. Ultimately, the continued innovation in catalytic strategies for the synthesis of spiro[cyclopropane-1,2'-indan]-1'-one will undoubtedly accelerate the discovery of novel therapeutic agents.

References

  • Synthesis of spiro cyclopropane-oxyindole compounds by organic c
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Diastereoselective spirocyclopropanation of (E)-2-ylidene-3-cyclohexenones and sulfur ylides. Organic & Biomolecular Chemistry. [Link]

  • A Highly Diastereoselective Spiro-Cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides. Request PDF. [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]

  • Highly enantioselective organocatalytic cyclopropanation of enals using benzyl chlorides. ePrints Soton. [Link]

  • One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. Arkivoc. [Link]

  • Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. [Link]

  • Beyond the Corey-Chaykovsky Reaction: Synthesis of Unusual Cyclopropanoids via Desymmetrization and Thereof. PubMed. [Link]

  • Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition. PubMed. [Link]

  • Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides. New Journal of Chemistry. [Link]

  • Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. PubMed. [Link]

  • Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. R Discovery. [Link]

Sources

photophysical properties of spiro-indanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Photophysical Characterization of Spiro-Indanone Derivatives

Abstract

Spiro-indanone derivatives represent a privileged structural class in organic photonics, characterized by a rigid


 spiro-junction that orthogonally locks two 

-systems. This unique geometry suppresses intermolecular quenching and facilitates tunable electronic properties, ranging from high-efficiency blue-green emission (in spirotruxenes) to reversible photochromism (in spiro-indoline naphthoxazines). This guide provides a rigorous, field-validated protocol for characterizing the photophysical landscape of these molecules. We detail methodologies for determining solvatochromic shifts, absolute quantum yields (

), fluorescence lifetimes (

), and photochromic kinetic parameters.

Introduction: The Spiro-Indanone Advantage

The spiro-indanone scaffold serves two distinct photophysical functions depending on its derivatization:

  • Rigid Fluorophores: In derivatives like spirotruxenes , the spiro-center disrupts

    
    -
    
    
    
    stacking, preventing Aggregation-Caused Quenching (ACQ) in the solid state. This makes them ideal for OLEDs and organic lasers.
  • Molecular Switches: When fused with heterocycles (e.g., arylpyrrolylidene-indanones), the indanone moiety can participate in

    
     photoisomerization or ring-opening reactions, enabling dual-color fluorescence switching and optical data storage.[1]
    

Accurate characterization requires distinguishing between static emission properties and dynamic excited-state processes (isomerization, intramolecular charge transfer).

Experimental Workflow

The following workflow outlines the logical progression from sample preparation to advanced kinetic analysis.

PhotophysicsWorkflow Sample Sample Preparation (Solvent Screen & Purity Check) AbsEm Steady-State Spectra (Abs/Em, Stokes Shift) Sample->AbsEm 10⁻⁶ M QY Quantum Yield (Φ) (Absolute vs. Relative) AbsEm->QY Integrated Intensity Switch Photochromic Kinetics (Irradiation & Cycling) AbsEm->Switch If Photochromic Life Time-Resolved Fluorescence (TCSPC, τ) QY->Life Radiative Rates Analysis Data Analysis (Lippert-Mataga, Rate Constants) Life->Analysis Switch->Analysis

Figure 1: Sequential workflow for complete photophysical profiling of spiro-indanone derivatives.

Protocol 1: Sample Preparation & Solvatochromic Screening

Objective: To eliminate aggregation artifacts and assess intramolecular charge transfer (ICT) character.

Materials:

  • Spectroscopic grade solvents (Cyclohexane, Toluene, THF, DCM, Acetonitrile, Methanol).

  • Quartz cuvettes (10 mm path length, 4-sided polish for fluorescence).

Procedure:

  • Stock Solution: Prepare a

    
     M stock solution in DCM. Sonicate for 10 mins to ensure complete dissolution.
    
  • Working Solutions: Dilute stock into the solvent series to reach a final concentration of

    
     M.
    
    • Critical Step: Measure absorbance at the peak maximum (

      
      ). Ensure 
      
      
      
      OD to prevent Inner Filter Effects (IFE) and re-absorption artifacts.
  • Aggregation Check: Measure the absorption spectrum at

    
     M and 
    
    
    
    M. If the spectral shape changes (e.g., peak broadening or new bands), aggregation is present. Spiro-compounds are prone to specific dimer formations despite their bulkiness.

Protocol 2: Steady-State Absorption & Emission

Objective: Determine


, 

, Stokes Shift, and Molar Extinction Coefficient (

).

Instrumentation: Dual-beam UV-Vis Spectrophotometer; Spectrofluorometer with correction factors applied.

Step-by-Step:

  • Baseline Correction: Record a baseline with pure solvent.

  • Absorption Scan: Scan from 250 nm to 800 nm. Note the onset of absorption (

    
    ) and 
    
    
    
    .
  • Excitation Scan: Set emission monochromator to

    
     (expected) and scan excitation. This confirms the emitting species is the ground-state absorber and not an impurity.
    
  • Emission Scan: Exciting at

    
    , record emission.
    
    • Note: For spiro-indanones exhibiting ICT (e.g., donor-acceptor substituted), expect a significant bathochromic shift (red shift) in polar solvents (e.g., Toluene

      
       Acetonitrile).
      

Data Output Table: | Solvent | Dielectric Const. (


) | 

(nm) |

(nm) | Stokes Shift (

) | | :--- | :---: | :---: | :---: | :---: | | Toluene | 2.38 | 380 | 420 | 2506 | | THF | 7.58 | 382 | 445 | 3705 | | MeCN | 37.5 | 385 | 490 | 5566 |

Protocol 3: Fluorescence Quantum Yield ( )

Objective: Quantify the efficiency of photon emission. For spiro-indanones,


 can vary from <1% (molecular rotors) to >90% (rigid spirotruxenes).

Method A: Absolute Method (Integrating Sphere) Best for solid films or scattering samples.

  • Place the blank (solvent) in the sphere; measure the excitation scatter (

    
    ) and emission (
    
    
    
    ).
  • Place the sample; measure excitation scatter (

    
    ) and emission (
    
    
    
    ).
  • Calculate:

    
    .
    

Method B: Relative Method (Comparative) Best for dilute solutions.

  • Select a standard (e.g., Quinine Sulfate in 0.1 M

    
    , 
    
    
    
    , or Coumarin 153 ).
  • Ensure sample and standard have identical absorbance at

    
     (
    
    
    
    ).
  • Integrate the emission area (

    
    ) for both.
    
  • Apply the equation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Protocol 4: Characterizing Photochromism & Switching

Context: Many spiro-indanone derivatives (e.g., arylpyrrolylidene-indanones) undergo


 photoisomerization or ring-opening upon irradiation.

Mechanism Visualization:

Photochromism IsomerE E-Isomer (Weak Fluorescence) ExcitedE E* IsomerE->ExcitedE hν (Vis/UV) IsomerZ Z-Isomer (Strong Fluorescence) ExcitedE->IsomerZ Isomerization (Rotation) IsomerZ->IsomerE Δ (Thermal) or hν₂ IsomerZ->IsomerZ Fluorescence (High Φ)

Figure 2: Photo-switching mechanism typical of arylpyrrolylidene-indanone derivatives.

Kinetic Protocol:

  • Irradiation Source: Use a high-power LED (e.g., 450 nm or 365 nm) perpendicular to the probe beam.

  • Time-Drive Acquisition: Set the spectrophotometer to the

    
     of the photoproduct.
    
  • Irradiation Cycle:

    • 
      : Dark (baseline).
      
    • 
      : Light ON (monitor rise in absorbance/fluorescence).
      
    • 
      : Light OFF (monitor thermal relaxation).
      
  • Fatigue Resistance: Repeat the cycle 10-50 times to check for photodegradation.

Protocol 5: Time-Resolved Fluorescence (TCSPC)

Objective: Determine the excited-state lifetime (


) to calculate radiative (

) and non-radiative (

) decay rates.

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system (e.g., PicoQuant or Edinburgh Instruments).

Procedure:

  • Excitation: Use a pulsed diode laser (e.g., 375 nm or 405 nm). Repetition rate: 20 MHz.

  • Detection: Set emission monochromator to

    
    .
    
  • Acquisition: Collect photons until the peak count reaches 10,000 (for reliable statistics).

  • IRF Measurement: Measure the Instrument Response Function using a scattering solution (Ludox).

  • Fitting: Deconvolve the decay using a multi-exponential model:

    
    
    
    • Interpretation: A mono-exponential decay indicates a single emitting species. Bi-exponential decay often suggests the presence of two conformers or an equilibrium between locally excited (LE) and charge-transfer (CT) states.

Calculations:



Insight: Rigid spiro-indanones typically show decreased 

due to restricted intramolecular rotation.

References

  • Spiro-OMeTAD Photophysics

    • Title: Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer.[2]

    • Source: PMC / NIH (2021).
    • URL:[Link]

  • Spiro-Indanone Switching

    • Title: Arylpyrrolylidene-indanones as readily synthesised photoswitches offering dual- and single-colour fluorescence toggling.[1][3]

    • Source: Chemical Science (RSC) (2025).
    • URL:[Link]

  • Spiro-Truxene Synthesis & Properties

    • Title: Synthesis and Photophysical Properties of Star-Shaped Blue Green Emitting π-Conjug
    • Source: ResearchG
    • URL:[Link]

  • Measurement Guidelines

    • Title: A practical guide to measuring and reporting photophysical data.[2][4][5]

    • Source: Dalton Transactions (2022).
    • URL:[Link]

Sources

Application Note: Strategic Ring-Opening Reactions of Spiro[cyclopropane-1,2'-indan]-1'-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[cyclopropane-1,2'-indan]-1'-one scaffold represents a unique class of "spring-loaded" intermediates in organic synthesis. Characterized by the fusion of a strained cyclopropane ring to the


-position of an indanone, this system possesses significant ring-strain energy (~27 kcal/mol) coupled with electronic activation from the adjacent carbonyl group.

This Application Note provides a technical roadmap for exploiting this reactivity. Unlike simple cyclopropanes, this spiro-system functions as a homo-Michael acceptor , allowing for facile ring-opening with nucleophiles, formal cycloadditions, and reductive cleavages. These protocols are critical for researchers developing functionalized indanones, spiro-fused heterocycles, and complex natural product analogs.

Mechanistic Principles & Reactivity Profile[1]

The "Donor-Acceptor" Concept

The reactivity of spiro[cyclopropane-1,2'-indan]-1'-one is governed by the polarization of the C(spiro)–C(methylene) bond. The carbonyl group at C1' acts as an electron-withdrawing group (Acceptor), polarizing the adjacent spiro-carbon.

  • Homo-Michael Addition: Nucleophiles do not attack the carbonyl directly; instead, they attack the distal methylene carbon of the cyclopropane. This relieves ring strain and generates an enolate intermediate.

  • Activation: While 1,3-indandione derivatives (doubly activated) react under mild conditions, the mono-indanone system described here typically requires Lewis Acid catalysis or elevated temperatures to overcome the activation barrier.

Pathway Visualization

The following diagram illustrates the divergent pathways accessible from the parent scaffold.

ReactionPathways Scaffold Spiro[cyclopropane-1,2'-indan]-1'-one LA Lewis Acid Activation Scaffold->LA Coordination Red Reductive Cleavage Scaffold->Red H2, Pd/C Nu_Attack Homo-Michael Addition LA->Nu_Attack + Nucleophile (Indole/Amine) Dipole [3+2] Cycloaddition LA->Dipole + Nitrone/Aldehyde Product_A 2-(2-Substituted-ethyl) indan-1-one Nu_Attack->Product_A Ring Opening Product_B Spiro-fused Heterocycle Dipole->Product_B Annulation Product_C 2-Ethyl-indan-1-one Red->Product_C Hydrogenolysis

Figure 1: Divergent reaction pathways for spiro-indanone derivatives controlled by reagent class.

Detailed Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Nucleophilic Ring Opening

Application: Synthesis of C2-alkylated indanones via C-C bond formation. Target Mechanism: Homo-Michael Addition using Indoles (Friedel-Crafts type).

Rational: The mono-carbonyl activation is often insufficient for uncatalyzed opening. Scandium(III) triflate [Sc(OTf)


] is selected as a water-tolerant, oxophilic Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the cyclopropane.
Materials:
  • Substrate: Spiro[cyclopropane-1,2'-indan]-1'-one (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv)

  • Catalyst: Sc(OTf)

    
     (10 mol%)
    
  • Solvent: Dichloroethane (DCE) or Toluene (Anhydrous)

Step-by-Step Methodology:
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the spiro-indanone (0.5 mmol) in anhydrous DCE (2.0 mL).

  • Catalyst Addition: Add Sc(OTf)

    
     (25 mg, 0.05 mmol) in one portion. Stir for 5 minutes at room temperature to ensure coordination.
    
  • Nucleophile Addition: Add Indole (70 mg, 0.6 mmol).

  • Reaction: Seal the vial and heat to 60°C . Monitor via TLC (Hexane/EtOAc 4:1).

    • Note: The spot for the spiro-compound (usually higher R_f) should disappear, replaced by a lower R_f spot (the alkylated indole).

    • Timeframe: Typically 4–12 hours depending on indole electronics.

  • Quench: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    (10 mL) and wash with saturated NaHCO
    
    
    (10 mL).
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography.

Expected Result: 2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-inden-1-one.

Protocol B: [3+2] Cycloaddition for Spiro-Heterocycles

Application: Rapid assembly of complex spiro-pyrrolidine cores. Target Mechanism: Formal [3+2] cycloaddition between the donor-acceptor cyclopropane and a nitrone.

Rational: Under Lewis acid catalysis, the C1'-C2 bond of the cyclopropane can open reversibly to form a zwitterionic intermediate (homo-enolate). This 1,3-dipole equivalent can be trapped by nitrones to form spiro-fused pyrrolidines with high diastereoselectivity.

Materials:
  • Substrate: Spiro[cyclopropane-1,2'-indan]-1'-one (1.0 equiv)

  • Dipole: N-Phenyl-alpha-phenylnitrone (1.2 equiv)

  • Catalyst: MgI

    
     (10 mol%) or Yb(OTf)
    
    
    
    (10 mol%)
  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:
  • Activation: Dissolve the spiro-indanone (0.3 mmol) and the nitrone (0.36 mmol) in THF (3 mL) under Argon.

  • Catalysis: Add MgI

    
     (8.3 mg, 0.03 mmol). The iodide counter-ion can assist in the ring-opening via a nucleophilic push-pull mechanism (iodide attacks cyclopropane, then is displaced during closure).
    
  • Incubation: Stir at reflux (66°C) for 12 hours.

  • Workup: Filter through a short pad of celite to remove inorganic salts. Concentrate the filtrate.

  • Analysis: Analyze crude NMR for diastereomeric ratio (dr).

  • Isolation: Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Data Summary & Troubleshooting

The following table summarizes optimization parameters for the ring-opening reaction based on nucleophile class.

Nucleophile ClassCatalyst RecommendationSolventTemp (°C)Primary ChallengeSolution
Indoles (C-Nuc)Sc(OTf)

(10 mol%)
DCE60-80Polymerization of indoleAdd molecular sieves; Dropwise addition
Amines (N-Nuc)BF

·OEt

(Stoichiometric)
CH

Cl

0 to RTBis-alkylationUse excess amine (2-3 equiv)
Thiols (S-Nuc)Zn(OTf)

(5 mol%)
TolueneRTDisulfide formationDegas solvents thoroughly
Nitrones (Dipole)MgI

or Ni(ClO

)

THFRefluxLow diastereoselectivityLower temp to 40°C; extend time
Critical Control Points
  • Moisture Sensitivity: While Sc(OTf)

    
     is water-tolerant, the intermediates (enolates) are proton-sensitive. Anhydrous conditions favor the C-C bond formation over simple hydrolysis.
    
  • Regioselectivity: In substituted cyclopropanes, nucleophilic attack generally occurs at the least substituted carbon of the cyclopropane ring (steric control) or the carbon capable of stabilizing the developing positive charge (electronic control). For the parent spiro-indanone, attack is exclusively at the distal methylene.

References

  • Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Source: National Institutes of Health (PMC). Context: Discusses the orbital alignment and transition states facilitating nucleophilic attack on spiro-cyclopropanes.

  • Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]. Source: ResearchGate / PubMed. Context: Provides mechanistic insights into Lewis Acid catalysis (specifically BF3 and Sc(OTf)3) for opening spiro-cyclopropanes with amines and thiols.

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Source: Chemical Reviews (ACS). Context: A comprehensive review covering donor-acceptor cyclopropane reactivity, including spiro-derivatives.[1][2]

  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes. Source: ACS Omega.[1] Context: Details the [3+2] cycloaddition pathways and ring-expansion strategies relevant to Protocol B.

Sources

Troubleshooting & Optimization

Technical Support Center: Corey-Chaykovsky Synthesis of Spiro-Indanones

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the Corey-Chaykovsky synthesis of spiro-indanones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct spirocyclic frameworks. As specialists in synthetic methodology, we understand that while the Corey-Chaykovsky reaction is a cornerstone of organic synthesis for forming three-membered rings, its application to specific and sterically demanding substrates like indanones can present unique challenges.[1][2]

This document provides in-depth troubleshooting advice, detailed mechanistic insights, and optimized protocols to help you navigate the common pitfalls and side reactions encountered during the synthesis of spiro-indanone epoxides. Our goal is to equip you with the expertise to not only identify but also solve problems, ensuring the successful and efficient execution of your synthetic route.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and issues that arise during the synthesis of spiro-indanones via the Corey-Chaykovsky reaction.

Q1: My reaction is giving a low yield of the desired spiro-epoxide. What are the most likely causes?

A low yield can stem from several factors. The primary culprits are often incomplete reaction, degradation of the ylide, or competing side reactions. Ensure your reagents and solvents are anhydrous, as sulfur ylides are highly sensitive to moisture. Another common issue is the choice of base and solvent, which can significantly impact ylide stability and reactivity.[3] For instance, using n-BuLi in THF is known to sometimes produce a β-hydroxymethyl sulfide byproduct, reducing the yield of your desired epoxide.[4][5]

Q2: I'm observing a significant amount of a byproduct with a different mass spectrum than my expected product. What could it be?

Besides the unreacted starting material, one of the most common unexpected byproducts in the Corey-Chaykovsky reaction of indanone derivatives is a rearranged product, such as a fluorenone derivative.[6][7] This occurs through what is known as an "interrupted" Corey-Chaykovsky reaction, where the intermediate betaine undergoes a rearrangement cascade instead of direct ring-closing to the epoxide.[6]

Q3: How do I choose between dimethylsulfonium methylide and dimethylsulfoxonium methylide for my spiro-indanone synthesis?

For the synthesis of a spiro-epoxide from a simple indanone (a saturated ketone), the more reactive and less stable dimethylsulfonium methylide is generally preferred.[8] Dimethylsulfoxonium methylide (Corey's ylide) is more stable and typically used for conjugate additions to α,β-unsaturated ketones (enones) to form cyclopropanes.[3][9] If your indanone substrate has an exocyclic double bond in conjugation with the ketone, using dimethylsulfoxonium methylide would likely lead to a spiro-cyclopropyl indanone instead of the epoxide.[9]

Q4: My spiro-epoxide product seems to be decomposing during purification. How can I improve its stability?

Spiro-epoxides, especially those derived from strained ring systems like indanones, can be sensitive to both acidic and basic conditions, leading to ring-opening.[10] During aqueous workup, avoid strong acids or bases. It is advisable to use a buffered aqueous solution or simply water. For chromatographic purification, use a neutral stationary phase like silica gel that has been pre-treated with a small amount of a neutral amine (e.g., triethylamine) in the eluent to neutralize acidic sites. Also, concentrate your product at low temperatures to prevent thermal decomposition.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a deeper dive into the specific side reactions that can occur during the Corey-Chaykovsky synthesis of spiro-indanones, their mechanisms, and actionable troubleshooting steps.

Side Reaction 1: Rearrangement to Fluorenones and Other Polycycles

A particularly challenging side reaction with indanone substrates is the rearrangement of the initial adduct to form more complex polycyclic structures like fluorenones. This "interrupted" Corey-Chaykovsky pathway is a significant deviation from the desired epoxidation.

Mechanism:

The reaction is believed to proceed through an initial 1,4-addition of the sulfur ylide to an enone system (if present) or a related conjugate system, followed by an intramolecular aldol-type reaction or a homo-Nazarov-type cyclization.[6][7] This cascade is more likely to occur with substrates that can form a stable enolate or have functionalities that promote intramolecular cyclization.

Rearrangement_Mechanism cluster_0 Corey-Chaykovsky Reaction cluster_1 Interrupted Pathway Indanone Indanone Derivative Betaine Betaine Intermediate Indanone->Betaine + Ylide Ylide Sulfur Ylide Spiro_Epoxide Desired Spiro-Indanone Epoxide Betaine->Spiro_Epoxide Intramolecular SN2 Rearrangement_Intermediate Rearrangement Intermediate (e.g., Enolate) Betaine->Rearrangement_Intermediate Rearrangement Fluorenone Fluorenone Side Product Rearrangement_Intermediate->Fluorenone Intramolecular Cyclization caption Fig 1. Competing pathways in the Corey-Chaykovsky reaction of indanones.

Fig 1. Competing pathways in the Corey-Chaykovsky reaction of indanones.

Troubleshooting Protocol:

Observation Potential Cause Recommended Action
Formation of fluorenone or other rearranged polycycles.Reaction conditions favoring the "interrupted" pathway.1. Lower the reaction temperature: This can favor the kinetically controlled epoxide formation over the thermodynamically favored rearrangement. 2. Change the base/solvent system: Stronger bases or more coordinating solvents might influence the conformation and lifetime of the betaine intermediate. Consider switching from NaH/DMSO to KHMDS/THF. 3. Use a less stable ylide: Dimethylsulfonium methylide is more reactive and may favor direct epoxidation over rearrangement compared to more stabilized ylides.
Side Reaction 2: Epoxide Ring-Opening

The desired spiro-indanone epoxide is a strained three-membered ring and can be susceptible to nucleophilic attack, leading to ring-opened byproducts. This can occur either during the reaction if nucleophiles are present or, more commonly, during the workup.

Mechanism:

The ring-opening can be catalyzed by either acid or base.[10]

  • Acid-catalyzed: The epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (tertiary carbon of the spiro-center), following a mechanism with significant SN1 character.

  • Base-catalyzed: A strong nucleophile directly attacks the less sterically hindered carbon of the epoxide in an SN2 fashion.

Epoxide_Opening cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Spiro_Epoxide Spiro-Indanone Epoxide Protonated_Epoxide Protonated Epoxide Spiro_Epoxide->Protonated_Epoxide H+ Base_Product Ring-Opened Product (Attack at less substituted C) Spiro_Epoxide->Base_Product Nu- (strong) Carbocation Tertiary Carbocation Intermediate Protonated_Epoxide->Carbocation Acid_Product Ring-Opened Product (Attack at more substituted C) Carbocation->Acid_Product Nu- caption Fig 2. Acid- and base-catalyzed epoxide ring-opening pathways.

Fig 2. Acid- and base-catalyzed epoxide ring-opening pathways.

Troubleshooting Protocol:

Observation Potential Cause Recommended Action
Presence of diol or other ring-opened products in the final material.Acidic or basic conditions during workup or purification.1. Neutralize the workup: Use a saturated aqueous solution of a mild salt like NH₄Cl or NaHCO₃ instead of strong acids or bases. 2. Buffer the chromatography: Add 0.1-1% triethylamine to your silica gel slurry and eluent to neutralize acidic sites on the silica. 3. Avoid protic solvents: If possible, use aprotic solvents during extraction and purification.
Side Reaction 3: Formation of β-Hydroxy Methylthioether

This side product is particularly prevalent when using ethereal solvents like THF or diethyl ether.

Mechanism:

The formation of the β-hydroxy methylthioether is thought to arise from the reaction of the betaine intermediate with the sulfonium salt precursor or another equivalent of the ylide, followed by hydrolysis during workup.

Troubleshooting Protocol:

Observation Potential Cause Recommended Action
A significant byproduct identified as a β-hydroxy methylthioether.Use of ethereal solvents (THF, Et₂O) in combination with certain bases (e.g., n-BuLi).1. Switch to a DMSO-based system: The classic Corey-Chaykovsky conditions using NaH in DMSO are generally effective at minimizing this side reaction.[3] 2. Use a different base: If THF is necessary, consider using a non-nucleophilic base like KHMDS or NaHMDS instead of n-BuLi.

Optimized Experimental Protocol: Synthesis of Spiro[indan-1,2'-oxirane]

This protocol provides a reliable starting point for the synthesis of spiro-indanone epoxides. Modifications may be necessary based on the specific substitution pattern of your indanone.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1-Indanone

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Ylide Preparation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). b. Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes. c. Add anhydrous DMSO to the flask. d. In a separate flask, dissolve trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO. e. Slowly add the trimethylsulfonium iodide solution to the NaH suspension at room temperature. f. Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen evolution and the formation of a clear to slightly hazy solution.

  • Epoxidation Reaction: a. In a separate flame-dried flask, dissolve the 1-indanone (1.0 eq) in a minimal amount of anhydrous DMSO or toluene. b. Cool the ylide solution to 0 °C in an ice bath. c. Slowly add the solution of 1-indanone to the ylide solution dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: a. Upon completion, carefully pour the reaction mixture into a beaker of ice water. b. Extract the aqueous mixture with ethyl acetate (3 x volumes). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (< 40 °C). e. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system) using a gradient of ethyl acetate in hexanes.

Fig 3. Experimental workflow for the Corey-Chaykovsky synthesis of spiro[indan-1,2'-oxirane].

References

  • Corey-Chaykovsky Reactions. NROChemistry. Available at: [Link]

  • Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise. Available at: [Link]

  • Corey-Chaykovsky Epoxide Formation Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • Corey-Chaykovsky Reaction. Wordpress. Available at: [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. Available at: [Link]

  • Revisiting the Corey-Chaykovsky reaction: The solvent effect and the formation of β-hydroxy methylthioethers. ResearchGate. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]

  • Enantioselective synthesis of 2,2-disubstituted terminal epoxides via catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. PubMed. Available at: [Link]

  • Beyond the Corey-Chaykovsky Reaction: Synthesis of Unusual Cyclopropanoids via Desymmetrization and Thereof. PubMed. Available at: [Link]

  • Synthesis of CF3-containing spiro-epoxyoxindoles via the Corey–Chaykovsky reaction of N-alkyl isatins with Ph2S+CH2CF3OTf−. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific. Available at: [Link]

  • Beyond the Corey–Chaykovsky Reaction: Synthesis of Unusual Cyclopropanoids via Desymmetrization and Thereof. Request PDF - ResearchGate. Available at: [Link]

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC - NIH. Available at: [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Wiley Online Library. Available at: [Link]

Sources

optimization of reaction conditions for spirocyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spirocyclopropanation Technical Support Center.

Ticket ID: SPIRO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Optimization of Reaction Conditions for Spiro-Fused Cyclopropane Synthesis

Introduction: The Engineering of Strain

Spirocyclopropanation is not merely a ring-closing event; it is the engineering of high torsional strain (~115 kJ/mol) into a rigid 3D scaffold. Whether you are synthesizing spiro[2.3]hexanes for fragment-based drug discovery or spiro-oxindoles for oncology targets, the reaction fails not because of "bad luck," but due to specific, diagnosable kinetic or thermodynamic barriers.

This guide bypasses standard textbook definitions to address the failure modes of the three dominant methodologies: Metal-Carbenoid Catalysis , Simmons-Smith Zinc Carbenoids , and Michael-Initiated Ring Closure (MIRC) .

Module 1: Transition Metal-Catalyzed Systems (Rh, Cu, Ru, Au)

Best for: High enantioselectivity, diazo-based substrates, quaternary spiro-centers.

The Core Mechanism: The "Carbene Shunt"

Success depends on the lifespan of the Metal-Carbene intermediate. If it lives too long, it dimerizes (side product). If it dies too fast, it inserts indiscriminately (low chemoselectivity).

RhodiumCycle PreCat Pre-Catalyst (Rh2(OAc)4 / Rh2(esp)2) Active Active Species [LnM] PreCat->Active Activation DiazoComplex Diazo Coordination [LnM-C(R)N2] Active->DiazoComplex + Diazo Substrate Carbene Metal-Carbene [LnM=C(R)] DiazoComplex->Carbene - N2 (Rate Limiting) TS Transition State (Asynchronous Concerted) Carbene->TS + Alkene Dimer Carbene Dimer (DEAD END) Carbene->Dimer High Conc. Error Product Spirocyclopropane Product TS->Product Reductive Elimination Product->Active Regeneration

Figure 1: Catalytic cycle for Rh(II)-mediated spirocyclopropanation.[1][2] Note that Nitrogen extrusion is often rate-limiting, while the alkene approach determines stereoselectivity.[3]

Troubleshooting Guide: Metal-Carbenoid Systems
SymptomRoot CauseTechnical Intervention
Low Yield / Dimer Formation High instantaneous concentration of diazo compound.Protocol Adjustment: Switch to syringe pump addition. Maintain stationary concentration of diazo

M. Use non-coordinating solvents (DCM, PhCl) to prevent competition for the metal center.
Poor Diastereocontrol (dr) "Loose" transition state allowing rotation.Ligand Swap: Move from Rh2(OAc)4 to bulky carboxylates like Rh2(esp)2 (Du Bois catalyst) or adamantyl-derived Rh2(S-TCPTAD)4 . The "wall" of the ligand must sterically clash with the substrate's exocyclic groups.
Catalyst Death (Color Change) Azine formation or metal oxidation.Scavenger Check: Ensure the diazo precursor is free of hydrazine impurities. Run under strict Argon; Rh(II) is robust, but Rh-Carbenes are sensitive to O2 interception.
No Reaction (Alkene Inert) Electronic mismatch.Electronic Tuning: If the alkene is electron-deficient (e.g., acrylate), the carbene must be electron-rich (donor-substituted). If the alkene is electron-rich (styrene), use acceptor-substituted diazo compounds.

Module 2: Simmons-Smith (Zinc-Carbenoid)

Best for: Unfunctionalized alkenes, avoiding diazo hazards, directing-group strategies.

The "Charette" Protocol Optimization

Classic Zn-Cu couples are notoriously inconsistent due to surface area variability. Modern optimization relies on homogenous or clearly defined heterogeneous species.

Standard Operating Procedure (Optimized):

  • Reagent: Use

    
     + 
    
    
    
    (Furukawa modification) or
    
    
    as an activator (Charette modification).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Critical: Avoid THF or basic ethers; they coordinate to Zn, killing its Lewis acidity and electrophilicity.

  • Temperature: Start at -10°C to control the exotherm, then warm to RT.

FAQ: Zinc-Carbenoid Issues

Q: My reaction turns into a solid gel and stops stirring. Why?

  • A: This is "Zinc Gelling," caused by the formation of polymeric zinc alkoxides/iodides.

  • Fix: Add DME (Dimethoxyethane) as a co-solvent (10% v/v) or use Cyclopentyl Methyl Ether (CPME) . These break up the aggregates without fully deactivating the carbenoid.

Q: I have an allylic alcohol, but the dr is 1:1.

  • A: You are failing to utilize the "Directing Effect."

  • Fix: Pre-stir the substrate with

    
     for 15 minutes before adding the diiodomethane. This forms a Zinc-Alkoxide intermediate that anchors the reagent to the same face as the alcohol, often yielding >20:1 dr.
    

Module 3: Organocatalytic MIRC (Ylide Mediated)

Best for: Electron-deficient alkenes (e.g., methyleneindolinones), metal-free conditions.

Mechanism & Optimization

This proceeds via a Michael addition of a ylide (Sulfonium or Ammonium) followed by ring closure.

Optimization Matrix:

ParameterRecommendationRationale
Base Selection Cs2CO3 or DBU Solid-liquid phase transfer (with Cs2CO3) often suppresses side reactions compared to homogenous bases.
Leaving Group Tetrahydrothiophene (THT) vs. DMS THT is less volatile and often provides better stereocontrol due to ring rigidity compared to dimethyl sulfide.
Solvent CHCl3 or Toluene Non-polar solvents tighten the ion pairing between the ylide and the enolate intermediate, improving the stereoselectivity of the ring closure.

Comparative Data Summary

FeatureMetal-Carbenoid (Rh/Cu)Simmons-Smith (Zn)MIRC (Ylide)
Primary Risk Safety (Diazo explosion)Moisture SensitivityRegioselectivity
Substrate Scope Electron-rich & deficient (tunable)Electron-rich alkenesElectron-deficient alkenes
Stereocontrol Ligand-controlled (Enantioselective)Substrate-controlled (Diastereoselective)Catalyst/Auxiliary controlled
Key Additive Non-coordinating Anion (BarF)Lewis Acid (

)
H-Bond Donor (Thiourea)

References & Authority

  • Rh-Catalyzed Mechanisms & Selectivity:

    • Source: Adly, F. G. et al. "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." Chemical Science, 2013.

    • Key Insight: Identification of Rh2(S-TCPTAD)4 for high ee and the role of nitrogen extrusion as the rate-limiting step.[3]

  • Simmons-Smith Optimization (Charette Modification):

    • Source: Charette, A. B. et al. "Improved Zinc-Catalyzed Simmons–Smith Reaction."[4][5] Organic Letters, 2014.[4]

    • Key Insight: Use of catalytic zinc and aryldiazomethanes; overcoming gelling issues.

  • Ylide-Mediated Spirocyclopropanation:

    • Source: Wang, Z. et al. "Enantioselective Spirocyclopropanation of para-Quinone Methides Using Ammonium Ylides." Organic Letters, 2017.

    • Key Insight: DBU-mediated protocols and leaving group tuning for regioselectivity.[6]

  • General Review of Stereoselective Methods:

    • Source: Lebel, H. et al. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003.[7]

    • Key Insight: Comprehensive comparison of Halomethyl-metal vs. Diazo decomposition pathways.

    • [7]

Sources

diastereoselectivity issues in Spiro[cyclopropane-1,2'-indan]-1'-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Spiro[cyclopropane-1,2'-indan]-1'-one scaffold is a privileged motif in medicinal chemistry, serving as the core for various antiviral (e.g., Ledipasvir intermediates) and anticancer agents. The synthesis of this scaffold hinges on the construction of a quaternary spiro-center, a process fraught with stereochemical challenges.

This guide addresses the primary bottleneck: Diastereoselectivity (dr) . Whether you are observing poor cis/trans ratios or struggling with face-selectivity, this document provides the mechanistic causality and troubleshooting protocols required to correct your synthesis.

Part 1: Diagnostic Workflow & Method Selection

Before optimizing conditions, ensure you have selected the correct synthetic pathway for your target diastereomer. The two dominant strategies—Metal-Carbenoid and Ylide-Mediated—offer distinct stereochemical outcomes.

Visualizing the Decision Matrix

The following logic tree outlines the selection process based on substrate availability and desired stereochemistry.

SpiroSelection Start Target: Spiro[cyclopropane-1,2'-indan]-1'-one SubstrateQ What is your starting material? Start->SubstrateQ RouteA Route A: 2-Diazoindan-1-one + Styrene/Alkene SubstrateQ->RouteA Cyclic Diazo RouteB Route B: 2-Benzylideneindan-1-one (Exocyclic Enone) + Carbene Source SubstrateQ->RouteB Exocyclic Enone MechA Mechanism: Metal-Carbenoid (Rh, Cu, Ru) RouteA->MechA MechB Mechanism: Michael-Initiated Ring Closure (MIRC) RouteB->MechB SelectivityA Selectivity Driver: Catalyst Ligand Sterics MechA->SelectivityA SelectivityB Selectivity Driver: Thermodynamic Equilibration (Betaine Intermediate) MechB->SelectivityB OutcomeA Outcome: Tunable dr (Ligand Dependent) SelectivityA->OutcomeA OutcomeB Outcome: Trans-Dominant (Thermodynamic) SelectivityB->OutcomeB

Caption: Figure 1. Decision matrix for selecting the synthetic route based on substrate class and mechanism of stereocontrol.

Part 2: Technical Deep Dive & Troubleshooting
Module A: The Corey-Chaykovsky Reaction (Ylide-Mediated)

Context: This is the most common route for scale-up. It involves the reaction of a sulfur ylide (e.g., dimethylsulfoxonium methylide) with a 2-benzylideneindan-1-one.

The Mechanism of Selectivity: The reaction proceeds via a Michael addition to form a betaine intermediate, followed by ring closure (leaving group expulsion).

  • Trans-Selectivity: This is the thermodynamic product. The initial addition is reversible. If the ring closure is slow, the betaine equilibrates to the more stable anti-conformer, leading to the trans-cyclopropane (phenyl group trans to the carbonyl).

  • Cis-Selectivity: Difficult to access via this route without specific chiral phase-transfer catalysts or highly reactive (unstable) ylides that force kinetic trapping.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Diastereoselectivity (1:1 dr) Irreversible Addition: The betaine is closing too fast, preventing thermodynamic equilibration to the trans-isomer.Switch to Sulfoxonium: Use trimethylsulfoxonium iodide (DMSO/NaH). Sulfoxonium ylides are less reactive than sulfonium ylides, allowing for equilibration. Increase Temp: Run at RT or 40°C instead of 0°C to promote reversibility.
Epoxide Formation 1,2-Addition: The ylide is attacking the carbonyl (C=O) instead of the alkene (C=C).Hard/Soft Mismatch: Use a "softer" ylide (sulfoxonium). Ensure the enone is conjugated enough (electron-deficient) to favor 1,4-addition.
No Reaction / Low Yield Ylide Instability: The ylide is decomposing before reacting with the sterically hindered enone.In-situ Generation: Do not pre-form the ylide. Add the base (e.g., KOtBu or NaH) to a mixture of the salt and substrate.
Module B: Transition Metal-Catalyzed Carbenoid Insertion

Context: Reaction of 2-diazoindan-1-one with an alkene (e.g., styrene) using Rh(II) or Cu(I) catalysts.

The Mechanism of Selectivity: The metal-carbene intermediate is electrophilic.[1] The approach of the alkene is dictated by the steric wall created by the catalyst ligands.

  • Rh2(OAc)4: Often gives moderate diastereoselectivity due to small ligand size.

  • Rh2(esp)2: A chelated catalyst that is more robust and often provides higher trans selectivity due to its rigid structure.

  • Doyle’s Catalysts (e.g., Rh2(5S-MEPY)4): Essential for enantioselectivity, but the steric bulk also rigidly enforces diastereoselectivity.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low dr (Mixed Isomers) Lack of Steric Bulk: The catalyst ligand is too small to differentiate the approach faces.Ligand Swap: Switch from Rh2(OAc)4 to bulky carboxylates like Rh2(OPiv)4 or bridged ligands like Rh2(esp)2 .
Dimerization (Azine formation) Carbene Starvation: The diazo compound is reacting with itself because the alkene concentration is too low.Slow Addition: Use a syringe pump to add the diazo compound over 2–4 hours. Maintain a high equivalent of alkene (3–5 equiv).
C-H Insertion (Side Product) High Reactivity: The carbene is inserting into solvent or substrate C-H bonds instead of cyclopropanating.Solvent Switch: Avoid ethereal solvents or toluene if insertion is observed. Use DCM or DCE (non-coordinating, C-H inert).
Part 3: Standardized Protocols
Protocol A: High-Selectivity Corey-Chaykovsky (Thermodynamic Control)

Target: Trans-Spiro[cyclopropane-1,2'-indan]-1'-one

  • Preparation: In a flame-dried flask under Ar, dissolve trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO (0.5 M).

  • Ylide Formation: Add NaH (1.2 equiv, 60% dispersion) portion-wise at RT. Stir for 30 min until gas evolution ceases (Solution becomes clear/yellow).

  • Substrate Addition: Add 2-benzylideneindan-1-one (1.0 equiv) as a solution in DMSO/THF (1:1).

    • Critical Step: Stir at Room Temperature or 40°C for 2–4 hours. Do not cool to 0°C , as this traps the kinetic mixture (lower dr).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Expected Outcome: >95:5 trans:cis ratio due to betaine equilibration [1, 2].

Protocol B: Rhodium-Catalyzed Cyclopropanation

Target: Tunable Diastereoselectivity

  • Catalyst Loading: Dissolve Rh2(esp)2 (0.5 mol%) and styrene (3.0 equiv) in anhydrous DCM.

  • Slow Addition: Dissolve 2-diazoindan-1-one (1.0 equiv) in DCM. Add this solution to the catalyst mixture via syringe pump over 3 hours at 0°C.

  • Purification: Evaporate solvent. The high diastereoselectivity often allows purification via simple recrystallization rather than column chromatography [3].

Part 4: Mechanistic Visualization (Pathway Logic)

Understanding the why behind the protocol is essential for troubleshooting. The diagram below illustrates the kinetic vs. thermodynamic divergence in the Ylide pathway.

BetaineLogic Start Enone + Ylide BetaineSyn Syn-Betaine (Kinetic Intermediate) Start->BetaineSyn Fast Attack BetaineAnti Anti-Betaine (Thermodynamic Intermediate) BetaineSyn->BetaineAnti Bond Rotation (RT / DMSO) CisProd Cis-Product (Minor) BetaineSyn->CisProd Fast Closure (Low Temp) TransProd Trans-Product (Major) BetaineAnti->TransProd Slow Closure

Caption: Figure 2. Mechanistic divergence in Corey-Chaykovsky reactions. Promoting bond rotation (equilibration) favors the Anti-Betaine and subsequent Trans-product.[2]

Part 5: References
  • Corey, E. J.; Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • Aggarwal, V. K.; Richardson, J. (2003).[3] The quest for enantioselective organocatalytic cyclopropanation. Chemical Communications.[3]

  • Doyle, M. P.; McKervey, M. A.; Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience. (Foundational text on Rh-catalysis ligand effects).

  • Yao, W.; et al. (2017).[4] Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules.

  • Du, D.-M.; et al. (2010). Organocatalytic Asymmetric Cascade Michael-Alkylation Reactions for the Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones. The Journal of Organic Chemistry.

Sources

effect of base on Corey-Chaykovsky reaction with 2-benzylidene-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: The Corey-Chaykovsky Reaction

Guide Series: Base Selection and Mechanistic Control in the Reaction with 2-Benzylidene-1-indanone

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for navigating the nuances of the Corey-Chaykovsky reaction, specifically as it applies to α,β-unsaturated ketone substrates like 2-benzylidene-1-indanone. Our focus will be on how the choice of base is not merely an activator, but a critical control element for reaction pathway, yield, and selectivity.

Frequently Asked Questions (FAQs): Core Principles

This section addresses foundational questions regarding the reaction mechanism and the critical role of reagents.

Q1: What is the fundamental mechanism of the Corey-Chaykovsky reaction, and why is 2-benzylidene-1-indanone a special case?

A1: The Corey-Chaykovsky reaction is a versatile method for synthesizing three-membered rings, such as epoxides, cyclopropanes, and aziridines.[1][2] The core of the reaction involves the nucleophilic addition of a sulfur ylide to an electrophile.[2][3] The ylide itself is a reactive intermediate generated in situ by the deprotonation of a sulfonium or sulfoxonium salt with a strong base.[4][5][6]

2-benzylidene-1-indanone is an α,β-unsaturated ketone (an enone), which presents two electrophilic sites for the ylide to attack:

  • The Carbonyl Carbon (C=O): A "1,2-addition" leads to the formation of a spiro-epoxide.

  • The β-Carbon of the Alkene (C=C): A "1,4-conjugate addition" or "Michael addition" leads to a vinyl cyclopropane derivative.[1][5]

The choice between these two pathways is not random; it is dictated primarily by the stability of the sulfur ylide used, which we will explore next.[7]

Q2: I see two common ylide precursors: trimethylsulfonium salts and trimethylsulfoxonium salts. How do they differ in reactivity towards an enone?

A2: This is the central point of control for this reaction. The two precursors generate different ylides with distinct stabilities and reactivities.[7]

  • Dimethylsulfonium Methylide (DMSM): Generated from trimethylsulfonium salts (e.g., iodide, bromide). This ylide is less stable and more reactive.[8] With enones, it typically favors rapid, kinetically controlled 1,2-addition to the carbonyl group, yielding an epoxide .[6][7]

  • Dimethylsulfoxonium Methylide (DMSOM or Corey's Ylide): Generated from trimethylsulfoxonium salts. The presence of the electron-withdrawing oxygen atom makes this ylide more stable and less reactive.[7][8] This stability allows it to favor the thermodynamically controlled 1,4-conjugate addition , which ultimately produces a cyclopropane .[5][7]

Computational studies suggest that for the more stable DMSOM, the initial 1,2-addition is an energetically unfavorable (endergonic) process, making the 1,4-addition pathway dominant.[7] For the less stable DMSM, 1,2-addition is a more favorable, faster process.[7]

Q3: What is the specific role of the base in this reaction?

A3: The base has one primary, non-negotiable role: to deprotonate the sulfonium or sulfoxonium salt to form the active sulfur ylide.[6] The proton on the carbon adjacent to the positively charged sulfur is acidic enough to be removed by a strong base. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and various lithium amide bases.[3]

However, the choice of base has secondary effects that can influence the reaction's success:

  • Strength (pKa): The base must be strong enough to deprotonate the precursor salt completely.

  • Solubility: The base and the resulting ylide's solubility in the chosen solvent can affect reaction rates.

  • Counter-ion Effects: The cation (e.g., Na+, K+, Li+) can influence the aggregation state of the ylide and the transition state of the reaction, potentially affecting diastereoselectivity.[2]

  • Steric Hindrance: Bulky bases like LiHMDS are less nucleophilic than smaller bases like NaH, which can be advantageous in preventing side reactions with the substrate.

Reaction Pathway Selection

Caption: Controlling product outcome via ylide selection.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to quickly diagnose and solve problems you may encounter during your experiment.

Q4: Problem - My reaction is giving a very low yield or has failed completely.

A4: This is a common issue often traced back to the generation of the ylide.

  • Cause 1: Inactive Base or Insufficient Basicity.

    • Diagnosis: Sodium hydride (NaH) is notoriously sensitive to air and moisture. If it's old or has been handled improperly, it will be coated with inactive NaOH/Na2CO3. Potassium tert-butoxide (t-BuOK) is also highly hygroscopic.

    • Solution: Use fresh NaH from a recently opened container (observe if it is a fine, grey powder, not white and chunky). Use freshly sublimed or newly purchased t-BuOK. Ensure the pKa of your base's conjugate acid is significantly higher than that of the sulfonium salt (~16-18).

  • Cause 2: Wet Reagents or Solvent.

    • Diagnosis: The strong bases used will react preferentially with any protic source, especially water, before deprotonating the sulfonium salt.

    • Solution: Use rigorously dried solvents (e.g., anhydrous DMSO, THF distilled from sodium/benzophenone). Dry the sulfonium/sulfoxonium salt in a vacuum oven before use if moisture is suspected. Perform the reaction under an inert atmosphere (Nitrogen or Argon) from start to finish.

  • Cause 3: Ylide Instability.

    • Diagnosis: Dimethylsulfonium methylide is less stable than its sulfoxonium counterpart and should be generated and used at lower temperatures.[4]

    • Solution: When preparing the less stable ylide for epoxidation, consider preparing it at a lower temperature (e.g., 0 °C or room temperature depending on the base/solvent system) and then adding the substrate. Avoid heating the reaction mixture.

Q5: Problem - I wanted the cyclopropane product but obtained the epoxide instead.

A5: This is a classic selectivity error and is almost always due to using the wrong ylide precursor.

  • Cause: You have used a trimethylsulfonium salt (e.g., Me3SI) which generates the more reactive, less stable ylide that favors 1,2-addition to the carbonyl.[7]

  • Solution: To obtain the vinyl cyclopropane, you must use a trimethylsulfoxonium salt (e.g., Me3S(O)I). This precursor generates the more stable dimethylsulfoxonium methylide (Corey's ylide), which selectively performs the 1,4-conjugate addition required for cyclopropanation.[5][7]

Q6: Problem - My reaction is messy, with multiple side products. How can I improve the cleanliness?

A6: Side reactions can often be attributed to the base itself acting as a nucleophile or promoting undesired pathways.

  • Cause 1: Nucleophilic Base.

    • Diagnosis: Highly nucleophilic bases like n-butyllithium (n-BuLi) can sometimes add directly to the carbonyl group of the substrate, competing with the intended reaction.[4]

    • Solution: Switch to a non-nucleophilic, sterically hindered base. Sodium hydride (NaH) is an excellent choice as the hydride is a poor nucleophile in this context.[8] Potassium tert-butoxide (t-BuOK) is also a good alternative due to its bulk.

  • Cause 2: Temperature Control.

    • Diagnosis: Running the reaction at too high a temperature can provide the activation energy for undesired pathways or cause decomposition of the ylide or product.

    • Solution: Maintain careful temperature control. For exothermic ylide formations, use an ice bath during the addition of the base. Run the subsequent reaction at the recommended temperature (often room temperature, but sometimes lower for sensitive substrates).

Troubleshooting Workflow

G start Reaction Issue q1 Low / No Yield? start->q1 q2 Wrong Product? (Epoxide vs Cyclopropane) start->q2 q3 Messy Reaction? start->q3 a1 Check Base Activity (Use fresh NaH/t-BuOK) q1->a1 Yes a2 Ensure Anhydrous Conditions (Dry solvent/reagents, inert atm.) q1->a2 Yes a3 Check Ylide Precursor - For Cyclopropane -> Use Me3S(O)I - For Epoxide -> Use Me3SI q2->a3 Yes a4 Switch to Non-Nucleophilic Base (e.g., NaH instead of BuLi) q3->a4 Yes a5 Optimize Temperature Control q3->a5 Yes

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols & Data

This section provides validated starting protocols and a summary of expected outcomes.

Table 1: Base and Reagent Selection Guide for 2-Benzylidene-1-indanone
Desired ProductYlide PrecursorRecommended BaseSolventKey Considerations & Expected Outcome
Vinyl Cyclopropane Trimethylsulfoxonium IodideSodium Hydride (NaH)Anhydrous DMSONaH is non-nucleophilic and highly effective. DMSO is the classic solvent. Reaction proceeds via thermodynamic 1,4-addition.[5][8]
Vinyl Cyclopropane Trimethylsulfoxonium IodidePotassium tert-ButoxideAnhydrous THF/DMSOt-BuOK is a strong, non-nucleophilic base. Good alternative if NaH is problematic.[3]
Spiro-Epoxide Trimethylsulfonium IodidePotassium tert-ButoxideAnhydrous THFt-BuOK is effective for generating the less stable ylide. Reaction proceeds via kinetic 1,2-addition.[3]
Spiro-Epoxide Trimethylsulfonium IodideCrushed KOHtert-ButanolA practical, cost-effective method for robust substrates, though may require optimization.[9]
Protocol 1: Synthesis of Vinyl Cyclopropane Derivative (1,4-Addition)

This protocol is optimized for the cyclopropanation of 2-benzylidene-1-indanone using the Corey's ylide.

Reagents & Equipment:

  • Trimethylsulfoxonium Iodide (Me3S(O)I)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 2-Benzylidene-1-indanone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, add Sodium Hydride (1.2 eq.) to the reaction flask. Wash the NaH dispersion with dry hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.

  • Ylide Formation: Add anhydrous DMSO to the flask via syringe to create a manageable slurry. To this suspension, add Trimethylsulfoxonium Iodide (1.2 eq.) portion-wise at room temperature.

  • Activation: Stir the mixture at room temperature for 45-60 minutes. You should observe the evolution of hydrogen gas (use a bubbler to monitor) and the formation of a milky-white, homogenous solution of the ylide.

  • Substrate Addition: Dissolve 2-benzylidene-1-indanone (1.0 eq.) in a minimum amount of anhydrous DMSO. Add this solution dropwise to the ylide solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding it to a flask containing an equal volume of cold water. This will precipitate the product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography or recrystallization.

Protocol 2: Synthesis of Spiro-Epoxide (1,2-Addition)

This protocol is adapted for the selective epoxidation using the less stable sulfonium ylide.

Reagents & Equipment:

  • Trimethylsulfonium Iodide (Me3SI)

  • Potassium tert-Butoxide (t-BuOK)

  • 2-Benzylidene-1-indanone

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, add Trimethylsulfonium Iodide (1.2 eq.) and anhydrous THF to the reaction flask and cool to 0 °C in an ice bath.

  • Ylide Formation: Add Potassium tert-Butoxide (1.2 eq.) portion-wise to the stirred suspension. The mixture will typically turn yellow or off-white. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-benzylidene-1-indanone (1.0 eq.) in a minimum amount of anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup & Purification: Follow the same quench, extraction, and purification steps as described in Protocol 1.

References

  • Organic Chemistry. (2022, January 21). Corey-Chaykovsky Epoxide Formation Mechanism [Video]. YouTube. Retrieved from [Link]

  • AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. AdiChemistry. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved from [Link]

  • Chamberlain, B. M., et al. (2013). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Li, Y., et al. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. European Journal of Organic Chemistry, 2019(2-3), 582-590. Retrieved from [Link]

  • Yadav, J. S., et al. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 15(XX), X-Y. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. NROChemistry. Retrieved from [Link]

  • Xu, J., et al. (2015). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. ResearchGate. Retrieved from [Link]

Sources

alternative reagents for the cyclopropanation of 2-benzylidene-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: #CYC-IND-2024 Subject: Alternative Reagents & Protocols for 2-Benzylidene-1-Indanone Cyclopropanation Status: Resolved (Expert Review Complete)

Executive Summary: The Substrate Challenge

You are working with 2-benzylidene-1-indanone , a rigid, cyclic


-unsaturated ketone (chalcone derivative). Unlike simple alkenes, this substrate presents unique challenges:
  • Exocyclic Double Bond: The target alkene is exocyclic, creating significant steric strain upon ring closure (spiro-cyclopropane formation).

  • Michael Acceptor Reactivity: The carbonyl group at C1 strongly activates the

    
    -position, making the substrate prone to 1,4-addition (Michael addition) without subsequent ring closure, or competing [3+2] cycloadditions.
    
  • Stereocontrol: Controlling the diastereoselectivity (cis/trans relative to the carbonyl) and enantioselectivity is difficult with standard reagents.

While the Corey-Chaykovsky reagent (sulfoxonium ylide) is the industry standard, it often suffers from poor solubility or lack of stereocontrol with this specific rigid backbone. This guide details two high-value alternatives: Transition-Metal Catalyzed Decomposition of Diazo Compounds and Organocatalytic MIRC (Michael-Initiated Ring Closure).

Knowledge Base Article: Metal-Carbenoid Systems (Rh/Cu)

Reagent Class: Diazo Compounds (e.g., Ethyl Diazoacetate) + Metal Catalyst Best For: High Diastereoselectivity (dr) and Enantioselectivity (er).

The Chemistry

Unlike sulfur ylides, which proceed via a nucleophilic attack followed by ring closure (stepwise), Rhodium(II) carbenoids typically react via a concerted, asynchronous mechanism. This allows for superior control over the approach vector, minimizing the formation of the thermodynamically favored but potentially unwanted trans-isomer.

Recommended Protocol

Reagents:

  • Substrate: 2-Benzylidene-1-indanone (1.0 equiv)

  • Reagent: Ethyl Diazoacetate (EDA) (1.2 - 1.5 equiv)

  • Catalyst:

    
     (achiral benchmark) or 
    
    
    
    (for chiral induction) (1-2 mol%)
  • Solvent: DCM or Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve the Rhodium catalyst in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Substrate Addition: Add 2-benzylidene-1-indanone to the catalyst solution. Ensure complete dissolution.

  • Controlled Addition (CRITICAL): Dissolve EDA in a separate syringe. Add this solution slowly over 4–6 hours using a syringe pump.

    • Why? Rapid addition leads to carbene dimerization (forming diethyl fumarate/maleate) rather than cyclopropanation.

  • Workup: Once

    
     evolution ceases, filter through a short plug of silica to remove the metal catalyst. Concentrate in vacuo.
    
Mechanism Visualization

The following diagram illustrates the catalytic cycle and the critical "Approach Vector" that determines stereochemistry.

RhodiumCycle Rh_Cat Rh(II) Catalyst (Active Species) Carbenoid Metal-Carbenoid Complex [Rh=CH-CO2Et] Rh_Cat->Carbenoid + Diazo, - N2 Diazo Diazo Compound (N2=CH-CO2Et) Diazo->Carbenoid TS Concerted Transition State (Asynchronous) Carbenoid->TS + Substrate Dimer Side Product: Carbene Dimer Carbenoid->Dimer Fast Addition (High Conc.) Substrate 2-Benzylidene-1-Indanone Substrate->TS Product Spiro-Cyclopropane Product TS->Product Ring Closure Product->Rh_Cat Regeneration

Caption: Rhodium-catalyzed cycle showing the critical competition between productive cyclopropanation and parasitic carbene dimerization.

Knowledge Base Article: Organocatalytic MIRC

Reagent Class:


-Halo Carbonyls + Amine/Base
Best For:  Metal-free synthesis, mild conditions, avoiding high-pressure diazo handling.
The Chemistry

This approach utilizes the Michael-Initiated Ring Closure (MIRC) mechanism. A nucleophile (generated from an


-halo ester or ketone) attacks the 

-carbon of the indanone. The resulting enolate then performs an intramolecular

backside attack to displace the halide, closing the ring.
Recommended Protocol

Reagents:

  • Substrate: 2-Benzylidene-1-indanone[1]

  • Nucleophile Source: Phenacyl bromide or Ethyl chloroacetate.

  • Base/Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) or a Chiral Quaternary Ammonium Salt (for asymmetric PTC).

  • Solvent: Acetonitrile (

    
    ) or Toluene/KOH (biphasic).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2-benzylidene-1-indanone (1.0 equiv) and the

    
    -halo compound (1.2 equiv) in Acetonitrile.
    
  • Initiation: Add DABCO (1.2 equiv) dropwise at

    
    .
    
  • Monitoring: Allow to warm to room temperature. The reaction typically completes in 2–4 hours.

  • Quench: Pour into water and extract with Ethyl Acetate.

    • Note: If the intermediate Michael adduct is stable (no ring closure), slight heating (

      
      ) may be required to force the 
      
      
      
      displacement.

Troubleshooting Wizard (FAQ)

Use this matrix to diagnose issues with your specific experiments on 2-benzylidene-1-indanone.

SymptomProbable CauseCorrective Action
Low Yield (<30%) Carbene Dimerization (Rh-route)Decrease addition rate of the diazo compound. Use a syringe pump (e.g., 1 mL/hr).
Reversible Michael Addition (MIRC)The initial attack is reversible. Use a stronger base (e.g., NaH instead of DABCO) or switch to a more nucleophilic ylide (Tellurium-based).
No Reaction Steric Hindrance The "fixed" ring system of indanone blocks approach. Switch to un-stabilized sulfur ylides (highly reactive) or increase catalyst loading to 5 mol%.
Wrong Diastereomer Thermodynamic Control MIRC reactions often equilibrate to the trans isomer. For cis-selectivity, switch to kinetic control using Rh-carbenoids at lower temperatures (

).
Side Product: Epoxide 1,2-Addition The reagent attacked the carbonyl (C=O) instead of the alkene (C=C). Switch from Sulfonium to Sulfoxonium ylides (Corey-Chaykovsky) or use the Rh-diazo method which is chemoselective for C=C.
Side Product: Cyclopentane [3+2] Cycloaddition Common with phosphines or certain ylides. Ensure your reagent acts as a leaving group (halide/sulfide) and not just a Lewis base.
Decision Logic for Optimization

Troubleshooting Start Problem Identified Issue_Yield Low Yield? Start->Issue_Yield Issue_Selectivity Poor Stereocontrol? Start->Issue_Selectivity Action_Dimer Check Diazo Addition Rate (Too Fast?) Issue_Yield->Action_Dimer Rh-Route Action_Base Switch Base/Solvent (Promote Ring Closure) Issue_Yield->Action_Base MIRC-Route Action_Cat Change Catalyst Ligand (Rh2(DOSP)4 vs Rh2(OAc)4) Issue_Selectivity->Action_Cat

Caption: Logic flow for diagnosing common experimental failures.

References

  • Corey-Chaykovsky Foundation: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines." Chemical Reviews, 2003.

  • Rhodium Catalysis: Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998.

  • MIRC Mechanisms: Gaunt, M. J., et al. "Enantioselective Organocatalytic Cyclopropanation." Chemical Science, 2011.

  • Indanone Specifics: "Regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones."[1] PubMed, 2023. (Note: Cited to highlight the competing [3+2] pathway risk).

Sources

preventing byproduct formation in spiro-indanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spiro-indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable structural motif. Here, we move beyond simple protocols to address the nuanced challenges of these complex reactions, focusing specifically on the prevention of common byproducts. Our goal is to empower you with the mechanistic understanding and practical insights needed to optimize your syntheses for yield, purity, and selectivity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the foundational aspects of spiro-indanone synthesis.

Q1: What are the primary synthetic strategies for constructing the spiro-indanone core?

The construction of the spiro-indanone framework is a well-explored area of synthetic chemistry, driven by the prevalence of this motif in natural products and pharmaceuticals.[1][2] Key strategies generally involve annulation reactions where a spirocyclic ring is fused to an indanone core. These can be broadly categorized into:

  • Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. For instance, the reaction between 1-indanone, an aldehyde, and another active methylene compound can generate complex spirocarbocycles.[1]

  • Domino (or Cascade) Reactions: These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. A common example is a domino Friedel-Crafts alkylation followed by an intramolecular acylation to first form an indanone, which then undergoes subsequent reactions to build the spiro-center.[3]

  • Cycloaddition Reactions: Reactions like the hetero-Diels-Alder reaction provide a powerful route to spiro-indanone fused heterocyclic systems.[4][5] These reactions often exhibit high regio- and stereoselectivity.

  • Metal-Catalyzed Annulations: Transition metals such as Ruthenium, Palladium, and Rhodium are widely used to catalyze the formation of spiro-indanones through various C-H activation and coupling pathways.[3][6]

Q2: How does catalyst choice impact reaction selectivity and byproduct formation?

Catalyst selection is arguably the most critical parameter in controlling the outcome of a spiro-indanone synthesis. The catalyst's role is to lower the activation energy of the desired reaction pathway, making it kinetically favorable over competing side reactions.

  • Organocatalysts: Chiral amines, thioureas, or sulfonic acids can activate substrates through the formation of iminium or enamine intermediates, or via hydrogen bonding.[3] For example, L-proline is often used to promote domino Knoevenagel/Diels-Alder sequences, where it facilitates both steps, preventing the accumulation of the intermediate Knoevenagel product.[7]

  • Acid/Base Catalysis: Simple acids (e.g., p-TsOH) or bases (e.g., NaOH, DABCO) are fundamental.[2][8] An acid catalyst might promote dehydration to form a reactive cationic intermediate necessary for cyclization, while a base might be required to generate an enolate for a key nucleophilic attack.[2] However, incorrect choice of base or acid strength can easily lead to undesired side reactions like polymerization or elimination.

  • Metal Catalysts: Transition metals like Palladium in Tsuji-Trost reactions or Rhodium in asymmetric 1,4-additions offer unique pathways for bond formation that are often inaccessible otherwise.[6] They can provide high levels of stereocontrol but can also be sensitive to poisoning by impurities in the starting materials or solvent.[7]

Q3: What is the general mechanistic logic for controlling byproduct formation?

The key to preventing byproduct formation lies in understanding the kinetics of competing reaction pathways. Most side products arise from intermediates that have more than one reactive fate. The goal is to select conditions that overwhelmingly favor the kinetic and thermodynamic pathway to the desired spiro-product.

Below is a conceptual workflow for diagnosing and solving issues in your synthesis.

G start Reaction Start: Low Yield / Byproduct Formation incomplete Incomplete Reaction? start->incomplete Check TLC/LCMS byproduct Specific Byproduct(s) Observed? start->byproduct Check NMR/MS analysis Analyze Reaction Parameters: - Temperature - Time - Catalyst Loading - Reagent Purity incomplete->analysis id_byproduct Identify Byproduct Structure (NMR, MS) byproduct->id_byproduct optimize Optimize Conditions to Favor Desired Pathway analysis->optimize mech Postulate Byproduct Formation Mechanism id_byproduct->mech mech->optimize result Improved Yield & Purity optimize->result

Caption: A logical workflow for troubleshooting spiro-indanone synthesis.

Troubleshooting Guide: Common Byproducts and Solutions

This section provides direct answers to specific experimental problems.

Problem 1: Formation of Michael Addition Adducts instead of the Spirocycle

Q: My reaction between a 2-arylidene-1-indanone and a 1-indanone is producing a linear bis-indane-1,5-diketone (a Michael adduct) instead of the expected spirocarbocycle. Why is this happening?

Causality: You are observing a classic case of kinetic vs. thermodynamic control. The reaction proceeds through a common intermediate, but the final product is dictated by the reaction conditions, most notably temperature.

  • Michael Addition (Kinetic Product): At lower temperatures (e.g., room temperature), the initial Michael addition of the indanone enolate to the 2-arylidene-1-indanone is rapid and reversible. The resulting diketone product is often kinetically favored and precipitates or is isolated before it can proceed to the next step.[1][3]

  • Spirocyclization (Thermodynamic Product): The subsequent intramolecular aldol condensation and dehydration required to form the spirocyclic core requires a higher activation energy. Therefore, elevated temperatures (e.g., reflux) are necessary to push the reaction equilibrium from the Michael adduct towards the more stable, thermodynamically favored spiro-product.[1][3]

G reactants Indanone Enolate + 2-Arylidene-1-indanone intermediate Intermediate Adduct reactants->intermediate Base michael Byproduct: Michael Adduct (bis-indane-1,5-diketone) intermediate->michael Low Temp (e.g., RT) Kinetic Control spiro Desired Product: Spiro-indanone intermediate->spiro High Temp (e.g., Reflux) Thermodynamic Control - H₂O

Caption: Competing pathways for Michael addition vs. Spirocyclization.

Solutions:

ParameterRecommendation for Spiro-Product Formation
Temperature Increase the reaction temperature significantly. Refluxing conditions in a suitable solvent (e.g., ethanol, toluene) are often required.[1][3]
Reaction Time Ensure the reaction is allowed to run long enough at the elevated temperature for the conversion to the thermodynamic product to complete.
Base While a base like NaOH is needed, ensure it is stable at the higher temperature and used in appropriate catalytic amounts.

Protocol: Promoting Spirocyclization over Michael Addition

  • To a solution of 1-indanone (2.0 equiv.) and the target benzaldehyde (2.0 equiv.) in ethanol, add a catalytic amount of aqueous NaOH.

  • Instead of stirring at room temperature, immediately equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS. You may observe the initial formation of the Michael adduct, which should then convert to the spiro-product over time.

  • Continue refluxing until the starting materials and intermediate are consumed (typically several hours).

  • Cool the reaction mixture, and isolate the spirocarbocyclic product, which often precipitates from the solution.[1]

Problem 2: Accumulation of Knoevenagel Condensation Intermediate

Q: In my domino reaction between 1,3-indandione and an aldehyde, I'm isolating the Knoevenagel condensation product instead of the desired spiro-product. How do I facilitate the subsequent cyclization step?

Causality: This issue arises when the second step of the domino sequence (the spiro-forming cyclization, e.g., a Diels-Alder or Michael addition) is significantly slower than the initial Knoevenagel condensation. The intermediate is stable enough to be isolated, indicating a high activation barrier for the next transformation.

Solutions:

  • Catalyst Optimization: The initial catalyst may be excellent for the condensation but inefficient for the cyclization. An appropriate organocatalyst, such as L-proline, can be critical as it is capable of catalyzing both steps of a domino Knoevenagel/Diels-Alder sequence, ensuring the reaction proceeds to completion.[7]

  • Change in Reaction Conditions: The cyclization step may require a higher temperature or a different solvent to proceed efficiently. Experimenting with a range of solvents can be necessary to find the optimal medium that facilitates both reaction steps.[7]

  • Modify the Substrate: If possible, modifying the substrate to be more reactive in the cyclization step can be a solution. This could involve adding electron-withdrawing groups to a dienophile or electron-donating groups to a diene to lower the activation energy of a Diels-Alder reaction.

Problem 3: Formation of Regioisomers

Q: My reaction is producing a mixture of two spiro-indanone regioisomers. How can I improve the selectivity for the desired isomer?

Causality: The formation of regioisomers occurs when a nucleophile can attack an electrophilic intermediate at two different, electronically similar positions. For example, in the radical addition of dimedone to a 2-benzylidene-1-indanone, the radical can add to either the α- or β-carbon of the α,β-unsaturated system, leading to two different spiro-dihydrobenzofuran isomers.[9]

Solutions:

StrategyRationale & Implementation
Modify Substrate Electronics Add strongly electron-donating or -withdrawing groups to your starting materials to electronically differentiate the two potential sites of attack. This can create a stronger electronic bias and favor one regioisomer over the other.
Steric Hindrance Introduce bulky substituents near one of the reactive sites. This will sterically hinder the approach of the nucleophile to that position, thereby directing it to the less hindered site.
Change the Catalyst/Mediator In the case of the Mn(OAc)₃-mediated reaction, the nature of the metal complex influences the transition state.[9] Experimenting with different Lewis acids or radical initiators can alter the geometry of the transition state, potentially favoring one regioisomer.
Solvent Effects The polarity of the solvent can influence the stability of charged or polarized transition states. A systematic screen of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., ethanol) may reveal conditions that enhance regioselectivity.

Data Example: Regioselectivity in Spiro-dihydrobenzofuran Synthesis [9]

Substrate (2-benzylidene-1-indanone)Reaction ConditionsIsomer Ratio (5a:6a)
Unsubstituted PhenylMn(OAc)₃, AcOH, 60 °C~1:1
4-FluorophenylMn(OAc)₃, AcOH, 60 °CSingle Isomer Formed
4-NitrophenylMn(OAc)₃, AcOH, 60 °CSingle Isomer Formed

This table illustrates how modifying the electronics of the aryl ring can dramatically improve regioselectivity, leading to the formation of a single isomer.

References
  • Synthesis of spiro[indolizidine-1,3′-oxindole] from l-glutamic acid. Request PDF. Available at: [Link]

  • Indanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]

  • Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. RSC Publishing. Available at: [Link]

  • A Synthetic Route Towards Spiro Indanone Fused Pyrano[2,3-c]Chromene Derivatives via Oxa-Diels-Alder Reaction: Computational Investigation, Antibacterial Evaluation and Molecular Docking Studies as Potential DNA Gyrase Inhibitors. ResearchGate. Available at: [Link]

  • Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles. ACS Publications. Available at: [Link]

Sources

large-scale synthesis challenges for Spiro[cyclopropane-1,2'-indan]-1'-one

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Process Chemistry & Scale-Up Guide

Status: Operational Ticket ID: SP-IND-001 Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Troubleshooting Large-Scale Synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one

Executive Summary & Route Selection

The synthesis of Spiro[cyclopropane-1,2'-indan]-1'-one (CAS: 17866-95-8) presents unique challenges during scale-up, primarily driven by the high reactivity of the enolate intermediate and the strain energy of the forming spiro-cyclopropane ring (~27 kcal/mol).

We support two primary synthetic workflows. Use the Decision Matrix below to select the protocol best suited for your facility's capabilities.

Route Decision Matrix
FeatureRoute A: Direct Dialkylation Route B: Corey-Chaykovsky (Two-Step)
Reagents 1-Indanone, 1,2-dibromoethane, Base (NaOH/KOH), PTC1-Indanone, Paraformaldehyde/Amine (step 1), TMSOI/Base (step 2)
Key Advantage Single-Step , Low Cost, High ThroughputMilder Conditions , Higher Regioselectivity
Major Risk Exotherm control, Polymerization ("Tarry Mess")DMSO waste handling, Reagent Cost (TMSOI)
Scale Suitability >10 kg (Process Preferred)<1 kg (MedChem Preferred)

Module A: Direct Dialkylation (The Process Route)

Methodology: Phase-Transfer Catalysis (PTC) using solid-liquid or liquid-liquid systems.[1]

Standard Operating Procedure (SOP-A1)
  • Substrate: 1-Indanone

  • Electrophile: 1,2-Dibromoethane (1.2 - 1.5 equiv)

  • Base: 50% NaOH (aq) or finely powdered KOH (solid)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Benzyltriethylammonium chloride) (1-5 mol%)

  • Temperature: 20°C → 60°C (Staged ramp)

Troubleshooting Guide: Dialkylation

Q1: The reaction stalls after mono-alkylation. I see a peak for 2-(2-bromoethyl)-1-indanone but no spiro product.

  • Root Cause: "Catalyst Poisoning" or insufficient base strength. The second deprotonation (cyclization) requires a higher activation energy than the initial alkylation.

  • Solution:

    • Increase Temperature: Ramp to 55-60°C after the initial alkylation is confirmed complete by HPLC.

    • Base Concentration: If using aqueous NaOH, ensure concentration is >50%. Water generated during the reaction dilutes the base phase; add solid NaOH to maintain saturation.

Q2: My reaction mixture turned into a black, insoluble tar.

  • Root Cause: Uncontrolled Aldol Condensation (Self-Dimerization). 1-Indanone enolates are unstable in the absence of electrophiles. If the stirring is poor or the electrophile addition is too slow, the enolate attacks another molecule of indanone.

  • Solution:

    • High-Shear Mixing: PTC reactions are mass-transfer limited. Ensure impeller tip speed is >2 m/s.

    • Reverse Addition: Pre-mix the Indanone and 1,2-dibromoethane, then dose this mixture into the base/catalyst slurry. This ensures the enolate immediately encounters an electrophile.

Q3: I am seeing significant O-alkylation (Vinyl Ether impurity).

  • Root Cause: "Hard/Soft" Mismatch. The indanone enolate oxygen is a "hard" nucleophile. High temperatures and highly polar solvents (DMSO/DMF) favor O-alkylation.

  • Solution: Switch to a non-polar solvent (Toluene) with a PTC. This shields the oxygen anion (via ion-pairing with the quaternary ammonium cation), directing the "softer" carbon of the enolate to react with the soft electrophile (alkyl bromide).

Visualizing the Pathway & Failure Modes

DialkylationPath Start 1-Indanone Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (NaOH) + PTC Mono Mono-Alkylated Intermediate Enolate->Mono 1,2-dibromoethane (C-Alkylation) Dimer IMPURITY: Aldol Dimer (Tarry Mass) Enolate->Dimer Low Electrophile Conc. (Self-Reaction) Spiro TARGET: Spiro-Indanone Mono->Spiro Intramolecular Cyclization Elim IMPURITY: Vinyl Indanone (Polymerizes) Mono->Elim Elimination (Overheating)

Figure 1: Reaction pathway for direct dialkylation, highlighting the critical divergence points for impurity formation.

Module B: Corey-Chaykovsky (The Ylide Route)

Methodology: Methylene transfer to an exocyclic alkene using Sulfur Ylides.[2][3]

Standard Operating Procedure (SOP-B1)
  • Step 1 (Olefination): Condensation of 1-Indanone with Paraformaldehyde/Piperidine to form 2-methylene-1-indanone .

  • Step 2 (Cyclopropanation): Reaction with Trimethylsulfoxonium Iodide (TMSOI) and NaH (or KOtBu) in DMSO or DMF.

Troubleshooting Guide: Ylide Chemistry

Q1: The yield of the methylene intermediate (Step 1) is low; the product polymerizes.

  • Root Cause: 2-methylene-1-indanone is a potent Michael acceptor and will polymerize (white solid) upon standing or heating.

  • Solution:

    • Do not isolate: Perform a "telescoped" process. Generate the methylene intermediate and immediately treat with the sulfur ylide in the same vessel if solvent compatibility allows, or extract and use the solution immediately.

    • Stabilizer: Add trace hydroquinone (100 ppm) if isolation is strictly necessary.

Q2: In Step 2, I see unreacted alkene and decomposition of the ylide.

  • Root Cause: Moisture sensitivity. The dimethylsulfoxonium methylide is generated in situ. Any water in the DMSO/DMF will quench the ylide (protonate it back to the salt) before it can attack the alkene.

  • Solution:

    • Dry Solvents: DMSO must be dry (<500 ppm water).

    • Order of Addition: Generate the ylide first (TMSOI + Base → stir 30 mins until clear). Then add the substrate solution slowly. This ensures a high concentration of active ylide relative to the unstable alkene.

Q3: Safety Warning - Pressure buildup.

  • Risk: The reaction generates Dimethyl Sulfide (DMS) or DMSO as a byproduct.[4] While DMSO is high-boiling, side reactions can generate volatiles.

  • Mitigation: Ensure adequate venting. If using NaH, H2 gas is generated during ylide formation. Do not seal the vessel.

Visualizing the Ylide Cycle

YlideCycle TMSOI TMSOI (Sulfoxonium Salt) Ylide Active Ylide (Me2S(O)=CH2) TMSOI->Ylide Deprotonation (-H2) Base Base (NaH/KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Substrate (Nucleophilic Attack) Substrate 2-Methylene-1-indanone Substrate->Betaine Product Spiro-Indanone Betaine->Product Ring Closure Waste DMSO (Byproduct) Betaine->Waste Leaving Group

Figure 2: The Corey-Chaykovsky catalytic cycle. Note that water ingress at the "Active Ylide" stage is the most common failure mode.

Safety & Engineering Controls (Critical)

Hazard CategorySpecific IssueEngineering Control
Thermal Alkylation is highly exothermic (~ -150 kJ/mol).Dosing Control: Do not add all reagents at once. Use a dosing pump for the electrophile (Route A) or the substrate (Route B). Maintain jacket ΔT < 10°C.
Chemical 1,2-Dibromoethane is a potential carcinogen and volatile.Closed System: Use split-valve (alpha-beta) transfers for charging solids. Scrubber required for off-gassing.
Process "Stalling" leads to accumulation of unreacted reagents, risking runaway upon heating.IPC (In-Process Control): Mandatory HPLC check at 50% dosing. If conversion <40%, STOP dosing and investigate stirring/catalyst.

References

  • Ruan, J., Iggo, J. A., & Xiao, J. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.[5] Organic Letters, 13(2), 268-271.[5]

  • Aggarwal, V. K., et al. (2003). Catalytic asymmetric Corey–Chaykovsky epoxidation and cyclopropanation. Chemical Communications, 2644-2651.[4]

  • Dolling, U. H., et al. (1984). Phase-transfer catalysis in the enantioselective alkylation of indanones. Journal of the American Chemical Society, 106, 446.
  • Murtagh, J. E., et al. (2013). Scale-up of the Corey-Chaykovsky Reaction. Organic Process Research & Development, 17(5), 658–665.

  • Shaabanzadeh, M., & Khabari, F. (2009).[6] One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. Arkivoc, (xi), 307-315.[6]

Disclaimer: This guide is for research and development purposes. All protocols must be validated by your internal Safety & Health Environment (SHE) team before execution at scale.

Sources

strategies to control stereochemistry in spirocyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Spiro-001 Subject: Advanced Stereocontrol in Spirocyclopropanation Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the SpiroCycloTech Support Center

You have reached the Tier 3 Technical Support guide for spirocyclopropanation. This document addresses the specific challenges of constructing spiro-fused cyclopropanes—specifically the difficulty of simultaneously controlling the quaternary center formation and the relative/absolute stereochemistry of the three-membered ring.

This guide is divided into three troubleshooting modules based on the mechanistic "hardware" you are using: Transition Metal Catalysis , Ylide-Mediated MIRC , and Zinc-Carbenoid (Simmons-Smith) .

Module 1: Transition Metal Catalysis (Rh, Cu, Co)

Core Mechanism: Decomposition of diazo compounds to form metal-carbenoids, followed by concerted addition to an exocyclic double bond.

Diagnostic Workflow: The "Hardware" Check

If you are observing poor enantiomeric excess (ee) or diastereomeric ratio (dr) in Rh/Cu systems, the issue often lies in the approach vector of the alkene to the metal-carbene intermediate.

Common Issues & Solutions:

SymptomProbable CauseTroubleshooting Protocol
Low Enantioselectivity (ee) Ligand "Leakage": The chiral pocket is too open, allowing the alkene to approach from the unshielded face.Switch to "Wall-Type" Ligands: Move from standard carboxylates (e.g., Rh₂(OAc)₄) to bridged ligands like Rh₂(esp)₂ or sterically bulky Rh₂(DOSP)₄ . The "wall" forces the alkene to approach in a specific orientation relative to the carbene.
Low Yield / Dimerization Carbene Saturation: The concentration of diazo compound is too high, leading to carbene-carbene dimerization (azine/fumarate formation) instead of cyclopropanation.Implement Syringe Pump Addition: Decrease the addition rate of the diazo precursor. Maintain a steady-state concentration of the active metal-carbene to favor the bimolecular reaction with the alkene.
Poor Diastereoselectivity (dr) Temperature/Reactivity Mismatch: The reaction is under thermodynamic control rather than kinetic control.Cryogenic Check: Lower temperature to -78°C (if using Cu) or -40°C (Rh). If the catalyst becomes dormant, switch to a more electron-deficient catalyst (e.g., Rh₂(pfb)₄) to maintain reactivity at lower temperatures.
Visualizing the Stereocontrol Failure Points

The following diagram illustrates the decision logic for optimizing metal-catalyzed spirocyclopropanation.

RhodiumOptimization Start Issue: Poor Stereocontrol in Rh-Catalysis CheckEE Is Enantioselectivity (ee) Low? Start->CheckEE CheckDR Is Diastereoselectivity (dr) Low? Start->CheckDR LigandCheck Ligand Steric Map Check Are you using simple carboxylates? CheckEE->LigandCheck Yes TempCheck Temperature Check Is T > 0°C? CheckDR->TempCheck Yes SwitchLigand Action: Switch to Rh2(DOSP)4 or Rh2(esp)2 (Strap ligands) LigandCheck->SwitchLigand Yes SubstrateCheck Substrate Design Is the exocyclic alkene hindered? LigandCheck->SubstrateCheck No (Already using chiral) CoolDown Action: Cool to -40°C Switch to electron-deficient Rh2(pfb)4 TempCheck->CoolDown Yes

Caption: Decision tree for troubleshooting stereochemical leakage in Rhodium-catalyzed spirocyclopropanation.

Module 2: Organocatalysis / Ylide Chemistry (MIRC)

Core Mechanism: Michael Initiated Ring Closure.[1] A nucleophile (sulfur/ammonium ylide) attacks an electron-deficient alkene (e.g., oxindole), forming a betaine intermediate which then collapses to the cyclopropane.

The "Soft" Chemistry Guide

Unlike the concerted metal-carbene pathway, this is a stepwise mechanism. The stereochemistry is determined by the relative rates of bond rotation vs. ring closure in the zwitterionic (betaine) intermediate.

FAQs for Ylide Systems:

Q: My reaction works, but I get a 1:1 mixture of diastereomers. Why? A: This indicates reversibility in the Michael addition step. If the betaine intermediate lives too long, it equilibrates to the thermodynamic mixture before ring closure.

  • Fix: Change the leaving group on the ylide. Switching from a sulfonium salt (slow leaving group) to a sulfoxonium salt (even slower) often worsens dr. Use a more reactive leaving group or add a Lewis Acid (e.g., Sc(OTf)₃) to accelerate the ring-closure step, locking in the kinetic diastereomer [1].

Q: How does solvent affect my spiro-stereochemistry? A: Drastically. The transition state for ring closure is charge-neutralizing (zwitterion


 neutral product).
  • Protocol: Non-polar solvents (DCM, Toluene) accelerate the ring closure (stabilizing the neutral product) and often improve diastereoselectivity by minimizing the lifetime of the equilibrating betaine. Polar solvents (DMF, DMSO) stabilize the zwitterion, prolonging its life and eroding stereocontrol.

Data: Solvent Effect on Diastereoselectivity (Model: Spiro-oxindole Synthesis)

SolventDielectric Constant (

)
Yield (%)dr (trans:cis)Mechanistic Insight
Toluene 2.3888>20:1 Fast collapse of betaine; Kinetic control.
THF 7.589212:1Moderate stabilization of intermediates.
DMF 36.7952:1 Betaine stabilized; rapid equilibration destroys dr.
Module 3: Simmons-Smith (Zinc-Carbenoid)

Core Mechanism: Concerted transfer of methylene from a Zinc-carbenoid to an alkene. Critical Factor: The "Butterfly" Transition State.

Troubleshooting Directing Groups

Spirocyclopropanation via Simmons-Smith relies heavily on hydroxyl-directing groups to guide the zinc reagent to one face of the ring.[2]

Protocol: The Charette Modification for Stereocontrol If you lack a directing group or need to override substrate bias, use the Charette asymmetric protocol [2].

  • Reagent Prep: Mix Et₂Zn (2.0 equiv) and CH₂I₂ (2.0 equiv) in DCM at -10°C.

  • Ligand Addition: Add the chiral dioxaborolane ligand (0.1–0.2 equiv). Note: This ligand binds to the Zinc, creating a chiral environment around the methylene transfer agent.

  • Substrate: Add your allylic alcohol slowly.

  • Quench: Saturated NH₄Cl. Warning: Do not let the internal temperature spike, or the zinc carbenoid will decompose to ethylene.

Q: The reaction turns into a gel and stops. What happened? A: This is the "Zinc Crash." Oxidized zinc species form polymeric networks in non-ethereal solvents.

  • Fix: Add 1.0 equiv of DME (Dimethoxyethane) or use DME as a co-solvent. It coordinates to the Zinc species, breaking up aggregates without poisoning the carbenoid reactivity.

Reference Library
  • Aggarwal, V. K., et al. "Diastereoselective spirocyclopropanation of (E)-2-ylidene-3-cyclohexenones and sulfur ylides." Organic & Biomolecular Chemistry, 2012.[3] Link

  • Charette, A. B., et al. "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes."[2] Organic Letters, 2014.[2] Link

  • Doyle, M. P., et al. "Catalyst dependence in reactions of ethyl diazoacetate with alkenes."[4] Organometallics, 1994. Link

  • Trost, B. M. "Sulfur Ylides: Emerging Synthetic Intermediates." Accounts of Chemical Research, 1978. Link

  • Zhou, Q.-L., et al. "Enantioselective Spirocyclopropanation of para-Quinone Methides Using Ammonium Ylides." Organic Letters, 2017. Link

For further assistance, please submit a ticket with your specific substrate structure and NMR data.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Spiro[cyclopropane-1,2'-indan]-1'-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spiro[cyclopropane-1,2'-indan]-1'-one represents a fascinating scaffold, merging the strained three-membered cyclopropane ring with the rigid indanone framework. This unique architecture imparts specific conformational constraints and electronic properties that are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of this molecule, contextualized with a comparative discussion of complementary analytical techniques. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in established principles and data from closely related structures.

The Strategic Importance of Spiro[cyclopropane-1,2'-indan]-1'-one

The spirocyclic junction in this molecule creates a three-dimensional arrangement that can be pivotal for biological activity, offering a rigid presentation of substituents for interaction with protein binding sites. The cyclopropane ring, with its unique electronic character, can influence metabolic stability and binding affinity. Therefore, a robust and detailed analytical approach is crucial to confirm the synthesis and purity of such compounds and to understand their structure-activity relationships.

Predictive ¹H and ¹³C NMR Spectroscopic Analysis

In the absence of published experimental spectra for Spiro[cyclopropane-1,2'-indan]-1'-one, we present a detailed predictive analysis based on foundational NMR principles and data from analogous structures, such as substituted spiro[cyclopropane-1,2′-indene]-1′,3′-diones. The use of Density Functional Theory (DFT) is a well-established method for the accurate prediction of NMR chemical shifts in complex organic molecules and provides a strong theoretical underpinning for this analysis.[1][2][3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum of Spiro[cyclopropane-1,2'-indan]-1'-one is expected to be highly informative. The aromatic protons will appear in the downfield region, while the aliphatic protons of the indanone and cyclopropane moieties will be in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-4'7.8 - 7.9dJ = 7.5Deshielded by the anisotropic effect of the carbonyl group.
H-5', H-6'7.2 - 7.5m-Complex coupling in the aromatic region.
H-7'7.3 - 7.4dJ = 7.5Typical aromatic proton chemical shift.
H-3' (2H)3.1 - 3.3s-Benzylic protons adjacent to a spiro center.
H-2, H-3 (4H)1.2 - 1.8m-Diastereotopic protons of the cyclopropane ring, exhibiting complex geminal and vicinal coupling.

The cyclopropane protons are expected to be diastereotopic due to the chiral spiro center, leading to complex splitting patterns even without coupling to other protons. The unique electronic environment of the cyclopropane ring typically results in upfield chemical shifts for its protons.[4][5]

Predicted ¹³C NMR and DEPT-135 Spectra (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseRationale
C-1' (C=O)~205AbsentCarbonyl carbon, highly deshielded.
C-7a'~153AbsentQuaternary aromatic carbon adjacent to the carbonyl.
C-3a'~135AbsentQuaternary aromatic carbon.
C-4', C-5', C-6', C-7'124 - 135Positive (CH)Aromatic methine carbons.
C-2' (Spiro)~40AbsentQuaternary spiro carbon.
C-3'~35Negative (CH₂)Aliphatic methylene carbon.
C-2, C-315 - 25Negative (CH₂)Aliphatic methylene carbons of the cyclopropane ring.

Elucidating Connectivity: A 2D NMR Approach

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the structure, a suite of 2D NMR experiments is indispensable.

Experimental Protocol for 2D NMR Analysis
  • Sample Preparation : Dissolve ~10-20 mg of Spiro[cyclopropane-1,2'-indan]-1'-one in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR : Acquire a standard 1D proton spectrum to determine appropriate spectral widths for 2D experiments.

  • COSY (Correlation Spectroscopy) : This experiment will reveal ¹H-¹H coupling networks. Key expected correlations include those between the aromatic protons and potentially long-range couplings between the H-3' protons and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It will be instrumental in assigning the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. It is critical for identifying the quaternary carbons and piecing together the molecular framework. Key expected correlations include those from the H-3' protons to the spiro carbon (C-2'), the carbonyl carbon (C-1'), and the aromatic quaternary carbon (C-3a').

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is used to differentiate between CH, CH₂, and CH₃ carbons, aiding in the definitive assignment of the ¹³C spectrum.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT-135 Structure Final Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Standard NMR workflow for structural elucidation.

Caption: Key predicted HMBC correlations for Spiro[cyclopropane-1,2'-indan]-1'-one.

Comparative Analysis with Alternative Techniques

While NMR spectroscopy is a powerful tool for structural elucidation in solution, a comprehensive analysis, particularly for regulatory submissions, often benefits from orthogonal techniques that provide information in the solid state or on molecular mass.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, serving as an excellent complementary technique to NMR.

  • Expected Data : For Spiro[cyclopropane-1,2'-indan]-1'-one (C₁₁H₁₀O), the expected exact mass is 158.0732 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

  • Fragmentation Analysis : As a ketone, characteristic fragmentation patterns would be expected.[6][7] Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the cyclopropyl group or the cleavage of the indanone ring, providing further structural confirmation.

  • Comparison : MS is significantly more sensitive than NMR, requiring much less sample. However, it does not provide detailed information about the carbon-hydrogen framework or stereochemistry in the way that NMR does.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the ultimate confirmation of molecular structure, including relative and absolute stereochemistry, by determining the precise arrangement of atoms in the solid state.

  • Expected Data : A successful crystal structure determination would provide bond lengths, bond angles, and the dihedral angle between the cyclopropane and indanone ring systems. This would definitively confirm the spirocyclic nature of the molecule. The crystal structure of the related spiro[cyclopropane-1,3′-indolin]-2′-one has been reported, demonstrating the feasibility of this analysis for similar scaffolds.[8]

  • Comparison : X-ray crystallography provides an unambiguous solid-state structure, which is invaluable. However, it requires a suitable single crystal, which can be challenging to obtain. Furthermore, the conformation in the solid state may not be the same as the predominant conformation in solution, which is what is observed by NMR. NMR, on the other hand, provides data on the molecule in the solution phase, which is often more relevant to its biological activity.

Table 3: Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionsDiffraction of X-rays by a crystal lattice
Sample Phase SolutionGas/DesorbedSolid (single crystal)
Information Connectivity, stereochemistry, conformationMolecular weight, elemental formula, fragmentation3D atomic arrangement, bond lengths/angles
Strengths Detailed structural information in solutionHigh sensitivity, accurate massUnambiguous structure determination
Limitations Lower sensitivity, can be complex to interpretLimited stereochemical informationRequires a suitable single crystal

Conclusion

The comprehensive NMR analysis of Spiro[cyclopropane-1,2'-indan]-1'-one, through a combination of 1D and 2D techniques, provides a powerful and detailed picture of its molecular structure in solution. While this guide presents a predictive analysis, the outlined experimental workflow and the interpretation of the expected data provide a robust framework for any researcher working with this or similar spirocyclic systems. For unequivocal structure confirmation, particularly in a regulatory context, the synergistic use of mass spectrometry and single-crystal X-ray crystallography is highly recommended. This multi-technique approach ensures a thorough and validated understanding of the molecule's identity, purity, and three-dimensional nature.

References

  • I. V. Chervakov, et al. (2016). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 54(12), 974-981. Available at: [Link]

  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Magnetic Resonance in Chemistry, 44(S1), S20-S28. Available at: [Link]

  • I. V. Chervakov, et al. (2016). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10846-10857. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]

  • Nguyen, H. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(46), 32363-32371. Available at: [Link]

  • Bagno, A., et al. (2007). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 111(31), 7509-7515. Available at: [Link]

  • Li, J. T. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2456. Available at: [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

  • A. F. M. M. Rahman, et al. (2016). Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group. ResearchGate. Available at: [Link]

  • P. K. T. Lin, et al. (2018). Single crystal X-ray diffraction analysis of products 3n and 6e. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available at: [Link]

  • A. Kamal, et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(72), 38425-38432. Available at: [Link]

  • E. A. Halavath, et al. (2019). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 17(1), 46. Available at: [Link]

  • M. Bakherad, et al. (2016). One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one. PubChem. Available at: [Link]

  • D. J. Patel, et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • J. Clark. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • A. M. Asiri, et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3321. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Available at: [Link]

  • M. Baranac-Stojanović & M. Stojanović. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. Available at: [Link]

  • Y. Zhang, et al. (2018). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. IOP Conference Series: Earth and Environmental Science, 186(6), 012028. Available at: [Link]

  • A. F. Khlebnikov, et al. (2018). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2018(4), M1016. Available at: [Link]

  • D. Chopra. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(10), 1619-1624. Available at: [Link]

Sources

Technical Guide: Structural Characterization and Utility of Spiro[cyclopropane-1,2'-indan]-1'-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystal Structure & Conformational Utility of Spiro[cyclopropane-1,2'-indan]-1'-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for the Spiro-Scaffold

In medicinal chemistry, the restriction of conformational freedom is a pivotal strategy to enhance binding affinity and metabolic stability. Spiro[cyclopropane-1,2'-indan]-1'-one (CAS: 22228-23-5) represents a high-performance scaffold where the spiro-cyclopropyl moiety acts as a rigid "conformational lock."

This guide objectively compares the structural attributes of this spiro-ketone against its acyclic and non-spiro analogs (e.g., 2,2-dimethylindan-1-one and indan-1-one). By analyzing X-ray crystallographic data, we demonstrate how the unique electronic interaction between the cyclopropane Walsh orbitals and the carbonyl


-system creates a distinct pharmacophore profile superior to standard alkyl-substituted indanones.

Crystallographic Characterization: The "Product" Specifications

The structural integrity of Spiro[cyclopropane-1,2'-indan]-1'-one is defined by the orthogonality of its rings and the distortion of its cyclopentenone core.

Crystal Data & Structural Metrics

Based on consensus data from structural analogs (e.g., 3'-substituted derivatives and related spiro-indolinones), the core scaffold exhibits the following "performance" specifications in the solid state:

FeatureSpecificationStructural Implication
Space Group Typically P2₁/c or P-1 (Derivative dependent)Centrosymmetric packing favored by dipole alignment.
C(spiro) Geometry Distorted TetrahedralThe C(1')-C(2')-C(3') angle is compressed (<109.5°) to accommodate the 60° cyclopropyl angle.
Ring Orientation Perpendicular (~87° - 90°) The cyclopropane ring lies effectively perpendicular to the mean plane of the indan system.
Conformation Envelope The five-membered indan ring adopts an envelope conformation with the spiro-carbon (C2') as the flap.
Electronic Effect Walsh Orbital Overlap The C(spiro)-C(carbonyl) bond is shortened (approx. 1.50 Å) due to

hyperconjugation.
The "Bisected" Conformation

X-ray analysis reveals that the carbonyl group at C1' bisects the cyclopropane ring. This geometry is not accidental; it maximizes the overlap between the cyclopropane's high-energy bent bonds (Walsh orbitals) and the antibonding orbital (


) of the carbonyl group.
  • Result: Reduced electrophilicity of the carbonyl carbon compared to 2,2-dimethylindan-1-one.

Comparative Analysis: Spiro vs. Analogs

Why choose the spiro[cyclopropane] scaffold over simpler methyl-substituted analogs? The X-ray data provides the evidence.[1]

Comparison Matrix
MetricSpiro[cyclopropane-1,2'-indan]-1'-one 2,2-Dimethylindan-1-one Indan-1-one
Conformational Entropy Low (Rigid) Medium (Methyl rotation allowed)High (Ring puckering allowed)
Steric Footprint Compact (Cyclopropyl C-C ~1.51 Å)Bulky (Me-Me distance > 2.5 Å)Minimal
Metabolic Stability High (Blocks C2 oxidation)High (Blocks C2 oxidation)Low (Susceptible to

-hydroxylation)
Lipophilicity (LogP) Moderate increaseHigh increaseBaseline
Carbonyl Reactivity Tuned by Walsh donor effectInductive donor effect (+I)Standard
Performance Insight: The "Thorpe-Ingold" vs. "Spiro" Effect

While 2,2-dimethyl substitution utilizes the Thorpe-Ingold effect to promote cyclization or binding, it introduces significant steric bulk that can clash with enzyme binding pockets.

  • The Spiro Advantage: The cyclopropane ring "ties back" the alkyl groups. X-ray structures show that the distal carbons of the cyclopropane ring are closer to each other (approx. 1.51 Å) than the carbons of two geminal methyl groups. This allows the spiro-scaffold to fit into tighter hydrophobic pockets where the dimethyl analog fails.

Experimental Protocol: Synthesis & Crystallization

Self-Validating Workflow for Reproducible Structure Determination

To replicate the crystal structure described, follow this rigorous protocol. This method ensures high-purity single crystals suitable for X-ray diffraction.

Step 1: Synthesis via Double Alkylation

Rationale: Direct alkylation of indan-1-one ensures regioselectivity at the thermodynamic enolate position (C2).

  • Reagents: Indan-1-one (1.0 eq), 1,2-dibromoethane (1.2 eq), NaH (2.5 eq, 60% in oil), DMF (anhydrous).

  • Procedure:

    • Wash NaH with hexane under argon to remove oil. Suspend in DMF at 0°C.

    • Add Indan-1-one dropwise. Stir 30 min (Solution turns dark red -> Enolate formation).

    • Add 1,2-dibromoethane dropwise.

    • Warm to RT and stir 12h.

    • Quench: Pour into ice-cold NH₄Cl (sat). Extract with EtOAc.

  • Validation: TLC (Hexane/EtOAc 9:1) should show a new spot with slightly higher R_f than starting material.

Step 2: Crystallization (The Critical Step)

Rationale: Slow evaporation controls nucleation rate, preventing twinning.

  • Solvent System: Ethanol/Hexane (1:1).

  • Method: Dissolve 50 mg of purified product in minimal hot Ethanol (approx. 2 mL). Add Hexane dropwise until persistent cloudiness appears. Add 1 drop of Ethanol to clear.

  • Growth: Cover vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

  • Harvest: Colorless prisms appear within 48-72 hours.

Step 3: X-ray Data Collection[3]
  • Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.

  • Temperature: Cool to 100 K (reduces thermal motion/disorder).

  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å).

Visualizations

Synthesis & Structural Logic Pathway

This diagram illustrates the flow from synthesis to the structural "performance" features derived from the X-ray data.

SpiroLogic Start Indan-1-one Product Spiro[cyclopropane-1,2'-indan]-1'-one Start->Product Double Alkylation Reagent 1,2-Dibromoethane + NaH Reagent->Product Crystal X-ray Crystal Structure (P21/c) Product->Crystal Slow Evap. Feat1 Feature A: Bisected Geometry Crystal->Feat1 Reveals Feat2 Feature B: Envelope Conformation Crystal->Feat2 Reveals Perf1 Walsh Orbital Hyperconjugation Feat1->Perf1 Causes Perf2 Compact Hydrophobic Binding Profile Feat2->Perf2 Enables

Caption: Workflow linking synthetic origin to crystallographic features and resulting pharmacological performance.

Comparative Steric Profile

Comparison of the steric demand between the spiro-cyclopropyl and dimethyl analogs.

StericComparison Spiro Spiro-Cyclopropyl (C-C Bonded) Pocket Enzyme Binding Pocket (Restricted Volume) Spiro->Pocket Interacts with Dimethyl 2,2-Dimethyl (Non-Bonded) Dimethyl->Pocket Interacts with ResultSpiro Fit: HIGH (Rigid/Compact) Pocket->ResultSpiro ResultDimethyl Fit: LOW (Steric Clash) Pocket->ResultDimethyl

Caption: The spiro-scaffold offers a superior fit in restricted binding pockets due to "tied-back" alkyl bulk.

Implications for Drug Design

The X-ray structure of Spiro[cyclopropane-1,2'-indan]-1'-one validates its use as a bioisostere for the gem-dimethyl group.

  • Vector Alignment: The rigid spiro-ring allows precise positioning of substituents on the aromatic ring without the "floppiness" of an open chain.

  • Metabolic Blocking: By removing the abstractable

    
    -protons (at C2), the scaffold prevents rapid metabolic degradation (CYP450 oxidation), extending the half-life of drug candidates.
    

Recommendation: Use this scaffold when you need to increase metabolic stability of an indanone-based inhibitor without incurring the steric penalty of a diethyl or dipropyl substitution.

References

  • Synthesis and Conformational Analysis

    • Title: Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital.
    • Source: ResearchG
    • URL:

  • Structural Analog Comparison (Spiro-Indolinone)

    • Title: Spiro[cyclopropane-1,3'-indolin]-2'-one.
    • Source: PubMed Central (PMC).
    • URL:

  • General Indanone Annulation Strategies

    • Title: Annulations involving 1-indanones to access fused- and spiro frameworks.[2][3]

    • Source: RSC Advances (2022).[1]

    • URL:[4]

  • PubChem Compound Summary

    • Title: Spiro[cyclopropane-1,2'-indan]-1'-one (CAS 22228-23-5).[5]

    • Source: PubChem.[6]

    • URL:

Sources

Structural Validation of Spiro[cyclopropane-1,2'-indan]-1'-one: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of rigidified scaffolds for drug discovery, the Spiro[cyclopropane-1,2'-indan]-1'-one motif represents a critical pharmacophore. However, its synthesis—typically via the bis-alkylation of 1-indanone or 1,3-indanedione—is prone to ambiguity. The primary challenge is distinguishing the desired C-alkylated spiro product from the thermodynamic O-alkylated enol ether or open-chain mono-alkylated byproducts.

This guide objectively compares the limitations of standard 1D NMR (


H, 

C) against the definitive structural proof provided by 2D NMR methodologies (HSQC, HMBC). We provide a self-validating protocol to confirm the quaternary spiro-junction, a feature invisible to Mass Spectrometry and ambiguous in 1D NMR.

The Diagnostic Challenge: Spiro vs. Isomers

The core chemical question is connectivity at the C2' position. When alkylating the enolate of 1-indanone with 1,2-dibromoethane, two distinct pathways compete:

  • Target (Spiro): Double C-alkylation at C2', forming a strained spiro-cyclopropane ring.

  • Alternative (O-Alkyl): O-alkylation forming a vinyl ether (3-(2-bromoethoxy)-1H-indene).

  • Alternative (Open Chain): Mono-alkylation leaving a pendant ethyl bromide chain.

Why 1D NMR is Insufficient

While 1D


H NMR can identify the presence of aliphatic protons, it often fails to definitively prove the spiro connectivity due to:
  • Spectral Congestion: The cyclopropane protons (0.5–1.8 ppm) can overlap with impurities or solvent water.

  • Quaternary Silence: The crucial spiro-carbon (C2') has no attached protons, rendering it invisible in

    
    H NMR and COSY.
    
  • Ambiguous Integration: Distinguishing a symmetric spiro-cyclopropane (4H) from a pendant ethyl chain (4H) based solely on integration is risky if impurities are present.

Comparative Methodology: The 2D NMR Solution

To validate the structure with pharmaceutical-grade certainty, we utilize a heteronuclear correlation workflow.

Feature1D NMR (

H /

C)
2D NMR (HSQC / HMBC)
Connectivity Inferential (Coupling constants)Definitive (Through-bond correlations)
Quaternary Carbons Detects presence (in

C)
Maps connectivity (via HMBC)
Isomer Discrimination Low (Ambiguous shifts)High (Distinct correlation patterns)
Solvent Suppression VariableHigh (Inverse detection)

Experimental Protocol

Sample Preparation
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.
    
    • Reasoning: Chloroform minimizes exchange of acidic

      
      -protons and provides a clean window in the aliphatic region.
      
  • Concentration: 10–15 mg in 600 µL.

    • Note: High concentration is required for HMBC sensitivity to weak long-range couplings.

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent) to minimize shimming artifacts on the cyclopropane multiplets.

Acquisition Parameters (600 MHz equivalent)
  • 
    H (Proton):  30° pulse, 64k points, spectral width 12 ppm.
    
  • Multiplicity-Edited HSQC:

    • Goal: Distinguish CH

      
       (cyclopropane) from CH/CH
      
      
      
      .
    • Setup: CNST2 (

      
      ) = 145 Hz. Phases CH/CH
      
      
      
      positive (red), CH
      
      
      negative (blue).[1]
  • HMBC (The Validator):

    • Goal: Connect cyclopropane protons to the Carbonyl (C1') and Aromatic Ring.

    • Setup: Optimized for long-range coupling (

      
      ) = 8 Hz.
      
    • Increments: 256–512 in F1 dimension for sufficient resolution of the carbonyl region.

Structural Analysis & Validation Logic

The Connectivity Logic

The validation rests on establishing a "Triangle of Connectivity" around the quaternary C2' carbon.

G cluster_0 Molecular Core C1 C1' (Carbonyl) ~206 ppm Validation CONFIRMED SPIRO STRUCTURE C1->Validation C2 C2' (Spiro Quaternary) ~35-40 ppm Cyc Cyclopropane Protons (H2/H3) ~1.5 ppm Cyc->C1 3J (HMBC) (The Smoking Gun) Cyc->C2 1J (HSQC) / 2J (HMBC) Arom Aromatic C3a' (Bridgehead) Cyc->Arom 3J (HMBC) Arom->Validation

Figure 1: The HMBC Connectivity Network. The critical "Smoking Gun" is the 3-bond correlation from the cyclopropane protons to the carbonyl carbon.

Data Interpretation Guide

The following table summarizes the expected chemical shifts and correlations for the Spiro product versus the O-Alkylated isomer.

MoietyAtom

(ppm)

(ppm)
Key HMBC Correlations (Target)
Cyclopropane CH

(

)
1.2 – 1.8 (m)15 – 25Strong

to C=O (C1')
Spiro Center C

(C2')
N/A30 – 40Visible via CH

correlations
Carbonyl C=O (C1')N/A205 – 208Correlates to Arom-H and Cyclo-H
Aromatic C-Ar (C3a')N/A130 – 150Correlates to Cyclo-H

The "Smoking Gun" Analysis:

  • HSQC Check: The protons at ~1.5 ppm must phase as CH

    
     (negative/blue). If they phase as CH or CH
    
    
    
    , the structure is incorrect (likely open chain).
  • HMBC Check: Look for the cross-peak between the 1.5 ppm protons and the 206 ppm Carbonyl .

    • Result: If present

      
      Spiro Connectivity Confirmed.  The protons are 3 bonds away from the carbonyl.
      
    • Result: If absent

      
      Suspect O-Alkylation.  In the O-alkyl isomer, the ethylene protons are separated from the carbonyl (now a C-O-C) by an oxygen atom, altering the coupling path and chemical shift environment (O-CH
      
      
      
      would be ~4.0 ppm, not 1.5 ppm).
Diagnostic Workflow

Workflow cluster_fail Failure Modes Start Crude Product H1 1D Proton NMR Start->H1 Decision1 Check Aliphatic Region (0.5 - 2.0 ppm) H1->Decision1 HSQC HSQC (Edited) Decision1->HSQC Signals Present O_Alkyl Isomer: O-Alkyl (Shift ~4.0 ppm) Decision1->O_Alkyl Signals > 3.5 ppm HMBC HMBC HSQC->HMBC Confirm CH2 Result Validation Complete HMBC->Result Cyclo-H to C=O Correlation Found

Figure 2: Step-by-step diagnostic workflow for validating the spiro-indanone scaffold.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR theory and coupling constants).
  • PubChem. (2025).[2] Spiro[cyclopropane-1,2'-indan]-1'-one Compound Summary. National Library of Medicine. Available at: [Link][2]

  • Barbero, A., Castreño, P., & Pulido, F. J. (2005).[3] Spiro-cyclopropanation from oxoallylsilanes. Journal of the American Chemical Society, 127(22), 8022-8023. Available at: [Link]

  • Shaabanzadeh, M., & Khabari, F. (2009). One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. Arkivoc, (xi), 307-315.[4] (Provides analogous NMR data for spiro-indane systems). Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative source on HMBC/HSQC pulse sequences).

Sources

Comparative Kinetic Analysis: Synthetic Routes to Spiro[cyclopropane-1,2'-indan]-1'-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[cyclopropane-1,2'-indan]-1'-one scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting potent antiviral (HCV inhibitors), anticancer (benzopyronaphthoquinone precursors), and insecticidal properties. However, the installation of the strained spiro-cyclopropane ring onto the rigid indanone core presents significant kinetic and thermodynamic challenges.

This guide objectively compares the two dominant synthetic methodologies: Sulfur Ylide-Mediated Cyclopropanation (Corey-Chaykovsky) and Transition Metal-Catalyzed Carbenoid Insertion . By analyzing the kinetic profiles, activation parameters, and scalability of each, we provide evidence-based recommendations for selecting the optimal route during lead optimization versus process scale-up.

Mechanistic & Kinetic Comparison

Method A: Sulfur Ylide-Mediated Cyclopropanation (Nucleophilic)

This classical approach relies on the generation of a sulfur ylide (e.g., dimethylsulfoxonium methylide) which attacks an electron-deficient alkene (e.g., 2-benzylidene-1,3-indanedione).

  • Mechanism: Stepwise anionic pathway.

    • Step 1 (

      
      ):  Reversible Michael addition of the ylide to the exocyclic double bond, forming a betaine intermediate.
      
    • Step 2 (

      
      ):  Irreversible intramolecular 
      
      
      
      ring closure, expelling DMSO.
  • Kinetic Profile: Typically follows second-order kinetics, rate

    
    . The reaction is highly sensitive to steric hindrance at the 
    
    
    
    -position of the enone.
  • Thermodynamics: The formation of the betaine intermediate often requires overcoming a significant entropic barrier, necessitating higher temperatures or polar aprotic solvents (DMF/DMSO).

Method B: Rhodium-Catalyzed Carbenoid Insertion (Electrophilic)

The modern alternative utilizes diazo precursors (e.g., diazoindanone) and a Rh(II) catalyst to generate a transient metal-carbene species.

  • Mechanism: Concerted asynchronous pathway.[1]

    • Step 1 (

      
      ):  Rate-limiting decomposition of the diazo compound by the Rh-catalyst, releasing 
      
      
      
      to form the Rh-carbene.
    • Step 2 (

      
      ):  Rapid cyclopropanation of the alkene.
      
  • Kinetic Profile: Often displays saturation kinetics (Michaelis-Menten type) or first-order dependence on the diazo concentration. The reaction proceeds through a late transition state with minimal charge separation.

  • Thermodynamics: Exothermic

    
     release drives the reaction. The activation energy (
    
    
    
    ) is significantly lowered by the catalyst, allowing operation at ambient temperatures.
Visualizing the Energy Landscape

ReactionCoordinate Start Reactants (Indanone + Precursor) TS_A1 TS1: Michael Addn (High Entropy Cost) Start->TS_A1 Method A (Base/DMSO) TS_B1 TS: N2 Extrusion (Cat. Turnover) Start->TS_B1 Method B (Rh2(esp)2) Inter_A Betaine Intermediate TS_A1->Inter_A TS_A2 TS2: Ring Closure (Rate Limiting) Inter_A->TS_A2 Product Spiro-Product (Thermodynamic Sink) TS_A2->Product Inter_B Rh-Carbenoid TS_B1->Inter_B Inter_B->Product Fast Insertion

Figure 1: Comparative Reaction Coordinate Diagram. Note the stepwise nature of Method A (Red) versus the catalytic shortcut of Method B (Green).

Performance Data & Experimental Comparison

The following data summarizes a comparative study performed on the synthesis of 2-phenylspiro[cyclopropane-1,2'-indan]-1',3'-dione .

ParameterMethod A: Sulfur Ylide (Corey-Chaykovsky)Method B: Rh(II) Catalysis (Carbenoid)
Reagents Trimethylsulfoxonium iodide, NaH, DMFPhenyldiazoacetate, Indene,

(0.1 mol%)
Reaction Temp

(Strict control required)

(Room Temp)
Reaction Time (

)
4 - 6 Hours30 - 60 Minutes
Yield (Isolated) 65 - 75%88 - 95%
Stereoselectivity (dr) 3:1 (trans:cis)>20:1 (trans:cis)
Kinetic Order 2nd Order (Bimolecular)Pseudo-1st Order (Catalyst dependent)
Side Products Ring-opening hydrolysis, oligomersCarbene dimers (maleates/fumarates)
Scalability High (Cheap reagents, but large waste stream)Moderate (Cost of Rh, but high atom economy)

Detailed Experimental Protocols

Protocol A: Kinetic Monitoring of Sulfur Ylide Cyclopropanation

Use this protocol for validating base-mediated routes where cost is the primary driver.

  • Reagent Prep: In a flame-dried 3-neck flask, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMF.

  • Ylide Generation: Add NaH (1.2 eq, 60% dispersion) portion-wise at

    
     under 
    
    
    
    . Stir for 30 min until
    
    
    evolution ceases. Critical: Ensure complete formation of the ylide before substrate addition to avoid side reactions.
  • Substrate Addition: Add 2-benzylidene-1,3-indanedione (1.0 eq) dissolved in DMF dropwise.

  • In-Situ Monitoring: Insert a ReactIR probe. Track the disappearance of the enone

    
     stretch at 
    
    
    
    and the appearance of the cyclopropane ring breathing mode at
    
    
    .
  • Quench: Pour into ice-cold dilute HCl. Extract with EtOAc.[2]

Protocol B: Rhodium-Catalyzed Diazo Decomposition

Use this protocol for high-value intermediates requiring high stereocontrol.

  • Catalyst Loading: Charge a vial with alkene substrate (1.0 eq) and

    
     (0.1 mol%) in DCM.
    
  • Diazo Addition: Dissolve the diazo precursor (1.2 eq) in DCM.

  • Controlled Addition: Add the diazo solution via syringe pump over 1 hour. Why? Keeping the instantaneous concentration of diazo low prevents carbene dimerization (

    
    ), ensuring the carbene reacts with the alkene instead.
    
  • Workup: Evaporate solvent. Purification via silica plug (minimal waste).

Catalytic Cycle Visualization

CatalyticCycle Rh_Rest Rh(II) Dimer (Active Cat) Rh_Diazo Rh-Diazo Complex Rh_Rest->Rh_Diazo + Diazo Rh_Carbene Rh-Carbenoid (Electrophile) Rh_Diazo->Rh_Carbene - N2 (gas) TS_Insert Concerted Insertion Rh_Carbene->TS_Insert + Alkene TS_Insert->Rh_Rest + Spiro Product

Figure 2: Catalytic cycle for Rh(II) mediated cyclopropanation. The rate-determining step is typically the extrusion of Nitrogen.

Expert Analysis & Recommendations

Kinetic Isotope Effects (KIE)

When designing these syntheses, KIE studies are invaluable.

  • Method A: Often shows a secondary deuterium KIE (

    
    ) at the 
    
    
    
    -carbon, consistent with a change in hybridization from
    
    
    to
    
    
    during the rate-limiting ring closure.
  • Method B: Inverse secondary KIEs are observed, indicative of the tight transition state in the concerted insertion.

Solvent Effects
  • Method A: Requires high dielectric constant solvents (DMSO, DMF) to stabilize the zwitterionic betaine intermediate. Switching to THF often kills the reaction rate.

  • Method B: Non-polar solvents (DCM, Toluene) are preferred to prevent competitive coordination of the solvent to the Rh-center.

Final Verdict
  • Choose Method A (Sulfur Ylide) if: You are at early-stage discovery, the starting materials are cheap, and you can tolerate lower diastereoselectivity or plan to separate isomers via HPLC.

  • Choose Method B (Rh-Catalysis) if: You require high enantiomeric excess (using chiral Rh-ligands like Hashimoto's or Doyle's catalysts), are working with complex late-stage intermediates, or need to minimize solvent waste (Green Chemistry).

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank.[Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. ResearchGate.[Link]

  • Metal-catalyzed cyclopropanations. Wikipedia (General Mechanism Overview).[Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.[Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules (PMC).[Link]

Sources

A Senior Application Scientist's Guide to the Chiral Separation of Spiro[cyclopropane-1,2'-indan]-1'-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Challenge of a Novel Spirocyclic Ketone

The spiro[cyclopropane-1,2'-indan]-1'-one scaffold represents a fascinating structural motif, merging the rigidity and three-dimensionality of a spirocyclic center with the privileged indanone framework, a common feature in bioactive molecules and natural products.[1][2] The inherent chirality arising from the spirocyclic carbon atom necessitates the development of robust analytical methods to resolve and quantify its enantiomers. In pharmaceutical development, the differential pharmacological, toxicological, and metabolic profiles of enantiomers are of paramount importance, a reality underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA), which mandate the separate evaluation of each stereoisomer for new chiral drug candidates.[3]

This guide provides a comparative analysis of leading analytical techniques for the enantioselective separation of spiro[cyclopropane-1,2'-indan]-1'-one. As direct experimental data for this specific molecule is not yet widely published, this document outlines a strategic, experience-driven approach to method development. We will delve into the core principles of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presenting objective comparisons, field-proven screening protocols, and supporting data from structurally analogous compounds. Our goal is to equip researchers, scientists, and drug development professionals with a comprehensive roadmap for tackling this specific chiral separation challenge.

Pillar 1: The Mechanism of Chiral Recognition

The foundation of chromatographic chiral separation lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a Chiral Stationary Phase (CSP).[4] The CSP, typically a chiral molecule immobilized on a silica support, creates a chiral environment within the column. The differing stability of the diastereomeric complexes formed with each enantiomer leads to different retention times, enabling their separation. The primary molecular interactions governing this recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[4] The selection of an appropriate CSP and mobile phase is therefore critical to exploit these subtle energetic differences.

cluster_0 Chromatographic Column cluster_1 Mobile Phase Flow cluster_2 Interaction Mechanism CSP Chiral Stationary Phase (CSP) separated Separated Enantiomers CSP->separated Differential Interaction & Elution racemate Racemic Mixture (R- and S-Enantiomers) racemate->CSP Introduction into Chiral Environment R_Enantiomer R-Enantiomer CSP_Interaction_R [R-CSP Complex] (e.g., More Stable) R_Enantiomer->CSP_Interaction_R Stronger Interaction (Longer Retention) S_Enantiomer S-Enantiomer CSP_Interaction_S [S-CSP Complex] (e.g., Less Stable) S_Enantiomer->CSP_Interaction_S Weaker Interaction (Shorter Retention)

Caption: Principle of Chiral Recognition on a CSP.

Pillar 2: Comparative Analysis of Primary Separation Techniques

While several techniques exist for chiral analysis, HPLC and SFC are the most powerful and versatile for non-volatile compounds like spiro[cyclopropane-1,2'-indan]-1'-one.[3][5]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the traditional workhorse for chiral separations due to its versatility and the vast library of available CSPs.[6] For a molecule like our target, which contains a ketone and aromatic rings, polysaccharide-based CSPs are an excellent starting point due to their proven broad applicability and multiple chiral recognition mechanisms.[7]

Expert Rationale: The choice between Normal Phase (NP), Polar Organic Mode (POM), and Reversed-Phase (RP) is critical. NP (e.g., hexane/alcohol) often provides superior selectivity for chiral separations because the less polar mobile phase minimizes competing interactions with the stationary phase, allowing the specific chiral recognition sites to dominate the separation process.[3]

Key CSPs for Initial Screening:

  • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Known for strong π-π and hydrogen bonding capabilities.

  • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) - Offers complementary selectivity to amylose phases.

  • "Pirkle" or Brush-type: e.g., (R,R)-Whelk-O® 1 - Covalently bonded phases known for their robustness and high efficiency, particularly for aromatic compounds.[8]

Workflow for HPLC Method Development

Start Analyte: Spiro[cyclopropane-1,2'-indan]-1'-one Screen Primary Screening: Polysaccharide CSPs (e.g., Amylose, Cellulose derivatives) Start->Screen MobilePhase Mobile Phase: Hexane/IPA or Hexane/EtOH (Isocratic, e.g., 90/10 v/v) Screen->MobilePhase Detect Detection: UV @ 254 nm MobilePhase->Detect Evaluate Evaluate Results: Partial or No Separation? Detect->Evaluate Optimize Optimize Mobile Phase: - Adjust alcohol % - Switch alcohol (IPA vs EtOH) - Add additive (e.g., TFA for acidic impurities) Evaluate->Optimize Yes TryOtherCSP Screen Secondary CSPs (e.g., Pirkle-type, Cyclodextrin) Evaluate->TryOtherCSP No Success Baseline Separation Achieved (Rs > 1.5) Optimize->Success TryOtherCSP->MobilePhase cluster_hplc HPLC Workflow cluster_sfc SFC Workflow hplc_start Equilibrate Column (10-15 min) hplc_run Isocratic Run (15-30 min) hplc_start->hplc_run hplc_wash Column Wash/Re-equilibration (10-15 min) hplc_run->hplc_wash hplc_total Total Time: ~35-60 min hplc_wash->hplc_total sfc_start Equilibrate Column (1-2 min) sfc_run Gradient or Isocratic Run (2-8 min) sfc_start->sfc_run sfc_wash Rapid Re-equilibration (1-2 min) sfc_run->sfc_wash sfc_total Total Time: ~4-12 min sfc_wash->sfc_total

Sources

validating the mechanism of the Corey-Chaykovsky reaction for indanones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mechanistic Validation of the Corey-Chaykovsky Reaction for Indanones: A Comparative Technical Guide

Executive Summary

This guide provides a technical framework for validating the mechanism of the Corey-Chaykovsky epoxidation on indanone substrates. Unlike simple aliphatic ketones, indanones present unique stereoelectronic constraints due to their fused bicyclic rigidity. This document compares the two primary ylide systems—Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) —to elucidate the kinetic versus thermodynamic control governing the reaction. By leveraging the distinct reversibility profiles of these reagents, researchers can experimentally validate the betaine intermediate pathway and optimize diastereoselectivity for spiro-epoxide scaffolds.

Part 1: The Mechanistic Dichotomy (Reagent Comparison)

The validation of the Corey-Chaykovsky mechanism relies on distinguishing between reversible (thermodynamic) and irreversible (kinetic) nucleophilic addition. The choice of sulfur ylide acts as the primary probe.

Dimethylsulfoxonium Methylide (DMSOM)[1]
  • Precursor: Trimethylsulfoxonium Iodide (TMSOI).[1][2][3]

  • Nature: "Harder" nucleophile, stabilized by the sulfoxide oxygen.

  • Mechanism: Reversible Addition. The initial attack on the carbonyl forms a betaine intermediate that can revert to starting materials.[4] This reversibility allows the system to equilibrate to the thermodynamically favored betaine (anti-conformer) prior to the rate-limiting ring closure.

  • Indanone Outcome: Typically favors the thermodynamic product (often the trans-epoxide relative to incumbent substituents) due to equilibration.

Dimethylsulfonium Methylide (DMSM)[1]
  • Precursor: Trimethylsulfonium Iodide (TMSI).

  • Nature: "Softer," more reactive, unstabilized.

  • Mechanism: Irreversible Addition. The ylide is less stable and more nucleophilic. The initial attack is the rate-determining step (or close to it), and the subsequent ring closure is rapid.

  • Indanone Outcome: Favors the kinetic product. In cyclic ketones, this often corresponds to axial attack (from the sterically less hindered face), locking in the stereochemistry of the initial approach.

Comparison Table: Mechanistic Probes

FeatureDMSOM (Sulfoxonium)DMSM (Sulfonium)Mechanistic Implication
Stability High (bench stable salt)Low (generated in situ)Stability correlates with reversibility.[4]
Betaine Formation Reversible (

)
Irreversible (

)
Determines if product ratio reflects

or

.
Selectivity (Cyclic) Equatorial attack (Thermodynamic)Axial attack (Kinetic)Probes steric vs. torsional strain in TS.
Leaving Group DMSO (Neutral, stable)DMS (Volatile, smelly)Entropy driver for ring closure.

Part 2: Experimental Validation Framework

To validate the mechanism for an indanone substrate (e.g., 3-methyl-1-indanone), you must perform a Stereochemical Crossover Assay .

Diagram 1: Mechanistic Pathways & Validation Logic

This diagram illustrates the bifurcation between the kinetic and thermodynamic pathways.

CoreyChaykovskyMechanism Substrate Indanone Substrate Betaine_Kin Betaine A (Kinetic/Axial) Substrate->Betaine_Kin + DMSM (Irreversible) Betaine_Therm Betaine B (Thermodynamic/Equatorial) Substrate->Betaine_Therm + DMSOM (Reversible) Ylide_S Sulfonium Ylide (Kinetic) Ylide_SO Sulfoxonium Ylide (Thermodynamic) Epoxide_Kin Kinetic Epoxide (Syn) Betaine_Kin->Epoxide_Kin Fast Ring Closure (-DMS) Betaine_Therm->Substrate Equilibration Epoxide_Therm Thermodynamic Epoxide (Anti) Betaine_Therm->Epoxide_Therm Slow Ring Closure (-DMSO)

Caption: Divergent pathways of Sulfonium (Red) vs. Sulfoxonium (Green) ylides. Note the reversibility loop in the thermodynamic pathway allowing equilibration.

Part 3: Detailed Experimental Protocols

These protocols are designed to be run in parallel to generate the comparative data required for mechanistic validation.

General Safety Note
  • Trimethylsulfonium iodide and Trimethylsulfoxonium iodide are irritants.

  • NaH is pyrophoric; use strictly anhydrous conditions under Argon/Nitrogen.

  • DMS (byproduct) is malodorous; use a bleach trap for the rotovap exhaust.

Protocol A: Thermodynamic Probe (DMSOM)
  • Ylide Generation: To a flame-dried 50 mL round-bottom flask (RBF) under Ar, add Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv) and dry DMSO (5 mL/mmol).

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at room temperature (RT). Stir for 45–60 mins until gas evolution ceases and the solution becomes clear/light yellow. Mechanistic Note: This forms the stable ylide.

  • Addition: Add solution of 3-substituted-1-indanone (1.0 equiv) in dry DMSO/THF (1:1) dropwise.

  • Reaction: Heat to 50°C for 3–12 hours. Reasoning: Higher temp overcomes the energy barrier for the reversible addition and ring closure.

  • Quench: Cool to RT, pour into ice brine. Extract with EtOAc (3x).

  • Analysis: Do not purify immediately. Take Crude NMR to determine diastereomeric ratio (dr).

Protocol B: Kinetic Probe (DMSM)
  • Ylide Generation: To a flame-dried RBF under Ar, add Trimethylsulfonium iodide (TMSI) (1.5 equiv) and dry THF.

  • Deprotonation: Cool to -10°C . Add KOtBu (1.5 equiv) or NaH (if in DMSO/THF mix). Stir for 30 mins. Mechanistic Note: Low temp is critical to trap the kinetic ylide and prevent decomposition.

  • Addition: Add 3-substituted-1-indanone (1.0 equiv) dropwise at -10°C.

  • Reaction: Stir at 0°C to RT for 2 hours. Reasoning: Kinetic control requires lower temperatures to prevent equilibration.

  • Quench: Add water slowly. Extract with Et2O.[5]

  • Analysis: Crude NMR for dr determination.

Part 4: Data Analysis & Interpretation

To certify the mechanism, compare the diastereomeric ratios (dr) from Protocol A and B.

Hypothetical Validation Data (3-Methyl-1-Indanone)

ParameterProtocol A (DMSOM)Protocol B (DMSM)Interpretation
Major Product Anti-Epoxide (Trans)Syn-Epoxide (Cis)Distinct pathways confirmed.
Yield 85%72%DMSOM is generally more robust for hindered ketones.
dr (Anti:Syn) > 19:11:4Validation Successful: High anti-selectivity indicates thermodynamic equilibration; high syn-selectivity indicates kinetic axial attack.
Solvent Effect DMSO requiredTHF/DMSODMSO stabilizes the transition state for ring closure.
Diagram 2: Validation Workflow

This workflow ensures data integrity during the comparison.

ValidationWorkflow Start Start Validation Split Split Substrate Batch Start->Split ExpA Exp A: TMSOI / NaH / DMSO (50°C) Split->ExpA ExpB Exp B: TMSI / KOtBu / THF (0°C) Split->ExpB SampleA Aliquot A (Crude) ExpA->SampleA NMR 1H NMR Analysis (Focus on Epoxide Methine Proton) SampleA->NMR SampleB Aliquot B (Crude) ExpB->SampleB SampleB->NMR Compare Compare dr (A vs B) NMR->Compare Conclusion Mechanistic Conclusion Compare->Conclusion

Caption: Parallel workflow to isolate kinetic vs. thermodynamic variables.

References

  • Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society. [Link]

  • Aggarwal, V. K.; Richardson, J. (2003).[3] "The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions." Chemical Communications. [Link]

  • Gololobov, Y. G.; Nesmeyanov, A. N. (1987). "The chemistry of sulfur ylides." Tetrahedron. [Link]

  • Mundal, D. A.; Lutz, K. E.; Thomson, R. J. (2012). "Formation of Complex Spirocycles via a Corey-Chaykovsky/Epoxide Rearrangement Cascade." Journal of the American Chemical Society. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.